2-Bromo-4-methoxypyridine
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
2-bromo-4-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBDARKONATUHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406217 | |
| Record name | 2-Bromo-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89488-29-9 | |
| Record name | 2-Bromo-4-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Enduring Legacy of the Pyridine Ring: A Technical Guide to its History, Synthesis, and Impact on Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Architect of Molecular Function
The pyridine ring, a simple six-membered aromatic heterocycle, is a cornerstone of modern chemistry. Though structurally similar to benzene, the substitution of a single carbon atom with nitrogen imbues the ring with a unique set of electronic and chemical properties that have been masterfully exploited by nature and scientists alike. This seemingly minor alteration creates a polar, weakly basic scaffold capable of participating in hydrogen bonding and a variety of chemical transformations, making it a privileged structure in the design of functional molecules.[1][2] From the vibrant hues of synthetic dyes to the life-saving efficacy of modern pharmaceuticals, the influence of the substituted pyridine is both profound and pervasive. In the last decade alone, 54 new drugs approved by the US FDA have featured a pyridine core, with a significant number targeting cancer and central nervous system disorders.[3][4][5][6]
This in-depth technical guide provides a comprehensive exploration of the history, synthesis, and profound impact of substituted pyridines on the field of drug development. We will journey through the early discoveries that unveiled this fundamental heterocycle, delve into the seminal synthetic methodologies that enabled its widespread use, and analyze its critical role in the function of blockbuster drugs. This guide is designed to be a valuable resource for researchers and scientists, offering not only a historical perspective but also practical, field-proven insights and detailed experimental protocols.
I. A Historical Perspective: From Coal Tar to Controlled Synthesis
The story of pyridine begins not in a pristine laboratory, but in the smoky byproducts of industrial processes.
The Early Days: Isolation and Structural Elucidation
In the mid-19th century, Scottish chemist Thomas Anderson was investigating the components of bone oil, a foul-smelling liquid obtained from the destructive distillation of bones. In 1846, he isolated a colorless, water-soluble liquid with a pungent odor, which he named "picoline".[1] A few years later, he isolated pyridine itself from coal tar.[1] However, the true chemical nature of these substances remained a mystery for several decades.
It was not until 1869 that Wilhelm Körner, and independently James Dewar in 1871, proposed the correct cyclic structure of pyridine, analogous to benzene with one CH group replaced by a nitrogen atom.[1] This structural hypothesis was a pivotal moment, paving the way for a deeper understanding of its chemistry and reactivity. The first successful synthesis of a pyridine derivative was achieved by William Ramsay in 1876, who prepared pyridine by passing a mixture of acetylene and hydrogen cyanide through a red-hot iron tube. While groundbreaking, this method was far from practical for producing substituted derivatives.[1]
The Dawn of Rational Synthesis: Hantzsch and Chichibabin
The late 19th and early 20th centuries witnessed the development of the first truly practical and versatile methods for constructing the pyridine ring, laying the foundation for the explosion in pyridine chemistry that would follow.
Arthur Hantzsch's Enduring Contribution (1881): In 1882, German chemist Arthur Hantzsch reported a multi-component reaction that would become one of the most important methods for pyridine synthesis.[7][8][9][10] The Hantzsch pyridine synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, typically ammonia or ammonium acetate.[8][9] This reaction first produces a 1,4-dihydropyridine, which can then be oxidized to the corresponding aromatic pyridine.[7][8] The simplicity and modularity of the Hantzsch synthesis allowed for the preparation of a wide variety of substituted pyridines and dihydropyridines, opening the door to systematic studies of their properties and reactivity.[10]
Aleksei Chichibabin's Versatile Approach (1924): In 1924, Russian chemist Aleksei Chichibabin developed another landmark method for pyridine synthesis.[11][12] The Chichibabin pyridine synthesis is a condensation reaction of aldehydes, ketones, α,β-unsaturated carbonyl compounds, or a combination thereof, with ammonia.[11][12] This reaction is particularly useful for the industrial production of simple, alkyl-substituted pyridines.[11] While the yields can be modest, the low cost of the starting materials and the simplicity of the procedure have ensured its continued relevance.[11]
These pioneering efforts transformed the study of pyridines from the isolation of natural products to a field of rational design and synthesis, setting the stage for their eventual prominence in medicinal chemistry.
II. The Synthetic Chemist's Toolkit: Core Methodologies for Pyridine Construction
The ability to efficiently and selectively construct the pyridine ring with a desired substitution pattern is crucial for both academic research and industrial drug development. Over the past century, a diverse array of synthetic methods has been developed, ranging from classical condensation reactions to modern transition-metal-catalyzed approaches.
A. Classical Condensation Reactions: The Foundation of Pyridine Synthesis
These multi-component reactions are valued for their ability to construct the pyridine ring from simple, acyclic precursors in a single step.
As mentioned, this reaction is a cornerstone of pyridine synthesis. Its mechanism involves a series of well-understood steps, making it a predictable and reliable method.
Mechanism: The reaction proceeds through a Knoevenagel condensation of the aldehyde with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound. Concurrently, the second equivalent of the β-ketoester reacts with ammonia to form an enamine. A subsequent Michael addition of the enamine to the α,β-unsaturated carbonyl, followed by cyclization and dehydration, yields the 1,4-dihydropyridine.[7][9]
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis [ouci.dntb.gov.ua]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. thieme.de [thieme.de]
- 12. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
theoretical studies on 2-halopyridine reactivity
An In-depth Technical Guide to Theoretical Studies on 2-Halopyridine Reactivity
Authored by: A Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
2-Halopyridines are foundational scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Their utility is intrinsically linked to the reactivity of the carbon-halogen bond, which serves as a linchpin for molecular diversification. Understanding the nuances of this reactivity is paramount for designing efficient synthetic routes and for the rational design of novel chemical entities. This technical guide provides a comprehensive exploration of the theoretical and computational methodologies employed to dissect the reactivity of 2-halopyridines. We will delve into the core principles of their reaction mechanisms, focusing on Nucleophilic Aromatic Substitution (SNAr), and detail the computational workflows that grant atomic-level insight into these transformations. This document is intended to be a field-proven guide, bridging quantum chemical theory with practical application for professionals in chemical and pharmaceutical development.
The Electronic Landscape of 2-Halopyridines: A Primer on Reactivity
The pyridine ring, an isoelectronic analogue of benzene, possesses a unique electronic character due to the presence of the electronegative nitrogen atom. This nitrogen atom imparts a π-deficient nature to the ring system, rendering the carbon atoms, particularly at the C2 (α) and C4 (γ) positions, electrophilic and thus susceptible to nucleophilic attack.[2][3] This intrinsic electronic property is the cornerstone of 2-halopyridine reactivity.
The most prevalent reaction pathway for 2-halopyridines is the Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][4] Unlike nucleophilic substitution on aliphatic systems, this process does not occur in a single concerted step. Instead, it proceeds via a two-step addition-elimination sequence:
-
Nucleophilic Addition: The nucleophile attacks the electrophilic carbon atom bonded to the halogen (the ipso-carbon), breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex .[4][5] The stability of this intermediate is crucial to the overall reaction rate. The electron-withdrawing nitrogen atom in the pyridine ring is pivotal, as it helps to delocalize and stabilize the negative charge through resonance.[2]
-
Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the halide ion.
The overall rate of the SNAr reaction is determined by the slowest of these two steps. This mechanistic duality gives rise to a fascinating and often non-intuitive dependence on the nature of the halogen atom, a phenomenon known as the "element effect."[6]
The "Element Effect": Causality in Halogen Reactivity
A common misconception is that C-F bonds, being the strongest carbon-halogen bonds, would be the most difficult to break and thus lead to the slowest reactions. In many SNAr reactions involving 2-halopyridines, the opposite is true.
-
When Nucleophilic Attack is Rate-Determining: The reactivity order is typically F > Cl > Br > I .[4] This is because the rate-determining step is the formation of the Meisenheimer complex. Fluorine, being the most electronegative halogen, exerts a powerful inductive effect, stabilizing the developing negative charge in the transition state and the subsequent intermediate. This stabilization lowers the activation energy of the first step, accelerating the overall reaction.[4] For instance, 2-fluoropyridine reacts approximately 320 times faster than 2-chloropyridine with sodium ethoxide.[7]
-
When Leaving Group Expulsion is Rate-Determining: The trend can be inverted to I > Br > Cl > F .[4] This scenario is less common but can occur with highly reactive, localized nucleophiles. Here, the reaction rate is dictated by the C-X bond strength, and the weaker bonds (C-I, C-Br) are broken more easily.
Computational studies are indispensable for dissecting which step is rate-limiting under specific conditions by calculating the energy barriers for both the addition and elimination steps.
Caption: Generalized SNAr reaction pathway for 2-halopyridines.
The Computational Scientist's Toolkit: Methodologies for Reactivity Prediction
Quantum chemical calculations have become a powerful tool for predicting and rationalizing the reactivity of substituted pyridines.[8] Among the available methods, Density Functional Theory (DFT) offers the best compromise between computational cost and accuracy for systems of this size.[9][10][11]
A typical DFT study on 2-halopyridine reactivity involves the use of a hybrid functional, such as B3LYP , paired with a Pople-style basis set like 6-311++G(d,p) or a correlation-consistent basis set.[9][12][13] These combinations have been shown to provide reliable geometries and energies.[12]
Key Performance Indicators from Theoretical Calculations
-
Activation and Reaction Energies: The core of reactivity analysis lies in mapping the potential energy surface of the reaction. By calculating the energies of reactants, transition states, intermediates, and products, we can determine the activation energy (ΔE‡), which is the energy barrier that must be overcome for the reaction to proceed. The difference in activation energies between two competing pathways (e.g., substitution at C2 vs. C5) allows for a quantitative prediction of selectivity.[14]
-
Frontier Molecular Orbital (FMO) Analysis: The reactivity can often be rationalized by examining the molecule's frontier orbitals. For a nucleophilic attack, the key orbital is the Lowest Unoccupied Molecular Orbital (LUMO) . The regions of the molecule where the LUMO has the largest lobes indicate the most electrophilic sites, which are most susceptible to nucleophilic attack.[14] Computational software can generate LUMO maps that visually guide the prediction of regioselectivity.[14]
-
Electrostatic Potential (ESP) Maps: ESP maps provide a visual representation of the charge distribution in a molecule. Red regions indicate areas of high electron density (negative potential), while blue regions signify electron-deficient areas (positive potential). A nucleophile will be electrostatically drawn to the most electron-deficient (bluest) regions of the 2-halopyridine, providing another layer of insight into site selectivity.
Table 1: Comparison of Reactivity Indicators for Chloropyridine Isomers
| Property | 2-Chloropyridine | 3-Chloropyridine | 4-Chloropyridine | Rationale for SNAr |
| LUMO Lobe on C-Cl | Large | Small | Large | Indicates high electrophilicity at the C-Cl carbon. |
| ESP at C-Cl Carbon | Highly Positive | Moderately Positive | Highly Positive | Strong electrostatic attraction for nucleophiles. |
| Intermediate Stability | High (Charge on N) | Low (No charge on N) | High (Charge on N) | The negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[2][3] |
| Predicted SNAr Reactivity | High | Very Low | High | Positions 2 and 4 are activated towards SNAr due to resonance stabilization of the intermediate. |
A Self-Validating System: Standard Operating Protocol for Theoretical Analysis
To ensure trustworthiness and reproducibility, a theoretical investigation into the SNAr reactivity of a 2-halopyridine should follow a rigorous, self-validating workflow.
Step-by-Step Computational Protocol
-
Geometry Optimization: The first step is to calculate the lowest energy structure (geometry) of all species involved: reactants (2-halopyridine, nucleophile), the Meisenheimer intermediate, the transition states connecting them, and the final products.
-
Frequency Analysis: A vibrational frequency calculation must be performed on all optimized structures. This is a critical validation step.
-
Reactants, Intermediates, Products: Must have zero imaginary frequencies, confirming they are true energy minima.
-
Transition States: Must have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the C-Nu bond forming or the C-X bond breaking).
-
-
Transition State Search: Locating the transition state (the peak of the energy barrier) is often the most challenging step. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) are commonly employed.
-
Intrinsic Reaction Coordinate (IRC) Calculation: To definitively confirm that a located transition state connects the intended reactant and product, an IRC calculation is performed. This traces the reaction path downhill from the transition state in both forward and reverse directions, ensuring it leads to the correct minima.
-
Energy Profile Construction: With all energies and validated structures, a reaction energy profile is constructed. This plot visualizes the entire reaction pathway, clearly identifying the activation energies for each step and thus the rate-determining step.
Caption: A standard workflow for the theoretical investigation of a reaction mechanism.
Summary and Outlook
The theoretical study of 2-halopyridine reactivity provides indispensable insights that complement and guide experimental work. By leveraging computational tools like Density Functional Theory, researchers can dissect complex reaction mechanisms, predict reactivity trends, and rationalize selectivity with a high degree of confidence. The principles and protocols outlined in this guide—from understanding the electronic basis of reactivity to executing a rigorous computational workflow—form a robust framework for investigation. As computational power continues to grow, these theoretical models will become even more critical in accelerating the discovery and development of novel pharmaceuticals and advanced materials built upon the versatile 2-halopyridine scaffold.
References
- Theoretical and Computational Approaches to the Study of Substituted Pyridines: A Methodological Overview. (n.d.). Benchchem.
- Quantum Chemical Calculations for Substituted Pyridines: An In-depth Technical Guide. (n.d.). Benchchem.
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (n.d.). PMC.
- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (n.d.). ResearchGate.
- Amination of 2-halopyridines. (n.d.). ResearchGate.
- Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. (n.d.). ResearchGate.
- Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. (n.d.). PMC.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). NIH.
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014, June 25). Organic & Biomolecular Chemistry (RSC Publishing).
- A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. (2023, February 13). Journal of Chemical Reviews.
- A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution. (n.d.). Benchchem.
- Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. (2022, November 22). Arch Pharm (Weinheim).
- Synthesis, computational and biological evaluation of some new pyridine Derivatives. (2022, August 22). ResearchGate.
- SNAr reactions of pi-deficient aromatic rings. (2020, February 2). YouTube.
- Vibrational spectra, structure, and theoretical calculations of 2-chloro- and 3-chloropyridine and 2-bromo- and 3-bromopyridine. (n.d.). ResearchGate.
- Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. (n.d.). ResearchGate.
- SNAr Reaction of Polyhalogenated Heterocycles. (n.d.). WuXi Biology.
- Nucleophilic substitution reactions in pyridine. (n.d.). Química Organica.org.
Sources
- 1. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. wuxibiology.com [wuxibiology.com]
Introduction: The Strategic Importance of a Versatile Heterocyclic Intermediate
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Bromo-4-methoxypyridine
In the landscape of modern organic synthesis and drug discovery, heterocyclic compounds form the foundation of countless therapeutic agents and functional materials.[1] Among these, this compound (CAS No. 89488-29-9) has emerged as a particularly valuable and versatile building block.[1][2][3] Its strategic placement of a reactive bromine atom and an electron-donating methoxy group on an electron-deficient pyridine ring creates a unique chemical profile, ripe for selective functionalization.
This guide provides an in-depth exploration of this compound, moving beyond a simple catalog of reactions to explain the underlying principles that govern its reactivity. For researchers, medicinal chemists, and drug development professionals, a thorough understanding of this intermediate is crucial for leveraging its full potential in constructing complex molecular architectures, from novel pharmaceutical candidates to advanced materials.[1][2][4]
Core Physicochemical Properties
A foundational understanding begins with the compound's basic physical and chemical properties, which dictate its handling, storage, and behavior in reaction systems.
| Property | Value | Reference |
| CAS Number | 89488-29-9 | [2][5][6] |
| Molecular Formula | C₆H₆BrNO | [2][5][6] |
| Molecular Weight | 188.02 g/mol | [2][5][6] |
| Appearance | Off-white to pale yellow or light-brown liquid or solid | [2] |
| Boiling Point | 220 - 222 °C | [4] |
| Melting Point | 46 - 48 °C | [4] |
| Purity | ≥ 95-98% (typical) | [2][7] |
| Storage Conditions | Store at 0-8 °C or room temperature, tightly closed | [2] |
Synthesis of this compound: Building the Foundation
The accessibility of this compound is a key factor in its widespread use. Several synthetic routes have been established, with two primary methods demonstrating practical utility. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Method 1: Nucleophilic Aromatic Substitution (SNA)
This route involves the substitution of a chloro group with a methoxy group.
-
Reaction: 2-Bromo-4-chloropyridine is treated with sodium methoxide in a polar aprotic solvent like DMSO.
-
Causality: The electron-deficient nature of the pyridine ring facilitates nucleophilic attack. The reaction is typically heated to high temperatures (e.g., 120 °C) to overcome the activation energy for the substitution.[5][8]
Method 2: Directed Ortho-Metalation (DoM)
This is a more elegant approach that leverages the directing effect of the methoxy group in 4-methoxypyridine.
-
Reaction: 4-methoxypyridine is first deprotonated at the C2 position using a strong base like n-butyllithium (n-BuLi) in the presence of an activating agent, followed by quenching the resulting lithiated intermediate with a bromine source.[5]
-
Causality: The methoxy group at C4 directs the deprotonation to the adjacent C3 and C5 positions. However, the pyridine nitrogen's inductive effect makes the C2 and C6 protons most acidic. A combination of a strong base and a chelating agent like N,N-dimethylethanolamine facilitates selective deprotonation at C2. The subsequent addition of an electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane, installs the bromine atom at the desired position.[5]
Caption: Workflow for the synthesis of this compound via DoM.
Detailed Protocol: Synthesis via Directed Ortho-Metalation[5]
-
Reagent Preparation: In an oven-dried, nitrogen-flushed flask, dissolve N,N-dimethylethanolamine (2.0 eq) in anhydrous hexanes.
-
Base Activation: Cool the solution to -20 °C in a cooling bath. Add n-butyllithium (n-BuLi, 4.0 eq) dropwise. Stir the mixture under nitrogen for 30 minutes.
-
Deprotonation: Add 4-methoxypyridine (1.0 eq) dropwise to the reaction mixture. The solution will typically turn a distinct color (e.g., orange). Stir for one hour at -20 °C.
-
Bromination: Cool the reaction mixture to -78 °C. In a separate flask, prepare a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (2.4 eq) in anhydrous tetrahydrofuran (THF). Add this solution dropwise to the lithiated pyridine solution.
-
Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Cool the mixture to 0 °C and carefully quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting residue by high-performance liquid chromatography (HPLC) or column chromatography to yield this compound.
Chemical Reactivity: A Hub for Molecular Diversification
The true power of this compound lies in its predictable and versatile reactivity. The C2-Br bond is the primary locus of transformation, serving as a handle for forming new carbon-carbon and carbon-heteroatom bonds, predominantly through transition-metal-catalyzed cross-coupling reactions.[9][10]
Caption: Key cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling
This reaction is a cornerstone for creating biaryl and hetero-biaryl structures, which are prevalent motifs in pharmaceuticals.[11][12]
-
Mechanism Insight: The reaction involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with a boronate species (formed from a boronic acid and a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[13] The choice of base is critical for activating the boronic acid.[13][14]
-
Application: Essential for synthesizing complex scaffolds where a new aryl or heteroaryl group is required at the 2-position of the pyridine ring.
Comparative Yields with Various Boronic Acids The electronic nature of the boronic acid partner influences the reaction efficiency. The following data, while based on the analogous 2-Bromo-4-methylpyridine, provides a strong predictive framework.
| Boronic Acid | Substituent Type | Expected Yield | Rationale |
| Phenylboronic acid | Neutral | Good to Excellent | Standard coupling partner, versatile and reliable.[11] |
| 4-Methoxyphenylboronic acid | Electron-Donating | Excellent | Electron-donating groups can facilitate the transmetalation step, often leading to higher yields.[11] |
| 4-Chlorophenylboronic acid | Electron-Withdrawing | Good | Electron-withdrawing groups can sometimes slow the reaction but still provide good yields.[11] |
| 3-Thienylboronic acid | Heteroaromatic | Good to Excellent | Demonstrates the reaction's tolerance for heteroaromatic partners, crucial for drug discovery.[11] |
General Protocol: Suzuki-Miyaura Coupling[12][15]
-
Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 3-5 mol%).
-
Solvent: Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times. Add a degassed solvent system, such as a 4:1 mixture of 1,4-Dioxane and water, via syringe.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress using TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue via column chromatography.
Buchwald-Hartwig Amination
This reaction is one of the most powerful methods for forming C-N bonds, enabling the synthesis of substituted anilines and related compounds that are vital for medicinal chemistry.[15][16]
-
Mechanism Insight: The catalytic cycle is similar to the Suzuki coupling but involves an amine instead of a boronic acid. A strong, non-nucleophilic base (e.g., NaOtBu) is required to deprotonate the amine, forming a palladium-amido intermediate which then undergoes reductive elimination.[15][17] The choice of phosphine ligand is critical to stabilize the catalyst and promote the final reductive elimination step.[16][17]
-
Application: Widely used to introduce primary or secondary amine functionalities, which are common in bioactive molecules for modulating solubility and target binding.
General Protocol: Buchwald-Hartwig Amination[16]
-
Inert Atmosphere: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP or SPhos, 1.5-10 mol%), and a strong base (e.g., NaOtBu, 1.4 eq) to a Schlenk tube.
-
Catalyst Pre-formation: Add anhydrous toluene and stir for 10-15 minutes at room temperature.
-
Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq).
-
Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent. Wash the combined organic layers, dry, concentrate, and purify by column chromatography.
Spectroscopic Characterization
Accurate characterization is essential for verifying the identity and purity of this compound.
| Technique | Expected Data |
| ¹H NMR | Expect three distinct signals in the aromatic region corresponding to the pyridine ring protons (H-3, H-5, H-6) and one singlet in the aliphatic region for the methoxy (-OCH₃) protons. The chemical shifts will be influenced by the bromine, methoxy group, and ring nitrogen. |
| ¹³C NMR | Expect six signals: five for the pyridine ring carbons and one for the methoxy carbon. The carbon attached to the bromine (C-2) will be significantly downfield. |
| Mass Spec (ESI) | The molecular ion peak [M+H]⁺ should be observed at m/z 189, reflecting the molecular weight of 188.02.[5][8] The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two peaks at m/z 189 and 191. |
| IR Spectroscopy | Characteristic absorption bands for C-O stretching (ether), C=C and C=N stretching (aromatic ring), and C-Br stretching are expected. |
Applications in Research and Drug Development
The synthetic versatility of this compound makes it a high-value intermediate across multiple scientific domains.
-
Pharmaceutical Synthesis: It is a key intermediate in the development of various pharmaceutical agents.[1][2] Its structure is a precursor for compounds with potential anti-inflammatory and anti-cancer activities.[1][2][3] It has been specifically identified as a reagent for synthesizing biarylsulfonamide CCR9 inhibitors, which are investigated for treating inflammatory bowel diseases.[8]
-
Agrochemicals: The pyridine scaffold is common in crop protection agents. This compound serves as a building block for novel herbicides and pesticides.[1][2]
-
Materials Science: It can be incorporated into polymer structures to enhance their physical and chemical properties, such as stability, conductivity, and optical characteristics.[4]
-
Biochemical Research: Used to synthesize molecules for studying enzyme inhibition and receptor binding, providing valuable tools for probing biological processes.[2]
Safety and Handling
As with any active chemical reagent, proper handling and storage are paramount to ensure laboratory safety.
| Hazard Category | GHS Information | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowed.[6] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[18] |
| Skin Irritation | H315: Causes skin irritation.[6] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[18][19] |
| Eye Irritation | H319: Causes serious eye irritation.[6] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[8][18] |
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[19]
-
Handling: Use in a chemical fume hood. Avoid contact with skin, eyes, and clothing.[18][19] Ensure adequate ventilation.
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in chemical synthesis. Its well-defined reactivity, particularly in robust and scalable cross-coupling reactions, provides a reliable and efficient pathway for constructing complex molecules. For scientists in drug discovery and materials science, mastering the application of this versatile building block is a key step toward achieving their synthetic objectives and advancing their respective fields.
References
- This compound - Pipzine Chemicals. (n.d.).
- This compound | C6H6BrNO | CID 4738484 - PubChem. (n.d.).
- Exploring Heterocyclic Compound Applications with this compound. (2025, December 28).
- The Versatility of this compound in Modern Synthesis. (n.d.).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.).
- Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.).
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. (n.d.).
- The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. (n.d.).
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound Supplier & Manufacturer in China | Properties, Applications, Safety Data – High Purity Chemical for Research & Industry [pipzine-chem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | C6H6BrNO | CID 4738484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 89488-29-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. This compound | 89488-29-9 [amp.chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Applications of 2-Bromo-4-methoxypyridine
Introduction: The Strategic Importance of 2-Bromo-4-methoxypyridine in Modern Chemistry
In the landscape of contemporary organic synthesis, this compound has emerged as a pivotal heterocyclic building block. Its unique electronic and steric properties, conferred by the interplay between the bromine atom, the methoxy group, and the pyridine nitrogen, make it a versatile intermediate in the synthesis of a wide array of complex molecules.[1] This guide offers an in-depth exploration of the core physical and chemical characteristics of this compound, providing researchers, scientists, and drug development professionals with the critical data and field-proven insights necessary for its effective utilization. We will delve into its physicochemical parameters, spectroscopic signature, and key synthetic methodologies, with a particular focus on its application in palladium-catalyzed cross-coupling reactions.
Core Physicochemical Properties
A thorough understanding of a compound's physical properties is fundamental to its successful application in a laboratory or industrial setting. These parameters dictate choices regarding reaction conditions, purification strategies, and storage.
Structural and General Properties
This compound is a substituted pyridine derivative with the chemical formula C₆H₆BrNO.[2] Its structure is characterized by a pyridine ring substituted with a bromine atom at the 2-position and a methoxy group at the 4-position.
| Property | Value | Source(s) |
| CAS Number | 89488-29-9 | [3] |
| Molecular Formula | C₆H₆BrNO | [2] |
| Molecular Weight | 188.02 g/mol | [2] |
| Appearance | White to off-white solid or crystalline powder. May also appear as an off-white to pale yellow liquid, depending on purity and ambient temperature. | [4] |
| Purity | Typically ≥95-98% | [3][4] |
Thermal and Solubility Profile
The thermal properties of this compound are crucial for determining appropriate reaction and purification temperatures. Its solubility dictates the choice of solvents for reactions and work-up procedures.
| Property | Value | Source(s) |
| Melting Point | 46 - 48 °C | |
| Boiling Point | 220 - 222 °C (at atmospheric pressure) | |
| Density (Estimated) | 1.546 g/cm³ | |
| Solubility | Insoluble in water. Soluble in various organic solvents, including methanol, ethanol, and dichloromethane. | |
| Storage | Recommended storage at room temperature or refrigerated (0-8 °C). | [4] |
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis is indispensable for the unambiguous identification and purity assessment of this compound. While a comprehensive public database of its experimental spectra is limited, the following sections provide predicted data based on established spectroscopic principles and data from structurally analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to exhibit three distinct signals in the aromatic region corresponding to the pyridine ring protons and one singlet in the aliphatic region for the methoxy group protons. The chemical shifts are influenced by the electron-withdrawing bromine atom and the electron-donating methoxy group.
-
¹³C NMR: The carbon-13 NMR spectrum is predicted to show six unique signals, five for the pyridine ring carbons and one for the methoxy carbon. The carbon atom bonded to the bromine (C-2) is expected to be significantly downfield.
Note: The following are predicted spectral data for the structurally similar compound 2-Bromo-4-methylpyridine, which can serve as a valuable reference.[5]
| Predicted ¹H NMR Data (in CDCl₃) for 2-Bromo-4-methylpyridine | |||
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | ~8.2 - 8.4 | Doublet (d) | ~5.0 |
| H-3 | ~7.2 - 7.4 | Singlet (s) or narrow doublet | < 1.0 |
| H-5 | ~7.0 - 7.2 | Doublet (d) | ~5.0 |
| -CH₃ | ~2.3 - 2.5 | Singlet (s) | N/A |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups, including C-H, C=C, C=N, and C-O bonds.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M+) would be expected at m/z 187 and 189 in an approximate 1:1 ratio, which is characteristic of the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
Experimental Protocols: Synthesis and Purification
The reliable synthesis and purification of this compound are critical for its use in subsequent applications.
Synthesis of this compound
A common synthetic route involves the reaction of 4-methoxypyridine with a brominating agent.
Protocol: Bromination of 4-Methoxypyridine
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methoxypyridine (1.0 eq.) in an appropriate anhydrous solvent (e.g., hexane).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Base and Brominating Agent: Slowly add n-butyllithium (n-BuLi) (2.0 eq.) to the cooled solution while maintaining the temperature. Stir the resulting mixture for 1 hour. Subsequently, add a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (2.4 eq.) in anhydrous tetrahydrofuran (THF) dropwise.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by carefully adding water at 0 °C. Extract the product with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.
Purification of this compound
High-performance liquid chromatography (HPLC) is an effective method for obtaining high-purity this compound.
Protocol: Preparative HPLC Purification
-
Sample Preparation: Dissolve the crude this compound in a suitable mobile phase solvent.
-
Chromatographic Conditions:
-
Column: A preparative C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) with a suitable modifier like formic acid or trifluoroacetic acid.
-
Detection: UV detection at a wavelength where the compound absorbs strongly (e.g., 254 nm).
-
-
Fraction Collection: Collect the fractions corresponding to the main product peak.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Application in Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a valuable substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry.
Reaction Mechanism and Workflow
The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base. The catalytic cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Heating: Immerse the flask in a preheated oil bath and stir the mixture at 80-100 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed and may cause skin and eye irritation.[2]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.
-
Handling: Avoid inhalation of dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
Conclusion
This compound is a chemical intermediate of significant value, with a well-defined set of physicochemical properties that make it amenable to a variety of synthetic transformations. Its utility, particularly in palladium-catalyzed cross-coupling reactions, underscores its importance in the synthesis of complex organic molecules for the pharmaceutical and materials science industries. This guide provides a comprehensive overview of its properties and applications, serving as a valuable resource for researchers and scientists in the field.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Pipzine Chemicals. (n.d.). This compound.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Beilstein Journals. (n.d.). Supplementary Information.
- PubChemLite. (n.d.). This compound (C6H6BrNO).
- PubChem. (n.d.). 2-Bromo-4-methylpyridine. National Center for Biotechnology Information.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of this compound in Modern Synthesis.
Sources
- 1. This compound | C6H6BrNO | CID 4738484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound Supplier & Manufacturer in China | Properties, Applications, Safety Data – High Purity Chemical for Research & Industry [pipzine-chem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to 2-Bromo-4-methoxypyridine (CAS: 89488-29-9)
Abstract
This technical guide provides a comprehensive overview of this compound, CAS number 89488-29-9, a pivotal heterocyclic building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, spectroscopic signature, synthetic methodologies, and core reactivity. We place special emphasis on its application in palladium-catalyzed cross-coupling reactions, which are fundamental to its utility in medicinal chemistry and materials science. The narrative is grounded in established chemical principles, offering field-proven insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
Introduction: The Strategic Importance of a Versatile Pyridine Synthon
This compound is a substituted pyridine derivative that has emerged as a strategically important intermediate in the synthesis of complex organic molecules.[1][2] Its structure, featuring a bromine atom at the electron-deficient 2-position and a methoxy group at the 4-position, provides a unique combination of reactivity and stability.[1] The bromine atom serves as a versatile handle for a multitude of cross-coupling reactions, enabling the precise formation of new carbon-carbon and carbon-heteroatom bonds.[3][4] This reactivity is central to its widespread use in the development of pharmaceuticals, agrochemicals, and novel materials.[1][2] In medicinal chemistry, the pyridine scaffold is a privileged structure found in numerous therapeutic agents, and this compound provides a reliable entry point for constructing diverse molecular libraries for drug discovery programs, including the synthesis of anti-inflammatory and anti-cancer agents.[1][2]
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of chemical synthesis. The properties of this compound are well-documented, providing a clear benchmark for sample identification and quality control.
Physical and Chemical Properties
The compound is typically a light-yellow to brown solid or low-melting solid at room temperature.[5] A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 89488-29-9 | [6][7] |
| Molecular Formula | C₆H₆BrNO | [6][7] |
| Molecular Weight | 188.02 g/mol | [6][7] |
| Appearance | Light-yellow to yellow to brown solid or liquid | [5] |
| Boiling Point | 231.1°C at 760 mmHg (Predicted) | [8] |
| Density | ~1.5 g/cm³ (Predicted) | [8] |
| IUPAC Name | This compound | [7][] |
| InChI Key | AWBDARKONATUHX-UHFFFAOYSA-N | [5] |
| Canonical SMILES | COC1=CC(=NC=C1)Br | [7][] |
Spectroscopic Signature
Spectroscopic analysis is essential for confirming the structure and purity of this compound. The following data, based on published values and spectroscopic principles, serves as a reference for characterization.[6]
-
¹H NMR (300 MHz, CDCl₃) : The proton NMR spectrum is expected to show three signals in the aromatic region and one singlet for the methoxy group protons.[6]
-
δ 8.16-8.18 (d, J=6.0 Hz, 1H) : Corresponds to the proton at the C6 position (H-6), deshielded by the adjacent nitrogen.
-
δ 7.00-7.01 (d, J=2.4 Hz, 1H) : Corresponds to the proton at the C3 position (H-3).
-
δ 6.78-6.80 (dd, J=2.4, 5.9 Hz, 1H) : Corresponds to the proton at the C5 position (H-5).
-
δ 3.86 (s, 3H) : The sharp singlet of the methoxy (-OCH₃) protons.[6]
-
-
¹³C NMR (75 MHz, CDCl₃) : The carbon NMR spectrum should exhibit six distinct signals.[6]
-
δ 166.8, 150.6, 143.0 : Resonances for the pyridine ring carbons, with C2 (attached to Br) and C4 (attached to OMe) being significantly shifted.
-
δ 113.2, 110.2 : Signals for the protonated ring carbons (C3, C5).
-
δ 55.6 : The signal for the methoxy carbon (-OCH₃).[6]
-
-
Mass Spectrometry (MS) : The mass spectrum provides definitive confirmation of the molecular weight and elemental composition.
-
High-Resolution MS (FAB) : Calculated for C₆H₆BrNO (M+1) is 187.9711; a typical found value is 187.9708.[6]
-
Key Feature : The presence of bromine results in a characteristic isotopic pattern for the molecular ion peak, with two signals of nearly equal intensity at [M]⁺ and [M+2]⁺, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[10]
-
Synthesis Methodologies
The synthesis of this compound can be approached from different precursors, with the choice of route often depending on starting material availability, scale, and desired purity. Two prevalent methods are directed ortho-metalation and nucleophilic aromatic substitution.
Route 1: Directed Ortho-Metalation of 4-Methoxypyridine
This method leverages the directing effect of the methoxy group to achieve selective bromination at the C2 position. The workflow involves deprotonation using a strong base followed by quenching with a bromine source.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | 89488-29-9 [sigmaaldrich.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | C6H6BrNO | CID 4738484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
2-Bromo-4-methoxypyridine molecular weight
An In-Depth Technical Guide to 2-Bromo-4-methoxypyridine: Properties, Synthesis, and Applications in Drug Discovery
Introduction
In the landscape of modern synthetic chemistry and drug development, heterocyclic compounds are foundational pillars. Their unique structures provide the necessary scaffolds for a vast array of biologically active molecules. Among these, this compound (CAS No: 89488-29-9) emerges as a particularly versatile and valuable building block.[1][2] Its strategic placement of a reactive bromine atom and a methoxy group on the pyridine ring makes it an indispensable intermediate for constructing complex molecular architectures.[2][3]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It aims to provide not just procedural details but also a deeper understanding of the causality behind experimental choices, empowering scientists to leverage the full potential of this reagent. We will delve into its core properties, established synthesis protocols, key chemical transformations, and its significant applications, particularly in the realms of medicinal chemistry and materials science.[1][3]
Chapter 1: Physicochemical Properties and Characterization
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis. This compound is typically an off-white to pale yellow liquid or a light-yellow to brown solid, a physical state that can be dependent on its purity.[3][4] Its solubility in common organic solvents like methanol, ethanol, and dichloromethane facilitates its use in a wide range of reaction conditions.[5]
Data Presentation: Key Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 188.02 g/mol | [3][6][7][8] |
| Molecular Formula | C₆H₆BrNO | [3][6][9] |
| CAS Number | 89488-29-9 | [3][6][9] |
| Appearance | Off-white to pale yellow liquid; Light-yellow to brown solid | [3][4] |
| Purity | ≥95-98% (typical) | [3][4][8] |
| Storage Temperature | 0-8 °C or Room Temperature | [3][4] |
Analytical characterization is crucial for verifying the identity and purity of the compound. High-resolution mass spectrometry (HRMS) should show a calculated value for [M+H]⁺ of approximately 187.9711.[9] Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation, with ¹H NMR typically showing characteristic signals for the methoxy group protons and the three aromatic protons on the pyridine ring.[9]
Chapter 2: Synthesis of this compound
The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. Two prominent methods are nucleophilic aromatic substitution and directed ortho-metalation.
Caption: Key synthetic routes to this compound.
Method 1: Nucleophilic Aromatic Substitution
This approach is predicated on the differential reactivity of the halogen atoms in 2-bromo-4-chloropyridine. The chlorine at the 4-position is more susceptible to nucleophilic attack than the bromine at the 2-position. Using a strong nucleophile like sodium methoxide allows for the selective displacement of the chloride.
-
Step 1: Reaction Setup: To a solution of 2-bromo-4-chloropyridine (1.0 g, 5.2 mmol) in dimethyl sulfoxide (DMSO, 10 mL), add sodium methoxide (0.35 g, 6.48 mmol).[9][10]
-
Step 2: Reaction Execution: Stir the reaction mixture at 120 °C for 24 hours. The high temperature is necessary to overcome the activation energy for the substitution on the electron-deficient pyridine ring. DMSO is an excellent polar aprotic solvent for this type of reaction, effectively solvating the sodium cation.[9][10]
-
Step 3: Workup: After cooling to room temperature, extract the mixture with ethyl acetate (EtOAc). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[9][10]
-
Step 4: Purification: Purify the resulting residue by preparative high-performance liquid chromatography (HPLC) or distillation to yield this compound as a colorless oil.[9]
Method 2: Directed Ortho-Metalation
This method offers an alternative route starting from 4-methoxypyridine. The methoxy group directs the deprotonation by a strong base (n-butyllithium) to the adjacent C2 position. The resulting lithiated intermediate is then quenched with a bromine source.
-
Step 1: Lithiation: In a nitrogen atmosphere, treat a solution of N,N-dimethylethanolamine (1.40 mL, 13.93 mmol) in hexanes (10 mL) at -20 °C with n-BuLi (11.91 mL, 2.34M in hexanes). After 30 minutes, add 4-methoxypyridine (0.70 mL, 6.90 mmol) dropwise and stir for one hour.[9]
-
Step 2: Bromination: Cool the resulting orange solution to -78 °C. Add a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (5.40 g, 16.57 mmol) in THF (5 mL) dropwise. The low temperature is critical to control the reactivity of the organolithium intermediate. Allow the mixture to warm slowly to room temperature overnight.[9]
-
Step 3: Quenching and Workup: Quench the reaction with water at 0 °C and extract with diethyl ether.[9]
-
Step 4: Purification: The crude product can be purified by distillation or HPLC to yield the final product.[9]
Chapter 3: Chemical Reactivity and Key Transformations
The synthetic utility of this compound stems from its defined reactivity, primarily centered on the carbon-bromine bond at the 2-position. This site is highly amenable to palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery for forming new carbon-carbon and carbon-nitrogen bonds.[11]
Caption: General workflow for cross-coupling reactions.
The choice of palladium catalyst, ligand, and base is critical for achieving high yields and selectivity. For instance, in Suzuki-Miyaura couplings, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly employed. In Buchwald-Hartwig aminations, specialized phosphine ligands are often required to facilitate the C-N bond formation.[11] These reactions enable the direct attachment of diverse aryl, heteroaryl, or alkyl groups, rapidly generating libraries of compounds for screening.[11]
It is important to note, however, that the reactivity can be substrate-specific. In one study focusing on enantioselective dearomative addition of Grignard reagents, this compound did not yield any conversion, highlighting that specific reaction conditions may not be universally applicable.[12]
Chapter 4: Applications in Drug Discovery and Development
This compound is not just a reagent but a strategic starting point for building molecules with therapeutic potential. Its pyridine core is a common motif in many successful drugs.[1]
-
Anti-inflammatory Agents: The compound is a documented reagent for the synthesis of biarylsulfonamide CCR9 inhibitors, which are investigated for the treatment of inflammatory bowel diseases.[10]
-
Oncology: It serves as a key intermediate in the development of various pharmaceutical agents, including those with potential anti-cancer activity.[1][2][3] The ability to easily modify the 2-position allows for the systematic exploration of structure-activity relationships (SAR).
-
Biochemical Research: Beyond direct synthesis, it is used to create molecular probes for studying enzyme inhibition and receptor binding, providing critical insights into biological pathways.[3]
-
Agrochemicals and Materials Science: Its utility extends to the creation of novel agrochemicals like herbicides and pesticides, as well as advanced materials such as polymers and coatings.[1][3]
Caption: Conceptual pathway from building block to drug candidate.
Chapter 5: Safety, Handling, and Storage
Scientific integrity demands a commitment to safety. This compound is a hazardous substance and must be handled with appropriate precautions.
Data Presentation: GHS Hazard Summary
| Hazard Class | Statement | GHS Code | Source(s) |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | [4][6] |
| Acute Toxicity, Dermal | Harmful in contact with skin | H312 | [6] |
| Skin Irritation | Causes skin irritation | H315 | [4][6] |
| Eye Irritation | Causes serious eye irritation | H319 | [4][6] |
| Acute Toxicity, Inhalation | Harmful if inhaled | H332 | [6] |
-
Always handle this chemical in a well-ventilated area or a chemical fume hood.[13]
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13]
-
Avoid breathing vapors or mists.
-
Wash hands thoroughly after handling.[14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[13][14]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[13][14]
-
Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[13]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][13] Recommended storage temperatures can range from 0-8 °C to general room temperature, so consult the supplier-specific recommendation.[3][4]
Conclusion
This compound has firmly established itself as a high-value, versatile intermediate in the chemical sciences. Its well-defined reactivity, particularly in robust cross-coupling reactions, provides a reliable and efficient pathway for the synthesis of diverse and complex molecules. For professionals in drug discovery, it offers a foundational scaffold to build novel therapeutics targeting a range of diseases from inflammatory conditions to cancer. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in both academic research and industrial applications.
References
- Title: this compound. Source: Pipzine Chemicals. URL:[Link]
- Title: this compound | C6H6BrNO | CID 4738484. Source: PubChem. URL:[Link]
- Title: Exploring Heterocyclic Compound Applications with this compound. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: The Versatility of this compound in Modern Synthesis. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: 4-Bromo-2-methoxypyridine | C6H6BrNO | CID 14062309. Source: PubChem. URL:[Link]
- Title: 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Source: PubMed Central (PMC). URL:[Link]
- Title: Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 89488-29-9 [sigmaaldrich.com]
- 5. This compound Supplier & Manufacturer in China | Properties, Applications, Safety Data – High Purity Chemical for Research & Industry [pipzine-chem.com]
- 6. This compound | C6H6BrNO | CID 4738484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 89488-29-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. scbt.com [scbt.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. This compound | 89488-29-9 [amp.chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
2-Bromo-4-methoxypyridine structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 2-Bromo-4-methoxypyridine
Abstract
This technical guide provides a comprehensive, methodology-focused walkthrough for the definitive structure elucidation of this compound (CAS No: 89488-29-9). Designed for researchers, chemists, and quality control professionals, this document moves beyond simple data reporting to detail the integrated application of Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. Each section explains the causal logic behind the experimental choices and provides field-proven protocols. The guide culminates in a synthesized analysis, demonstrating how multi-faceted data streams converge to provide an unambiguous structural confirmation, reinforced by 2D NMR correlation principles.
Introduction and Strategic Overview
This compound is a key heterocyclic building block in medicinal and materials chemistry.[1] Its utility as a synthetic intermediate demands rigorous and unequivocal structural verification to ensure downstream reaction success, patentability, and regulatory compliance. The presence of multiple substituents on the pyridine ring necessitates a sophisticated analytical approach to prevent misidentification with structural isomers.
The core principle of modern structure elucidation is one of orthogonal confirmation. No single technique is sufficient; instead, we build a self-validating system where the weaknesses of one method are covered by the strengths of another. Mass spectrometry provides the molecular formula, infrared spectroscopy identifies key functional groups, and a suite of 1D and 2D NMR experiments maps the precise atomic connectivity.
Molecular Properties Summary
A foundational overview of the target analyte's properties is the first step in any analytical campaign.
| Property | Value | Source |
| CAS Number | 89488-29-9 | [2][3] |
| Molecular Formula | C₆H₆BrNO | [2][3] |
| Molecular Weight | 188.02 g/mol | [3] |
| Monoisotopic Mass | 186.96328 Da | [3] |
| Appearance | Light-yellow to yellow to brown solid or liquid | [1] |
| Purity (Typical) | ≥95% | [1] |
Integrated Analytical Workflow
The logical flow for elucidating an unknown or verifying a known structure follows a deliberate sequence. We begin with low-resolution, high-throughput methods to confirm mass and elemental composition, followed by functional group analysis, and conclude with high-resolution mapping of the molecular skeleton.
Caption: Integrated workflow for the structure elucidation of this compound.
Mass Spectrometry (MS) for Formula Confirmation
Expertise & Causality: MS is the first-line technique because it directly measures the mass-to-charge ratio (m/z), providing the most rapid and accurate confirmation of molecular weight and, with high resolution, the elemental formula. For a halogenated compound, MS is particularly powerful due to the characteristic isotopic distribution of bromine.
Experimental Protocol: GC-MS
This protocol is representative for obtaining electron ionization (EI) mass spectra for volatile compounds like the target analyte.[4]
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC-MS System Parameters:
-
Injector: 250 °C, Split mode (e.g., 50:1).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 60 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Source Temperature: 230 °C.
-
-
Injection & Acquisition: Inject 1 µL of the sample solution and acquire the data.
-
Data Analysis: Extract the mass spectrum from the total ion chromatogram (TIC) peak corresponding to the analyte.
Data Analysis and Interpretation
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the elemental composition.
-
Molecular Formula Confirmation: The experimental monoisotopic mass was found to be 187.9708 for the [M+H]⁺ ion.[2] This correlates exceptionally well with the calculated mass of 187.9711 for C₆H₇BrNO⁺, confirming the molecular formula.[2]
-
Bromine Isotope Pattern: A key validation checkpoint is the presence of two major peaks in the molecular ion cluster, separated by 2 m/z units, with nearly equal intensity (1:1 ratio). This is the signature of a molecule containing a single bromine atom (⁵⁰·⁵% ⁷⁹Br and ⁴⁹·⁵% ⁸¹Br). The expected peaks would be at m/z 187 and 189.
-
Fragmentation Analysis: Under EI conditions, predictable fragmentation supports the structure. Key expected fragments for this compound include:
-
[M-Br]⁺ (m/z 108): Loss of the bromine radical, a common fragmentation for bromo-aromatics.
-
[M-CH₃]⁺ (m/z 172/174): Loss of a methyl radical from the methoxy group.
-
[M-CHO]⁺ (m/z 158/160): Loss of a formyl radical, often seen with methoxy-aromatics.
-
Infrared (IR) Spectroscopy for Functional Group Analysis
Expertise & Causality: FT-IR spectroscopy is a rapid, non-destructive technique that probes the vibrational frequencies of chemical bonds. It serves as a crucial "fingerprinting" method to confirm the presence of the expected functional groups (aromatic ring, ether linkage, C-H bonds) and the absence of unexpected ones (e.g., -OH or C=O).
Experimental Protocol: FT-IR (Thin Film)
This protocol is suitable for liquid samples or low-melting solids.[4]
-
Background Acquisition: Ensure the sample chamber is clean and empty. Run a background scan to measure atmospheric H₂O and CO₂; this will be automatically subtracted from the sample spectrum.
-
Sample Preparation: Place one drop of the neat sample onto a polished salt plate (NaCl or KBr). Carefully place a second plate on top to create a thin, uniform liquid film.
-
Data Acquisition: Place the salt plate assembly in the spectrometer's sample holder. Acquire the spectrum, co-adding 16-32 scans to improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.
-
Data Processing: The instrument software will generate the final transmittance or absorbance spectrum. Label the major absorption peaks.
Data Analysis and Interpretation
The experimental FT-IR spectrum shows several key absorption bands that are consistent with the proposed structure.[2]
| Wavenumber (cm⁻¹) | Assignment | Functional Group | Rationale |
| 2956, 2925, 2851 | C-H Asymmetric & Symmetric Stretching | Methyl (sp³) & Aromatic (sp²) | Confirms the presence of both methoxy and aromatic C-H bonds. |
| ~1580-1450 | C=C and C=N Ring Stretching | Pyridine Ring | Characteristic vibrations for aromatic and heteroaromatic rings. |
| ~1250-1200 | C-O-C Asymmetric Stretching | Aryl-alkyl ether | Strong, characteristic absorption confirming the methoxy group's ether linkage. |
| ~1050-1020 | C-O-C Symmetric Stretching | Aryl-alkyl ether | A second, often weaker, band supporting the ether assignment. |
| Below 800 | C-Br Stretching | Bromo-pyridine | The C-Br bond vibration typically appears in the fingerprint region. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the cornerstone of structure elucidation, providing detailed information about the chemical environment, count, and connectivity of ¹H and ¹³C atoms. For substituted pyridines, where subtle electronic effects dictate chemical shifts, a multi-pronged NMR approach is not just beneficial, but essential for unambiguous assignment.
Experimental Protocol: General NMR
-
Sample Preparation: Dissolve 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).[5] CDCl₃ is a good first choice for its solubilizing power and well-defined residual solvent peaks for calibration.
-
¹H NMR Acquisition: On a ≥300 MHz spectrometer, acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 8-16) should be used to achieve a good signal-to-noise ratio.[5]
-
¹³C{¹H} NMR Acquisition: Using a proton-decoupled pulse program, acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 128-1024) and a short relaxation delay (1-2 s) are required.[5]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the ¹H spectrum to the residual CHCl₃ peak at δ 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at δ 77.16 ppm.[4]
¹H NMR Analysis: The Proton Skeleton
The proton NMR spectrum provides the first direct view of the substitution pattern. The experimental data shows three distinct aromatic signals and one methyl signal, consistent with the structure.[2]
| Proton Assignment | Experimental δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| H-6 | 8.16 - 8.18 | Doublet (d) | 6.0 | Most downfield proton due to proximity to the electronegative nitrogen atom. Coupled only to H-5 (ortho coupling). |
| H-3 | 7.00 - 7.01 | Doublet (d) | 2.4 | Shielded relative to H-6. Coupled only to H-5 (meta coupling), resulting in a small J value. |
| H-5 | 6.78 - 6.80 | Doublet of Doublets (dd) | 5.9, 2.4 | Most upfield aromatic proton, influenced by the electron-donating methoxy group. Split by both H-6 (ortho, large J) and H-3 (meta, small J). |
| -OCH₃ | 3.86 | Singlet (s) | N/A | Characteristic chemical shift for a methoxy group on an aromatic ring. No adjacent protons, hence a singlet. |
¹³C NMR Analysis: The Carbon Backbone
The proton-decoupled ¹³C NMR spectrum reveals six distinct carbon signals, as expected for the molecule's symmetry.[2] DEPT-135 or DEPT-90 experiments would be used to empirically distinguish between quaternary (C), methine (CH), and methyl (CH₃) carbons, but we can assign them logically based on established chemical shift principles.
| Carbon Assignment | Experimental δ (ppm) | Carbon Type (Predicted) | Rationale for Assignment |
| C-4 | 166.8 | Quaternary (C) | Most downfield signal. Directly attached to the highly electron-donating oxygen atom, causing significant deshielding. |
| C-6 | 150.6 | Methine (CH) | Downfield CH carbon, adjacent to the electronegative nitrogen. |
| C-2 | 143.0 | Quaternary (C) | Downfield quaternary carbon, directly attached to the electronegative bromine atom (heavy atom effect). |
| C-5 | 113.2 | Methine (CH) | Shielded CH carbon, influenced by the electron-donating effect of the para-methoxy group. |
| C-3 | 110.2 | Methine (CH) | Most shielded aromatic carbon, ortho to the strongly donating methoxy group. |
| -OCH₃ | 55.6 | Methyl (CH₃) | Typical chemical shift for a methoxy group carbon. |
2D NMR: Unambiguous Confirmation of Connectivity
While 1D NMR provides strong evidence, 2D NMR experiments provide definitive proof of the atomic connections. They are the final arbiter in any rigorous structure elucidation.[6]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak between the signals at δ 8.17 (H-6) and δ 6.79 (H-5), and another between δ 6.79 (H-5) and δ 7.00 (H-3). This confirms the H6-H5-H3 connectivity path.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It would show the following key correlations: δ 8.17 (¹H) → δ 150.6 (¹³C); δ 6.79 (¹H) → δ 113.2 (¹³C); δ 7.00 (¹H) → δ 110.2 (¹³C); and δ 3.86 (¹H) → δ 55.6 (¹³C). This definitively links the proton and carbon assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the full molecular puzzle, as it shows correlations between protons and carbons that are 2 or 3 bonds away.[6] It is essential for placing the substituents and quaternary carbons.
The following diagram illustrates the key HMBC correlations that would provide final, unequivocal proof of the structure.
Sources
- 1. This compound | 89488-29-9 [sigmaaldrich.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | C6H6BrNO | CID 4738484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
2-Bromo-4-methoxypyridine IUPAC name
This compound is a synthetically valuable and versatile heterocyclic intermediate. Its well-defined physicochemical properties, reliable synthetic protocols, and predictable reactivity in cornerstone reactions like palladium-catalyzed cross-coupling make it an indispensable tool for chemists. Its continued application in the construction of complex molecules ensures its relevance in drug discovery, materials science, and agrochemical research. [2][11]
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Pipzine Chemicals. (n.d.). This compound.
- Ningbo Inno Pharmchem Co., Ltd. (2025). Exploring Heterocyclic Compound Applications with this compound.
- Zibo Hangyu Biotechnology Development Co., Ltd. (n.d.). 2,6-Diethoxypyridine, CasNo.13472-57-6.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of this compound in Modern Synthesis.
- PubChem. (n.d.). 4-Bromo-2-methoxypyridine. National Center for Biotechnology Information.
- Google Patents. (n.d.). Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- ChemWhat. (2025). This compound CAS#: 89488-29-9.
- SpectraBase. (n.d.). 2-Bromo-4-methylpyridine - Optional[1H NMR] - Spectrum.
Sources
- 1. This compound | C6H6BrNO | CID 4738484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | 89488-29-9 [amp.chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Safe Handling and Application of 2-Bromo-4-methoxypyridine
Introduction: A Key Building Block for Modern Chemistry
2-Bromo-4-methoxypyridine is a substituted pyridine derivative that has emerged as a critical intermediate and building block in a multitude of synthetic applications. Its unique electronic and structural properties, conferred by the electron-donating methoxy group and the strategically positioned bromine atom, make it an exceptionally versatile reagent. Primarily, it serves as a cornerstone in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] Its pyridine core is a common scaffold in biologically active compounds, and the bromine atom provides a reactive handle for forming new carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions.[2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the essential safety protocols, handling procedures, and a practical application of this compound to ensure its safe and effective use in the laboratory.
Hazard Identification and GHS Classification
A thorough understanding of the inherent hazards of a chemical is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary risks are associated with irritation and acute toxicity.[4] Adherence to the safety precautions outlined in this guide is mandatory to mitigate these risks.
Table 1: GHS Hazard Classification for this compound [4][5]
| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation | |
| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin | |
| Acute Toxicity, Inhalation | Category 4 | Warning | H332: Harmful if inhaled | |
| Specific target organ toxicity — single exposure | Category 3 | Warning | H335: May cause respiratory irritation |
Causality Explained: The hazards arise from the compound's ability to react with biological macromolecules. Skin and eye irritation are common for halogenated pyridines. Its potential for acute toxicity upon ingestion, inhalation, or skin contact necessitates the use of stringent engineering controls and personal protective equipment to prevent any direct exposure.[6]
Physicochemical Profile
Understanding the physical properties of this compound is essential for its proper handling, storage, and use in chemical reactions.
Table 2: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₆BrNO | [1][4] |
| Molecular Weight | 188.02 g/mol | [1][4][7] |
| Appearance | Off-white to pale yellow or light-brown solid, liquid, or crystalline solid. | [1][7] |
| Melting Point | 46 - 48 °C | [7] |
| Boiling Point | 220 - 231.1 °C at 760 mmHg | [5][7] |
| Solubility | Insoluble in water.[7] Soluble in organic solvents like methanol, ethanol, and dichloromethane.[7] | [7] |
| Storage Temperature | Room temperature or refrigerated at 0-8 °C. | [1] |
Risk Mitigation and Safe Handling Protocols
A multi-layered approach to safety, combining engineering controls, appropriate PPE, and standardized procedures, is critical when working with this compound.
Engineering Controls
-
Chemical Fume Hood: All weighing and handling of this compound must be performed inside a properly functioning and certified chemical fume hood.[8][9] This is the primary engineering control to prevent inhalation of any dust or vapors, which can cause respiratory irritation.[4][8]
-
Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are safely diluted and removed.[10]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles are mandatory.[6] For operations with a higher risk of splashing, such as transfers of solutions, a face shield should be worn in addition to goggles.[11]
-
Skin Protection: A flame-resistant lab coat must be worn and kept fully fastened.[8] Disposable nitrile or butyl rubber gloves should be worn to prevent skin contact.[8] Given the H315 "Causes skin irritation" classification, gloves should be inspected before use and changed immediately if contamination is suspected.[4][12]
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[13]
Storage and Stability
-
Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6][14][15] It should be kept away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][14]
-
Rationale: Proper storage prevents degradation and potential hazardous reactions. Halogenated pyridines can be sensitive to light and moisture over long periods; storage in an opaque, tightly sealed container mitigates these risks.[14]
Reactivity, Incompatibilities, and Safe Experimental Design
This compound is valued for its reactivity, particularly in palladium-catalyzed cross-coupling reactions where the C-Br bond is activated.[2] However, this reactivity also dictates its incompatibilities.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[6][9] Also, avoid strong acids and bases.[6]
-
Thermal Decomposition: Upon heating to decomposition, it may emit toxic fumes of carbon oxides, nitrogen oxides, and hydrogen bromide.[6][12] All reactions should be conducted under controlled heating with appropriate ventilation.
The following diagram outlines the critical decision-making process a researcher must follow before using this compound in an experimental setup.
Caption: Decision workflow for the safe handling of this compound.
Standard Operating Procedure: Suzuki-Miyaura Cross-Coupling
This section provides a representative, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for this reagent.[2][3] This protocol is a starting point and may require optimization.[2][3]
Objective: To synthesize 2-aryl-4-methoxypyridine via a palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[2]
-
Base (e.g., K₂CO₃, 2.0 equiv)[2]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)[2]
-
Schlenk flask or reaction vial
-
Inert gas (Argon or Nitrogen)
Protocol:
-
Reaction Setup (in Fume Hood): To a dry Schlenk flask, add this compound, the arylboronic acid, potassium carbonate, and the palladium catalyst.[2]
-
Rationale: Combining the solid reagents first in a dry flask prevents premature reaction or degradation.
-
-
Establish Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Rationale: Using degassed solvents further ensures the reaction remains oxygen-free.
-
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Rationale: Heating provides the necessary activation energy for the catalytic cycle (oxidative addition, transmetalation, reductive elimination) to proceed at an efficient rate.[16]
-
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Rationale: Monitoring prevents unnecessary heating, which can lead to byproduct formation, and confirms the reaction has reached completion.
-
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Rationale: The aqueous workup removes the inorganic base and salts, while extraction isolates the desired product in the organic phase.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Rationale: Chromatography separates the target compound from residual catalyst, unreacted starting materials, and any byproducts, yielding the pure 2-aryl-4-methoxypyridine.
-
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Spill Management and Waste Disposal
Spill Management
In the event of a spill, evacuate the area immediately.[9] Wearing full PPE, contain the spill using an inert absorbent material like vermiculite or sand.[8][14] Carefully sweep the material into a sealed, labeled container for hazardous waste.[12] Wash the spill area thoroughly.[9]
Waste Disposal
-
Chemical Waste: All waste containing this compound, including contaminated absorbents and unused material, must be disposed of as hazardous waste.[6] Place it in a clearly labeled, sealed container.[14]
-
Regulatory Compliance: Disposal must be handled through a licensed hazardous waste disposal service in accordance with all local, state, and federal regulations.[8][17] Do not pour chemical waste down the drain.[8] Brominated organic compounds should not be incinerated except in specialized facilities equipped to handle halogenated waste.[17][18]
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Pipzine Chemicals. (n.d.). This compound.
- PubChem. (n.d.). 4-Bromo-2-methoxypyridine. National Center for Biotechnology Information.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Sciencemadness Wiki. (n.d.). Proper disposal of chemicals.
- Washington State University. (n.d.). Pyridine Hazard Assessment.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
- Chemtalk. (n.d.). Bromine water - disposal.
- U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Swedish Environmental Protection Agency. (n.d.). Bromine and Waste Incineration.
- ChemWhat. (n.d.). This compound CAS#: 89488-29-9.
- Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS Safety Data Sheet.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | C6H6BrNO | CID 4738484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound Supplier & Manufacturer in China | Properties, Applications, Safety Data – High Purity Chemical for Research & Industry [pipzine-chem.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lobachemie.com [lobachemie.com]
- 11. fishersci.com [fishersci.com]
- 12. aksci.com [aksci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 18. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
biological activity of 2-Bromo-4-methoxypyridine derivatives
An In-depth Technical Guide to the Biological Activity of 2-Bromo-4-methoxypyridine Derivatives
Introduction: The Versatility of the Pyridine Scaffold
Heterocyclic compounds are the cornerstone of modern medicinal chemistry, forming the structural basis for a vast number of therapeutic agents.[1] Among these, the pyridine ring system is a privileged scaffold, frequently appearing in successful drugs due to its unique electronic properties and ability to engage in various biological interactions.[1] The derivative this compound, in particular, has emerged as a highly versatile and valuable intermediate in drug discovery and organic synthesis.[2] Its structure, featuring a reactive bromine atom at the 2-position and a methoxy group at the 4-position, provides a powerful platform for chemists to construct complex molecular architectures and develop novel compounds with targeted biological activities.[1][3]
This technical guide offers a comprehensive overview of the biological activities associated with derivatives of this compound. It is designed for researchers, scientists, and drug development professionals, providing field-proven insights into their synthesis, mechanisms of action, and therapeutic potential, with a primary focus on their roles in oncology and infectious diseases.
Part 1: Synthesis of Bioactive Derivatives
The strategic importance of this compound lies in its amenability to a variety of chemical transformations, which allow for the systematic exploration of structure-activity relationships (SAR). The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties, while the pyridine nitrogen and methoxy group influence the molecule's overall physicochemical properties.[3][4]
A generalized workflow for the synthesis and subsequent biological evaluation of these derivatives is a critical first step in the discovery pipeline.
Caption: A generalized workflow for the synthesis and biological evaluation of derivatives.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a standard method for introducing an aryl group onto the 2-position of the pyridine ring, a common strategy for generating libraries of test compounds.[5]
Objective: To synthesize 2-Aryl-4-methoxypyridine derivatives from this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)[5]
-
Base (e.g., K₂CO₃)[5]
-
Solvent system (e.g., 1,4-dioxane and water)[5]
-
Round bottom flask, condenser, magnetic stirrer
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Reaction Setup: To a round bottom flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (2.5 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Add the solvent mixture (e.g., a 5:1 ratio of 1,4-dioxane to water).[5] Add the palladium catalyst (e.g., 0.05 equivalents) to the mixture.
-
Heating: Heat the reaction mixture to a specified temperature (e.g., 120°C) under microwave irradiation or conventional heating and stir for the required time (typically 2-12 hours).[5]
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure 2-Aryl-4-methoxypyridine derivative.
Part 2: Anticancer Activity
Derivatives of substituted pyridines have demonstrated significant cytotoxic activity against a range of cancer cell lines.[6] The this compound scaffold is particularly valuable in this context, serving as a key intermediate for molecules with potential anti-inflammatory and anti-cancer properties.[1][2] The introduction of different aryl and heteroaryl groups at the 2-position is a critical determinant of their potency and selectivity.[6]
Mechanism of Action: Kinase Inhibition
A primary mechanism through which many pyridine derivatives exert their anticancer effects is the inhibition of protein kinases.[7] Kinases are crucial enzymes that regulate a majority of cellular pathways, including cell proliferation, survival, and differentiation. In many cancers, kinases are overexpressed or constitutively active, driving uncontrolled cell growth.[4][7]
Derivatives of this compound can be designed to fit into the ATP-binding pocket of specific kinases, preventing the enzyme from performing its function and thereby blocking downstream signaling.[7] Key kinase targets for such inhibitors include Polo-like kinase 4 (PLK4), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and the PI3K/mTOR pathway.[5][7][8]
Caption: Inhibition of a signaling pathway by a this compound derivative.
Quantitative Data: In Vitro Cytotoxicity
The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Phenylpicolinamide Sorafenib Analogs | A549 (Lung) | 5.43 ± 0.74 | [5] |
| Phenylpicolinamide Sorafenib Analogs | MCF-7 (Breast) | 0.62 ± 0.21 | [5] |
| Aryl-Substituted Pyridines | HeLa (Cervical) | ~10-20 | [6] |
| Heteroaryl-Substituted Pyridines | PC-3 (Prostate) | ~5-15 | [6] |
Note: The IC₅₀ values presented are representative examples from various sources and are intended for comparative purposes.[6]
Experimental Protocol: Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Objective: To determine the IC₅₀ value of this compound derivatives against a cancer cell line.
Materials:
-
Cancer cells (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium and allow them to attach overnight in a CO₂ incubator.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the wells. Include wells with untreated cells (vehicle control) and wells with no cells (blank). Incubate for 48-72 hours.[6]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[6]
Part 3: Antimicrobial Activity
In addition to their anticancer potential, various derivatives of substituted pyridines have been investigated for their efficacy against a range of bacterial and fungal pathogens.[2][6] The development of new antimicrobial agents is a critical area of research due to the global rise of antibiotic resistance.
Quantitative Data: In Vitro Antimicrobial Efficacy
The antimicrobial activity of a compound is typically assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that completely inhibits the visible growth of a microorganism.
| Derivative Class | Organism | MIC (µg/mL) |
| N-(4-methylpyridin-2-yl) thiophene-2-carboxamides | ESBL E. coli | 125-500 |
| Pyrazolo[3,4-b]pyridines | S. aureus | 125-250 |
| Pyrazolo[3,4-b]pyridines | E. coli | 125-250 |
Note: Data is compiled from various studies for illustrative purposes.[9][10]
Experimental Protocol: Antimicrobial Activity (Broth Microdilution Method)
This method is a standardized procedure for determining the MIC of an antimicrobial agent.
Objective: To determine the MIC of this compound derivatives against bacterial or fungal strains.
Materials:
-
Microbial strains (e.g., S. aureus, E. coli)
-
Appropriate broth (e.g., Mueller-Hinton Broth for bacteria)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Grow microbial strains in broth to a specific turbidity corresponding to a known concentration of microorganisms (e.g., 0.5 McFarland standard, ~10⁸ CFU/mL), then dilute to the final testing concentration (e.g., 5 x 10⁵ CFU/mL).[6]
-
Compound Preparation: Serially dilute the test compounds in the broth directly in a 96-well plate.[6]
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[6]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth, assessed either visually or by measuring optical density.[6]
Conclusion
The this compound scaffold is a proven and versatile starting point for the synthesis of a wide array of heterocyclic compounds with significant biological activities.[6] Its derivatives have shown considerable promise as anticancer agents, often acting through the inhibition of key protein kinases, as well as demonstrating valuable antimicrobial properties. The synthetic accessibility of this scaffold allows for extensive exploration of structure-activity relationships, paving the way for the rational design of next-generation therapeutic agents. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to innovate within this rich chemical space.
References
- Exploring Heterocyclic Compound Applications with this compound. NINGBO INNO PHARMCHEM CO.,LTD.
- This compound | C6H6BrNO | CID 4738484. PubChem.
- The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. ResearchGate.
- Previously reported novel bromo pyrimidine analogs as tyrosine kinase inhibitors. ResearchGate.
- Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives. Google Patents.
- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central.
- The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. MDPI.
- This compound. Pipzine Chemicals.
- Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. PubMed Central.
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.
- Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. PubMed Central.
- Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. MDPI.
- Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. japsonline.com [japsonline.com]
Unlocking Therapeutic Potential: A Target Identification Roadmap for 2-Bromo-4-methoxypyridine Based Compounds
An In-depth Technical Guide
Introduction: The Strategic Value of the Pyridine Scaffold
In the landscape of medicinal chemistry, the pyridine ring stands as a privileged scaffold, a foundational structure consistently found in a remarkable number of approved therapeutic agents. Its nitrogen atom imparts favorable physicochemical properties, including improved solubility and the ability to act as a hydrogen bond acceptor, which are critical for molecular recognition by biological targets. The compound 2-Bromo-4-methoxypyridine, while not a therapeutic agent itself, represents a strategically valuable starting point for drug discovery. The methoxy group can influence electronic properties and metabolic stability, while the bromine atom serves as a versatile synthetic handle for elaboration through modern cross-coupling reactions.
This guide moves beyond the synthesis of this specific molecule and instead provides a comprehensive roadmap for identifying and validating potential therapeutic targets for novel compounds derived from the this compound core. We will explore the known biological space of related methoxypyridine structures, outline a logical workflow for target discovery, and detail the self-validating experimental protocols required to move from a chemical scaffold to a promising therapeutic candidate.
Part 1: The Methoxypyridine Core in Modern Drug Discovery
The methoxypyridine moiety is a key pharmacophore in a variety of clinically successful drugs, demonstrating its versatility in targeting diverse protein families. Analysis of these existing drugs provides the most logical starting point for hypothesizing potential targets for novel analogues.
For instance, the anaplastic lymphoma kinase (ALK) inhibitor, Crizotinib , features a 2,6-dichloro-3-methoxyphenyl moiety, highlighting the compatibility of substituted methoxy-aromatic systems within kinase active sites. Similarly, Sorafenib , a multi-kinase inhibitor used in cancer therapy, incorporates a picolinamide structure, a related pyridine derivative. These examples establish a strong precedent for exploring kinase inhibition as a primary therapeutic avenue.
Beyond kinases, methoxypyridine derivatives have shown activity against a range of other targets. The presence of this scaffold in molecules targeting G-protein coupled receptors (GPCRs) and other enzymes underscores its broad applicability.
Part 2: A Rational Roadmap for Target Identification and Validation
The journey from a starting scaffold like this compound to a validated drug candidate is a systematic process of design, synthesis, screening, and optimization. The bromine atom is the key enabler of this process, allowing for the generation of a diverse chemical library through robust and well-established cross-coupling methodologies.
Workflow for Target Discovery and Validation
Caption: CETSA principle: Ligand binding stabilizes the target protein against thermal denaturation.
Conclusion
The this compound scaffold is a promising entry point into novel chemical space. Its true potential, however, is not in the molecule itself, but in the diverse library of compounds it can generate. By leveraging established knowledge of the pharmacological roles of methoxypyridines and employing a systematic, multi-phase approach of library synthesis, high-throughput screening, and rigorous target validation, researchers can efficiently navigate the complex path of drug discovery. The protocols and target classes outlined in this guide provide a robust framework for identifying and advancing new therapeutic candidates with the potential to address significant unmet medical needs.
References
- Title: The Pyridine and Dihydropyridine Rings in Drugs
- Source: Molecules (Journal)
- URL:[Link]
- Title: The role of pyridine and its deriv
- Source: Future Medicinal Chemistry (Journal)
- URL:[Link]
- Title: Kinase-Glo® Assay Technical Manual
- Source: Promega Corpor
- Title: The cellular thermal shift assay for drug-target engagement studies
- Source: N
- URL:[Link]
The Strategic Role of 2-Bromo-4-methoxypyridine in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
In the landscape of modern drug discovery and development, the strategic use of versatile building blocks is paramount to the efficient synthesis of novel therapeutics. Among these, 2-bromo-4-methoxypyridine has emerged as a cornerstone intermediate, particularly in the development of targeted therapies for cancer and inflammatory diseases. This technical guide offers an in-depth analysis of its synthesis, reactivity, and application in the construction of complex bioactive molecules, providing researchers, scientists, and drug development professionals with a comprehensive resource.
Physicochemical Properties and Synthesis of this compound
This compound is a substituted pyridine derivative with the molecular formula C₆H₆BrNO and a molecular weight of 188.02 g/mol .[1] Its structure, featuring a bromine atom at the electron-deficient 2-position and a methoxy group at the 4-position, imparts a unique reactivity profile that is highly advantageous for medicinal chemistry applications.
Several synthetic routes to this compound have been reported. One common laboratory-scale synthesis involves the bromination of 4-methoxypyridine. Another approach starts from 2-bromo-4-chloropyridine, where the chloro group is displaced by a methoxy group using sodium methoxide.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 89488-29-9 |
| Molecular Formula | C₆H₆BrNO |
| Molecular Weight | 188.02 g/mol [1] |
| Appearance | Off-white to pale yellow liquid or solid[1] |
| Boiling Point | 220 - 222 °C |
| Melting Point | 46 - 48 °C |
The Synthetic Utility of this compound in Medicinal Chemistry
The bromine atom at the 2-position of this compound serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, and are extensively used in the construction of diverse molecular scaffolds for drug discovery programs.[3]
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling reaction is a powerful method for the synthesis of biaryl and heteroaryl compounds. In the context of this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 2-position of the pyridine ring. This is a key strategy in the development of kinase inhibitors, where a substituted pyridine core often serves as a crucial pharmacophore that interacts with the hinge region of the kinase's ATP-binding site.[4][5]
While specific protocols for this compound are not always explicitly detailed in the literature, the general conditions are well-established for analogous 2-bromopyridines. A typical reaction involves a palladium catalyst, a base, and a suitable boronic acid or ester.[6][7][8]
Diagram 1: General Scheme of the Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 2-Bromopyridine Derivative
-
Reaction Setup: In a dry Schlenk flask, combine the 2-bromopyridine derivative (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).[6]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water) via syringe.[6]
-
Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[6]
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by a suitable method such as flash column chromatography.[7]
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the synthesis of arylamines.[9] This reaction allows for the introduction of primary and secondary amines at the 2-position of the pyridine ring of this compound, providing access to a diverse range of 2-amino-4-methoxypyridine derivatives. These scaffolds are prevalent in a multitude of biologically active compounds, including kinase inhibitors.[1][10]
Diagram 2: General Scheme of the Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination of this compound.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a 2-Bromopyridine Derivative
-
Catalyst Pre-formation (Optional): In an oven-dried Schlenk tube, add the palladium precursor (1-5 mol%), the phosphine ligand (1.5-10 mol%), and the base (1.4-2.0 equiv.). Seal the vessel, evacuate and backfill with an inert gas, and add anhydrous solvent. Stir at room temperature for 10-15 minutes.[1]
-
Reactant Addition: Add the 2-bromopyridine derivative (1.0 equiv.) and the amine (1.2-1.5 equiv.) to the reaction mixture.[1]
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.[1]
-
Work-up and Purification: After completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.[1]
Applications in the Synthesis of Kinase Inhibitors
The pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives are integral components of numerous approved drugs. This compound and its derivatives are particularly valuable in the development of kinase inhibitors, which are a major class of targeted cancer therapies.
p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines.[11] Dysregulation of the p38 pathway is implicated in a range of inflammatory diseases and cancers. Consequently, p38 has emerged as a significant therapeutic target.[11] Substituted pyridines, accessible from this compound, are common scaffolds in the design of p38 MAP kinase inhibitors.[2]
Diagram 3: Simplified p38 MAP Kinase Signaling Pathway
Caption: Inhibition of the p38 MAPK pathway by a derivative of this compound.
PI3K/mTOR Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that regulates cell proliferation, growth, and survival.[12] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[12] Several PI3K/mTOR dual inhibitors incorporating a substituted pyridine moiety have been developed, highlighting the utility of building blocks like this compound in this area.[4][13]
Diagram 4: Simplified PI3K/mTOR Signaling Pathway
Caption: Dual inhibition of the PI3K/mTOR pathway.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its well-defined reactivity in key cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, provides a robust platform for the synthesis of diverse libraries of substituted pyridines. The demonstrated utility of these scaffolds in the development of potent kinase inhibitors for the treatment of cancer and inflammatory diseases underscores the strategic importance of this compound in modern drug discovery. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging this key intermediate for the design and synthesis of next-generation therapeutics.
References
Please note that a comprehensive list of references with clickable URLs is available in the digital version of this guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US9260410B2 - P38 MAP kinase inhibitors - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Regioselective Synthesis of 2-Bromo-4-methoxypyridine
For: Researchers, scientists, and drug development professionals.
Abstract
2-Bromo-4-methoxypyridine is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis, serving as a versatile intermediate for the introduction of the 4-methoxypyridinyl moiety in complex target molecules.[1][2][3] This document provides a detailed protocol for the regioselective synthesis of this compound from 4-methoxypyridine via directed ortho-metalation and subsequent bromination. The causality behind experimental choices, a step-by-step protocol, safety considerations, and methods for purification and characterization are thoroughly discussed to ensure procedural success and safety.
Introduction and Mechanistic Rationale
The synthesis of halogenated pyridines is a cornerstone of modern synthetic chemistry, enabling the construction of a vast array of functionalized molecules for pharmaceutical and materials science applications.[3] The target molecule, this compound, is particularly valuable due to its two distinct reactive sites, allowing for sequential and site-specific modifications.
The presented protocol employs a directed ortho-metalation (DoM) strategy. This powerful technique leverages the ability of a directing group, in this case, the methoxy group at the C4 position, to direct a strong base to deprotonate the adjacent C3 or C5 position. However, due to the electronic nature of the pyridine ring, the C2 position is more acidic and sterically accessible for deprotonation by a strong, non-nucleophilic base like n-butyllithium (n-BuLi). The resulting pyridyl anion is then quenched with an electrophilic bromine source to yield the desired 2-bromo product. This regioselective approach is critical to avoid the formation of other brominated isomers.
An alternative approach involves the use of brominating agents like pyridinium tribromide, which can offer a safer alternative to handling elemental bromine.[4] However, the DoM approach often provides higher regioselectivity for this specific transformation.
Experimental Workflow Overview
The synthesis is a two-stage, one-pot procedure that must be conducted under an inert atmosphere to prevent the quenching of the highly reactive organolithium intermediate.
Caption: A generalized workflow for the synthesis of this compound.
Reagents and Materials
| Reagent/Material | Grade | Supplier Example | Notes |
| 4-Methoxypyridine | ≥98% | Sigma-Aldrich | Store under inert gas. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | Highly reactive and pyrophoric. Handle with extreme care. |
| 1,2-Dibromo-1,1,2,2-tetrachloroethane | ≥97% | Sigma-Aldrich | A solid, less hazardous alternative to liquid bromine. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | MilliporeSigma | Must be anhydrous. |
| Anhydrous Hexanes | ACS Grade | Fisher Scientific | Must be anhydrous. |
| Saturated aq. NH₄Cl | N/A | N/A | For quenching the reaction. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction. |
| Brine (Saturated aq. NaCl) | N/A | N/A | For washing during extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. | For column chromatography. |
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[5]
4.1. Reaction Setup
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Maintain a positive pressure of nitrogen throughout the reaction.
-
In the reaction flask, dissolve 4-methoxypyridine (1.0 eq) in anhydrous hexanes.
-
Cool the solution to -20°C using a suitable cooling bath (e.g., dry ice/acetone).
4.2. Deprotonation
-
While maintaining the temperature at -20°C, slowly add n-butyllithium (2.0 eq, 2.5 M in hexanes) dropwise via syringe.
-
After the addition is complete, stir the resulting orange solution for 1 hour at -20°C.[5]
-
Cool the reaction mixture to -78°C.
4.3. Bromination
-
In a separate, dry flask, prepare a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (2.4 eq) in anhydrous THF.
-
Add this solution dropwise to the reaction mixture at -78°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.[5]
4.4. Work-up and Extraction
-
Cool the reaction mixture to 0°C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with water and then brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
4.5. Purification
-
Purify the crude residue by flash column chromatography on silica gel.[6][7]
-
Use a gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless to light-yellow oil.[5][8]
Safety and Handling Precautions
n-Butyllithium:
-
Hazard: Pyrophoric (ignites spontaneously in air), corrosive, and reacts violently with water.
-
Handling: Must be handled under an inert atmosphere (nitrogen or argon) using syringe and cannula techniques. Always wear fire-retardant lab coat, safety glasses, and appropriate gloves. Ensure a Class D fire extinguisher is accessible.
1,2-Dibromo-1,1,2,2-tetrachloroethane:
-
Hazard: Toxic and an irritant.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.
General Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.[9][10][11][12]
-
Perform the reaction in a well-ventilated fume hood.
-
Dispose of all chemical waste according to institutional and local regulations.[11]
Characterization
The identity and purity of the synthesized this compound should be confirmed by analytical techniques.
| Technique | Expected Results |
| ¹H NMR (300 MHz, CDCl₃) | δ 3.86 (s, 3H, -OCH₃), 6.78-6.80 (dd, J=2.1, 5.9 Hz, 1H, H-5), 7.00-7.01 (d, J=2.4 Hz, 1H, H-3), 8.16-8.18 (d, J=6.0 Hz, 1H, H-6).[5] |
| ¹³C NMR (75 MHz, CDCl₃) | δ 55.6, 110.2, 113.2, 143.0, 150.6, 166.8.[5] |
| Mass Spec. (ESI) | Calculated for C₆H₆BrNO [M+H]⁺: 187.9711; Found: 187.9708.[5] |
Troubleshooting and Field-Proven Insights
-
Low Yield: The most common cause of low yield is the deactivation of the n-butyllithium reagent. Ensure all glassware is scrupulously dried and the reaction is maintained under a strictly inert atmosphere. The quality of the n-BuLi is also critical; titrate it before use if its molarity is uncertain.
-
Formation of Byproducts: If other brominated isomers are observed, it may indicate that the deprotonation was not fully regioselective. Ensure the temperature during n-BuLi addition and reaction is strictly controlled.
-
Purification Difficulties: If the product is difficult to separate from non-polar impurities, adjust the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., 0-10% ethyl acetate in hexanes) is often effective.[7]
Reaction Mechanism Diagram
Sources
- 1. This compound Supplier & Manufacturer in China | Properties, Applications, Safety Data – High Purity Chemical for Research & Industry [pipzine-chem.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Pyridinium Tribromide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | 89488-29-9 [sigmaaldrich.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. geneseo.edu [geneseo.edu]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. angenechemical.com [angenechemical.com]
detailed synthesis protocol for 2-Bromo-4-methoxypyridine
An In-Depth Guide to the Regioselective Synthesis of 2-Bromo-4-methoxypyridine for Advanced Research Applications
Authored by a Senior Application Scientist
Abstract
This compound is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science.[1][2] Its utility stems from the strategic placement of the methoxy group, which activates the pyridine ring, and the bromine atom, which serves as a versatile handle for a wide array of cross-coupling reactions. This application note provides a comprehensive and detailed protocol for the synthesis of this compound, designed for researchers, chemists, and drug development professionals. We will delve into a robust, three-step synthetic strategy starting from the readily available 4-methoxypyridine, focusing on the causality behind experimental choices to ensure high regioselectivity and yield.
Introduction and Strategic Rationale
The functionalization of the pyridine ring is a cornerstone of modern synthetic chemistry. However, direct electrophilic substitution on pyridines can be challenging due to the electron-deficient nature of the ring, often requiring harsh conditions and leading to mixtures of isomers. The synthesis of this compound is no exception. A naive approach involving direct bromination of 4-methoxypyridine would likely result in poor regioselectivity and potential side reactions.
To circumvent these issues, a more strategic approach is warranted. The most reliable and field-proven method involves the temporary activation of the pyridine ring via N-oxidation. This strategy leverages the powerful directing effect of the N-oxide functionality to achieve highly selective bromination at the C2 position. The synthesis is logically divided into three key stages:
-
N-Oxidation: Conversion of 4-methoxypyridine to its corresponding N-oxide.
-
Regioselective Bromination: Introduction of a bromine atom at the C2 position of the activated N-oxide ring.
-
Deoxygenation: Removal of the N-oxide to yield the final product.
This guide will provide a detailed, step-by-step protocol for this entire sequence, complete with mechanistic insights, safety protocols, and characterization data.
Mechanistic Pathway and Workflow
The N-oxide group plays a dual role: it increases the electron density of the pyridine ring through resonance and sterically directs incoming electrophiles to the C2 and C6 positions. The subsequent deoxygenation step is a standard transformation that restores the pyridine nucleus.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Disclaimer: All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Part 1: Synthesis of 4-Methoxypyridine N-oxide
This initial step activates the pyridine ring for subsequent electrophilic substitution. The oxidation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in acetic acid.[3][4]
Table 1: Reagents and Materials for N-Oxidation
| Reagent/Material | Molecular Formula | Mol. Wt. ( g/mol ) | Quantity | Role |
| 4-Methoxypyridine | C₆H₇NO | 109.13 | 10.0 g (91.6 mmol) | Starting Material |
| m-Chloroperoxybenzoic acid (m-CPBA, ~77%) | C₇H₅ClO₃ | 172.57 | 23.0 g (~121 mmol) | Oxidizing Agent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | Solvent |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | Quenching/Wash |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying Agent |
Step-by-Step Protocol:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxypyridine (10.0 g, 91.6 mmol).
-
Dissolve the starting material in dichloromethane (200 mL).
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add m-CPBA (23.0 g, ~121 mmol) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: Slow addition is crucial to control the exothermic reaction and prevent potential side reactions.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[4]
-
Upon completion, cool the mixture back to 0 °C and quench by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-methoxypyridine N-oxide as a light brown solid. The product is often of sufficient purity to be used in the next step without further purification.[3][4]
Part 2 & 3: One-Pot Bromination and Deoxygenation
This procedure combines the bromination and deoxygenation steps into a single, efficient operation using phosphorus tribromide (PBr₃) or a similar reagent. PBr₃ first facilitates the bromination at the C2 position and subsequently serves as the deoxygenating agent.
Table 2: Reagents and Materials for Bromination/Deoxygenation
| Reagent/Material | Molecular Formula | Mol. Wt. ( g/mol ) | Quantity | Role |
| 4-Methoxypyridine N-oxide | C₆H₇NO₂ | 125.13 | 11.0 g (87.9 mmol) | Substrate |
| Phosphorus Tribromide (PBr₃) | PBr₃ | 270.69 | 10.6 mL (29.7 g, 110 mmol) | Brominating/Deoxygenating Agent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | Solvent |
| Ice Water / Saturated NaHCO₃ | - | - | As needed | Quenching/Neutralization |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | Extraction Solvent |
Safety Precautions: Phosphorus tribromide is highly corrosive, toxic, and reacts violently with water.[5][6] This procedure must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a dry apparatus.[7][8] Always wear appropriate PPE, including a face shield.[9]
Step-by-Step Protocol:
-
Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Add 4-methoxypyridine N-oxide (11.0 g, 87.9 mmol) and dry dichloromethane (150 mL) to the flask.
-
Cool the stirred suspension to 0 °C in an ice-water bath.
-
Add phosphorus tribromide (10.6 mL, 110 mmol) dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature below 10 °C.
-
After the addition, remove the ice bath and slowly heat the mixture to reflux (approx. 40 °C).
-
Maintain the reflux for 3-5 hours. Monitor the reaction by TLC or GC-MS until the intermediate N-oxide is consumed.
-
Cool the reaction mixture to 0 °C.
-
Crucial Quenching Step: Very slowly and carefully, quench the reaction by adding crushed ice portion-wise to the flask. This is a highly exothermic process. Alternatively, the reaction mixture can be slowly poured into a separate beaker containing a large amount of stirred ice water.
-
Once the PBr₃ is fully quenched, carefully neutralize the aqueous layer to pH 8-9 by the slow addition of saturated sodium bicarbonate solution or solid sodium carbonate.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 100 mL).[10]
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification and Characterization
The crude product obtained is typically a yellow to brown oil or solid. Purification is generally achieved by vacuum distillation or column chromatography on silica gel.
-
Purification Method: Flash column chromatography using a hexane/ethyl acetate gradient is effective for removing baseline impurities.
-
Alternative: Vacuum distillation can also yield the pure product.[10]
Table 3: Characterization Data for this compound
| Analysis | Expected Result |
| Appearance | Light-yellow to brown solid or liquid |
| Molecular Wt. | 188.02 g/mol [11] |
| ¹H NMR (CDCl₃) | δ (ppm): 8.17 (d, 1H), 7.01 (d, 1H), 6.79 (dd, 1H), 3.86 (s, 3H). Note: Exact shifts and coupling constants may vary slightly.[10] |
| ¹³C NMR (CDCl₃) | δ (ppm): 166.8, 150.6, 143.0, 113.2, 110.2, 55.6.[10] |
| HRMS (FAB) | Calculated for C₆H₇BrNO [M+H]⁺: 187.9711; Found: 187.9708.[10] |
Conclusion
The synthesis of this compound is most effectively and regioselectively achieved through a three-step sequence involving N-oxidation, bromination, and deoxygenation. This method provides excellent control over the position of bromination, a critical factor for the utility of this intermediate in further synthetic applications. The one-pot bromination/deoxygenation protocol presented here is an efficient and scalable route for producing high-purity material, provided that stringent safety measures, particularly for handling phosphorus tribromide, are observed. This robust protocol serves as a reliable foundation for any research program requiring this valuable synthetic building block.
References
- Material Safety Data Sheet - Phosphorus tribromide.Cole-Parmer. [Link]
- Safety Data Sheet: phosphorus tribromide.Chemos GmbH & Co.KG. [Link]
- Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
- 4‐Methoxypyridine N‐oxide.
- Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution.PubMed Central (PMC). [Link]
- Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
- This compound.Pipzine Chemicals. [Link]
- Synthesis process of pyridine-N-oxide.
- Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.National Institutes of Health (NIH). [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. This compound Supplier & Manufacturer in China | Properties, Applications, Safety Data – High Purity Chemical for Research & Industry [pipzine-chem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. prochemonline.com [prochemonline.com]
- 8. chemos.de [chemos.de]
- 9. tcichemicals.com [tcichemicals.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. scbt.com [scbt.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-4-methoxypyridine
Introduction: The Strategic Importance of 2-Aryl-4-methoxypyridines
The 2-aryl-4-methoxypyridine scaffold is a privileged motif in modern medicinal chemistry and materials science. Its prevalence in pharmaceuticals, agrochemicals, and functional organic materials stems from the unique electronic properties of the pyridine ring and the opportunities for further functionalization. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the synthesis of these valuable compounds, offering a powerful tool for carbon-carbon bond formation with broad functional group tolerance and generally mild reaction conditions.[1][2]
This guide provides a comprehensive overview of the Suzuki-Miyaura coupling of 2-bromo-4-methoxypyridine, delving into the mechanistic underpinnings of the reaction, offering a detailed and field-proven experimental protocol, and furnishing a practical troubleshooting guide to navigate common challenges. This document is intended for researchers, scientists, and drug development professionals seeking to employ this critical transformation in their synthetic endeavors.
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][3] Understanding the individual steps of this cycle is paramount for rational optimization and troubleshooting. The cycle is generally accepted to consist of three primary stages: oxidative addition, transmetalation, and reductive elimination.[2][3]
-
Oxidative Addition : The cycle initiates with the oxidative addition of the this compound to a coordinatively unsaturated palladium(0) species. This step involves the insertion of the palladium into the carbon-bromine bond, forming a square planar palladium(II) intermediate. This is often the rate-determining step of the reaction.[3] The electron-donating nature of the methoxy group in the 4-position can increase the electron density on the pyridine ring, potentially slowing this step compared to electron-deficient pyridines.[4]
-
Transmetalation : In this stage, the organic moiety from the boronic acid (or its derivative) is transferred to the palladium(II) complex. This process requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[5] The exact mechanism of transmetalation is complex and can be influenced by the choice of base and solvent.
-
Reductive Elimination : The final step is the reductive elimination of the newly formed 2-aryl-4-methoxypyridine from the palladium(II) complex. This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The steric and electronic properties of the ligands on the palladium catalyst can significantly influence the rate and efficiency of this step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Validated Approach
The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. It is crucial to note that optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve maximum yield and purity.[1][6]
Materials and Reagents
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2–1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Pd(OAc)₂/ligand system; 1–5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv.)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Reaction Parameter Summary
| Parameter | Recommended Range | Rationale & Considerations |
| Arylboronic Acid | 1.2–1.5 equiv. | A slight excess is used to drive the reaction to completion, accounting for potential homocoupling or protodeboronation. |
| Palladium Catalyst | 1–5 mol% | Lower loadings are desirable for process efficiency, but higher loadings may be needed for challenging substrates. |
| Ligand | Varies | For Pd(OAc)₂, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can mitigate catalyst inhibition by the pyridine nitrogen.[6] |
| Base | 2.0–3.0 equiv. | K₂CO₃ is a good starting point.[7] K₃PO₄ or Cs₂CO₃ may be more effective for less reactive partners. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | A common and effective solvent system.[1] Toluene/H₂O or DMF can also be used depending on substrate solubility.[5] |
| Temperature | 80–110 °C | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions.[6] |
| Reaction Time | 4–24 hours | Monitor by TLC, GC-MS, or LC-MS to determine completion. |
Step-by-Step Procedure
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
-
Reaction Setup : To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (and ligand, if applicable).[1][7]
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment. This is critical to prevent catalyst deactivation and homocoupling of the boronic acid.[6]
-
Solvent Addition : Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[1]
-
Reaction : Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[6]
-
Monitoring : Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. The following guide addresses common issues encountered during the Suzuki coupling of this compound.
Caption: Decision tree for troubleshooting low-yielding Suzuki reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Catalyst Deactivation : The pyridine nitrogen can coordinate to the palladium, inhibiting catalysis.[1] | • Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[6] • Increase catalyst loading to 3-5 mol%. |
| Inefficient Transmetalation : The chosen base may not be effective for the specific substrate combination. | • Screen stronger or more soluble bases such as K₃PO₄ or Cs₂CO₃. • Ensure adequate water is present in the solvent system to dissolve the base. | |
| Poor Reagent Quality : Boronic acids can degrade over time (protodeboronation). | • Use fresh, high-purity boronic acid. • Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[8] | |
| Significant Byproduct Formation | Homocoupling of Boronic Acid : Presence of oxygen in the reaction mixture. | • Ensure rigorous degassing of solvents and maintain a strict inert atmosphere.[6] • Use a direct Pd(0) source like Pd(PPh₃)₄. |
| Debromination of Starting Material : Presence of a proton source and a reducing agent. | • Use anhydrous solvents and reagents. • The choice of ligand and base can influence this side reaction; screening may be necessary. |
References
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). [Link]
- Suzuki reactions of 2-bromopyridine with aryl boronic acids. (n.d.).
- Shaheen, F., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Osiadacz, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
- Singh, R., & Nolan, S. P. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
- Wikipedia. (n.d.). Suzuki reaction. [Link]
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
- Molander, G. A., & Brown, A. R. (2006). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry. [Link]
- Reddit. (2012). Suzuki coupling help. [Link]
- ResearchGate. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Moro, A. J., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols for Stille Coupling Reactions of 2-Bromo-4-methoxypyridine
Document ID: AN-SC-2B4MP-0126
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-bromo-4-methoxypyridine in palladium-catalyzed Stille coupling reactions. It offers in-depth mechanistic insights, detailed experimental protocols, and troubleshooting guidance to facilitate the synthesis of substituted 4-methoxypyridines, which are valuable intermediates in medicinal chemistry and materials science.
Introduction: The Strategic Importance of this compound in Cross-Coupling
This compound is a key heterocyclic building block in organic synthesis. The pyridine scaffold is a prevalent feature in numerous biologically active compounds and approved pharmaceuticals.[1][2] The strategic placement of a bromine atom at the 2-position and a methoxy group at the 4-position offers a versatile platform for molecular elaboration. The carbon-bromine bond provides a reactive handle for transition-metal-catalyzed cross-coupling reactions, with the Stille coupling being a particularly robust and widely used method for forming new carbon-carbon bonds.[3][4]
The Stille reaction, which couples an organotin compound with an organic halide, is renowned for its tolerance of a wide array of functional groups, mild reaction conditions, and stability of the organostannane reagents to air and moisture.[5][6][7] These features make it an invaluable tool for the synthesis of complex molecules, including substituted 4-methoxypyridines that serve as precursors to novel therapeutics and functional materials.[8][9] This guide will delve into the mechanistic underpinnings of the Stille coupling as it applies to this compound and provide actionable protocols for its successful implementation.
The Catalytic Cycle: A Mechanistic Overview
The Stille coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[10] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the organic halide, in this case, this compound, to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate.[5][6] The reactivity of the halide is crucial, with bromides being more reactive than chlorides due to the lower C-Br bond dissociation energy.[11]
-
Transmetalation: The organostannane reagent then undergoes transmetalation with the Pd(II) complex. This step involves the transfer of an organic group from the tin atom to the palladium center, displacing the halide. The rate of transmetalation can be influenced by the ligands on the palladium and the nature of the organostannane.[10]
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][12]
Experimental Protocols
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous and degassed solvents are crucial for reproducible results, as oxygen can deactivate the palladium catalyst.[13]
-
Inert Atmosphere: Reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation and side reactions.[13]
-
Catalyst Selection: A variety of palladium sources can be used, including Pd(0) complexes like Pd(PPh₃)₄ and Pd₂(dba)₃, or Pd(II) precursors such as PdCl₂(PPh₃)₂ which are reduced in situ.[10] The choice of ligand is also critical; bulky, electron-rich phosphine ligands can often improve reaction rates and yields.[14]
Protocol 1: Stille Coupling of this compound with Tributyl(phenyl)stannane
This protocol describes a general procedure for the coupling of this compound with an aryl stannane.
Materials:
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | C₆H₆BrNO | 188.02 | 188 mg | 1.0 |
| Tributyl(phenyl)stannane | C₁₈H₃₂Sn | 367.15 | 404 mg | 1.1 |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 35 mg | 0.03 (3 mol%) |
| Anhydrous, degassed Toluene | C₇H₈ | - | 5 mL | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (188 mg, 1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Add tributyl(phenyl)stannane (404 mg, 1.1 mmol) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and proceed with the workup and purification.
Workup and Purification
Organotin byproducts can be challenging to remove. A common and effective method involves a potassium fluoride (KF) wash.[11]
-
Filter the reaction mixture through a pad of celite to remove any palladium black.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of KF (2 x 20 mL). The fluoride ions react with the tin byproducts to form insoluble tin fluorides which can be removed by filtration.[11]
-
Wash the organic layer with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst due to oxygen exposure.- Insufficient reaction temperature.- Poor quality of reagents or solvents. | - Ensure all reagents and solvents are anhydrous and thoroughly degassed.[13]- Increase the reaction temperature in increments.- Use freshly purified reagents and distilled solvents. |
| Formation of Homocoupled Byproduct | - High reaction temperature.- Certain catalyst systems may favor homocoupling. | - Lower the reaction temperature and extend the reaction time.- Screen different palladium catalysts and ligands. Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes minimize homocoupling.[11] |
| Protodebromination (loss of Br) | - Presence of protic impurities.- High reaction temperatures. | - Ensure all reagents and solvents are strictly anhydrous.[11]- Run the reaction at a lower temperature. |
| Difficulty Removing Tin Byproducts | - Incomplete precipitation of tin fluorides. | - Increase the number of KF washes or the concentration of the KF solution.[11]- Consider alternative workup procedures, such as treatment with DBU/acetonitrile or an iodine wash. |
Applications in Drug Discovery and Materials Science
Substituted 4-methoxypyridines are valuable scaffolds in medicinal chemistry. The pyridine nitrogen can act as a hydrogen bond acceptor, a key interaction in many drug-receptor binding events.[1] The ability to introduce diverse substituents at the 2-position via Stille coupling allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. For example, these compounds can serve as precursors for kinase inhibitors, where the pyridine core mimics the hinge-binding motif of ATP.[3]
In materials science, the introduction of aromatic and heteroaromatic groups can be used to synthesize novel ligands for transition metal complexes with interesting photophysical and electronic properties.[15]
Conclusion
The Stille coupling of this compound is a powerful and versatile method for the synthesis of a wide range of substituted pyridine derivatives. By understanding the reaction mechanism and adhering to carefully controlled experimental conditions, researchers can effectively utilize this reaction to access valuable compounds for applications in drug discovery and materials science. The protocols and troubleshooting guide provided herein serve as a practical resource for the successful implementation of this important transformation.
References
- Chemistry LibreTexts. (2023). Stille Coupling. [Link]
- Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]
- O'Keefe, B. M., Simmons, N., & Franklin, D. C. (2011). Palladium-catalyzed alkynylation of secondary α-bromo carbonyl compounds via Stille coupling. The Journal of Organic Chemistry, 76(16), 6856–6859. [Link]
- Wikipedia. (n.d.). Stille reaction. [Link]
- Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
- Denmark, S. E., & Smith, R. C. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic letters, 8(26), 5947–5950. [Link]
- Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2012). Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. Chemistry–A European Journal, 18(34), 10594-10606. [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Stille Reaction, 38 Years Later. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
- OpenOChem Learn. (n.d.). Stille Coupling. [Link]
- NROChemistry. (n.d.). Stille Coupling. [Link]
- Wang, Y.-T., Chen, Y.-C., & Liu, S.-T. (2012). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Molecules, 17(12), 14695–14708. [Link]
- Alvarez, E., et al. (2000). Stille Reaction on Pyridinium Cations. The Journal of Organic Chemistry, 65(23), 7904-7907. [Link]
- Littke, A. F., & Fu, G. C. (2002). 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
- Zhang, L., et al. (2018). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Journal of Physics: Conference Series, 1074, 012061. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.).
- Winter, A., et al. (2006). 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5006–o5008. [Link]
- Maleczka, R. E., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 3(25), 4173–4176. [Link]
- Casares, J. A., Espinet, P., & Pablo, Ó. (2004). The Mechanisms of the Stille Reaction. European Journal of Inorganic Chemistry, 2004(23), 4593-4609. [Link]
- Google Patents. (n.d.). AU2018355743B2 - Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors.
- ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]
- De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 657-677. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. 4′-(2-Methoxyphenyl)-2,2′:6′,2′′-terpyridine - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of Functionalized Pyridines
An Application Guide to the Sonogashira Coupling of 2-Bromo-4-methoxypyridine for Advanced Synthesis
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, provides a direct route to substituted alkynes and conjugated enynes, which are pivotal structural motifs in pharmaceuticals, natural products, and advanced organic materials.[3][4]
Among the vast array of substrates, heteroaromatic halides are of particular interest due to the prevalence of the pyridine scaffold in medicinal chemistry. This compound is a valuable building block, featuring a moderately reactive C-Br bond for coupling and an electron-donating methoxy group that influences the electronic properties of the resulting molecule. This guide provides a detailed exploration of the application of this compound in Sonogashira coupling, offering mechanistic insights, a field-proven protocol, and expert commentary for researchers, scientists, and drug development professionals.
Mechanistic Framework: The Dual Catalytic Cycle
The generally accepted mechanism for the Sonogashira reaction involves two interconnected catalytic cycles operating in concert: a palladium cycle and a copper cycle.[3] Understanding this dual system is critical for optimizing reaction conditions and troubleshooting unexpected outcomes.
The Palladium Cycle: The primary role of the palladium catalyst is to facilitate the coupling of the aryl halide with the alkyne.
-
Reductive Activation: The reaction typically starts with a palladium(II) precatalyst, such as PdCl₂(PPh₃)₂, which is reduced in situ to the active palladium(0) species, often by an amine base or a phosphine ligand.[1]
-
Oxidative Addition: The active Pd(0) complex undergoes oxidative addition with this compound. This is often the rate-limiting step of the cycle, resulting in a Pd(II) intermediate.[1]
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers its acetylide group to the Pd(II) complex. This key step links the two cycles.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, 2-(alkynyl)-4-methoxypyridine, and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[3]
The Copper Cycle: The copper(I) co-catalyst serves to activate the terminal alkyne.
-
π-Alkyne Complex Formation: The copper(I) salt, typically CuI, coordinates with the terminal alkyne.[3]
-
Deprotonation: In the presence of a base (e.g., triethylamine), the coordinated alkyne becomes more acidic and is deprotonated to form a copper(I) acetylide intermediate.[1][3] This species is now primed for the crucial transmetalation step with the palladium complex.
The synergy between these two cycles allows the reaction to proceed under mild conditions with high efficiency.[1]
Caption: Figure 1: The Dual Pd/Cu Catalytic Cycle
Experimental Protocol: A Validated Approach
This protocol provides a reliable method for the Sonogashira coupling of this compound with a generic terminal alkyne, such as phenylacetylene.
Materials & Reagents
| Reagent/Material | Formula/Grade | Supplier | Notes |
| This compound | C₆H₆BrNO | BenchChem | 1.0 equiv |
| Phenylacetylene | C₈H₆ | Standard Supplier | 1.2 equiv, freshly distilled |
| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | Standard Supplier | 2 mol% |
| Copper(I) Iodide | CuI | Standard Supplier | 4 mol% |
| Triethylamine (Et₃N) | C₆H₁₅N | Anhydrous, >99.5% | Distilled and degassed |
| Tetrahydrofuran (THF) | C₄H₈O | Anhydrous, >99.9% | Anhydrous and degassed |
| Schlenk Flask | 50 mL | Glassware Supplier | Oven-dried |
| Magnetic Stir Bar | - | - | Oven-dried |
| Inert Gas | Argon or Nitrogen | Gas Supplier | High purity |
Step-by-Step Methodology
-
System Preparation: Place an oven-dried magnetic stir bar into a 50 mL Schlenk flask. Seal the flask and purge with inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxygen-promoted side reactions like Glaser homocoupling.[5]
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 mmol, 188 mg), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg) to the flask.
-
Solvent and Base Addition: Using a syringe, add anhydrous, degassed Tetrahydrofuran (THF, 5 mL) and anhydrous, degassed Triethylamine (Et₃N, 3 mL). Stir the resulting suspension at room temperature for 10 minutes.
-
Alkyne Addition: Add phenylacetylene (1.2 mmol, 132 µL) dropwise to the stirring mixture via syringe.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 2-(phenylethynyl)-4-methoxypyridine.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Researcher's Guide to the Buchwald-Hartwig Amination of 2-Bromo-4-methoxypyridine
Abstract
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, offering an unparalleled method for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its application in pharmaceutical and materials science is extensive, owing to its broad substrate scope and functional group tolerance.[1][3] This guide provides an in-depth technical overview and a detailed protocol for the palladium-catalyzed cross-coupling of 2-Bromo-4-methoxypyridine with amines. We will explore the mechanistic underpinnings of the reaction, offer a rationale for the selection of critical reaction components, and provide a step-by-step procedure designed for reproducibility and success. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation.
Introduction: The Significance of 2-Aminopyridine Scaffolds
The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its ability to act as a versatile hydrogen bond donor and acceptor, combined with its rigid, planar structure, makes it an ideal fragment for engaging with biological targets. The Buchwald-Hartwig amination provides a direct and efficient route to synthesize substituted 2-aminopyridines from readily available 2-halopyridines, overcoming the limitations of classical methods like nucleophilic aromatic substitution, which often require harsh conditions and have a limited scope.[1] This reaction's development by Stephen Buchwald and John Hartwig in the 1990s revolutionized the synthesis of arylamines.[1]
The Catalytic Cycle: A Mechanistic Overview
Understanding the catalytic cycle is paramount for troubleshooting and optimizing the reaction. The generally accepted mechanism proceeds through several key steps, each influenced by the choice of ligand, base, and solvent.[1][4][5]
-
Activation & Pd(0) Formation: The cycle begins with an active Pd(0) species. If a Pd(II) precatalyst like Pd(OAc)₂ is used, it must first be reduced in situ to Pd(0).[4][6]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[1][7]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A strong base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[3][8]
-
Reductive Elimination: The final step is reductive elimination from the Pd(II)-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][5][6]
An unproductive side reaction, β-hydride elimination, can sometimes compete with reductive elimination, leading to hydrodehalogenation of the starting material.[1]
Caption: General workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Catalyst Preparation: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add 5 mL of anhydrous, degassed toluene via syringe. Stir the mixture for 10 minutes at room temperature to allow for catalyst pre-formation. Subsequently, add morpholine (1.2 mmol, 1.2 equiv.) followed by this compound (1.0 mmol, 1.0 equiv.) to the stirring mixture.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress periodically by TLC or LC-MS until the starting material is consumed.
-
Workup: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product, 4-methoxy-2-morpholinopyridine.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below are common problems and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxygen/moisture contamination); Poor ligand choice; Insufficiently strong base. | Ensure all reagents and solvents are anhydrous and the reaction is under a strictly inert atmosphere. [9]Screen different ligands (e.g., BrettPhos, RuPhos). [10]Ensure the base is fresh and potent; consider using NaOtBu or LHMDS. [4] |
| Hydrodehalogenation | β-hydride elimination is competing with reductive elimination. | This side-reaction can be favored by certain ligand/substrate combinations. [1]Try a different, bulkier ligand to sterically disfavor this pathway. Lowering the reaction temperature may also help. |
| Complex Mixture | Side reactions due to base sensitivity of functional groups; Catalyst decomposition. | If your substrate has base-sensitive groups (e.g., esters), switch to a weaker base like K₃PO₄ or Cs₂CO₃. [4][6]Ensure the temperature is not excessively high. |
| Inconsistent Results | Impurities in starting materials; Variable quality of catalyst, ligand, or base. | Purify starting materials before use. Use high-purity catalysts and ligands from a reliable source. Bases like NaOtBu can degrade upon exposure to air and moisture; use from a freshly opened container. [9][11] |
Safety Precautions
-
Palladium Catalysts: While generally not highly toxic, palladium compounds should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. Handle under an inert atmosphere.
-
Sodium tert-butoxide: This base is highly corrosive, flammable, and reacts violently with water. [12][13][14]It is crucial to handle it in a glovebox or under a stream of inert gas. [15]Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [12]Ensure a Class D fire extinguisher is available for pyrophoric reagents.
-
Solvents: Toluene is a flammable solvent. All heating should be conducted using a heating mantle or oil bath in a well-ventilated fume hood, away from open flames.
References
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis.
- Yin, J., & Buchwald, S. L. (2002). Pd-catalyzed intermolecular amidation of aryl halides: the discovery that xantphos can be trans-chelating in a palladium complex. Journal of the American Chemical Society, 124(21), 6043-8.
- Fortman, G. C., & Nolan, S. P. (2011). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Society Reviews, 40(10), 5151-5169.
- Organic Chemistry Portal. (n.d.). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex.
- Gravel, M., et al. (2010). Palladium-Catalyzed Regiodivergent Three-Component Alkenylamination of 1,3-Dienes with Alkyl and Aryl Amines. Journal of the American Chemical Society, 132(16), 5560–5562.
- Dreher, S. D., et al. (2008). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point.
- Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry.
- ResearchGate. (n.d.). NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides. Request PDF.
- ResearchGate. (2002, June). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex.
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- Li, J. J., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-7.
- Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting.
- Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
- The Organic Chemist. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- Figshare. (n.d.). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines - The Journal of Organic Chemistry.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Amanote Research. (n.d.). (PDF) A Practical Buchwald-Hartwig Amination of.
- SciSpace. (2007, April 6). A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF.
- Åhman, J., & Wolfe, J. P. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969.
- ResearchGate. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Request PDF.
- Gelest, Inc. (2014, December 30). SODIUM t-BUTOXIDE Safety Data Sheet.
- Loba Chemie. (2015, April 9). SODIUM TERT-BUTOXIDE EXTRA PURE MSDS.
- ResearchGate. (2021, February 22). Sodium tert-butoxide: what are safety rules and precautions?.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jk-sci.com [jk-sci.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. gelest.com [gelest.com]
- 13. lobachemie.com [lobachemie.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing 2-Bromo-4-methoxypyridine
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs.[1] Within the realm of oncology and inflammatory diseases, the development of small-molecule kinase inhibitors has emerged as a highly successful therapeutic strategy.[2] This guide provides an in-depth technical overview of 2-Bromo-4-methoxypyridine, a versatile and strategically vital building block for the synthesis of novel kinase inhibitors. We will explore the underlying medicinal chemistry rationale, detail robust synthetic protocols for its derivatization via palladium-catalyzed cross-coupling reactions, and discuss the structure-activity relationship (SAR) implications for generating potent and selective kinase inhibitors.
Introduction: The Strategic Value of this compound
Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[3] The development of inhibitors that target the ATP-binding site of these kinases is a proven therapeutic approach.[2] this compound has emerged as a key intermediate in this field for several compelling reasons.[4][5]
-
The Pyridine Core: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, enabling a critical anchoring interaction with the "hinge region" of the kinase ATP-binding pocket, a common feature of many Type I kinase inhibitors.
-
Orthogonal Reactivity: The molecule possesses two key functional handles. The bromine atom at the C2 position serves as a versatile electrophilic site for palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of molecular diversity.[6]
-
Modulating Methoxy Group: The methoxy group at the C4 position is an electron-donating group that influences the electronic properties of the pyridine ring. It can also participate in specific interactions within the active site, potentially occupying hydrophobic pockets or acting as a hydrogen bond acceptor, thereby fine-tuning the inhibitor's potency and selectivity.[7]
This combination of features makes this compound an ideal starting point for building libraries of potential kinase inhibitors with diverse pharmacological profiles.
Physicochemical Properties of the Core Scaffold
A clear understanding of the starting material's properties is fundamental for reaction setup and safety.
| Property | Value | Reference |
| Molecular Formula | C₆H₆BrNO | [8] |
| Molecular Weight | 188.02 g/mol | [8][9] |
| CAS Number | 89488-29-9 | [8][9] |
| Appearance | White to off-white solid/crystal | [4] |
| Solubility | Good solubility in organic solvents like methanol, ethanol, and dichloromethane. | [4] |
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling
The synthetic utility of this compound is most powerfully realized through palladium-catalyzed cross-coupling reactions. These methods offer a robust and modular approach to constructing complex molecular architectures from simple, readily available precursors. The two most critical transformations for this scaffold are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[10][11]
General Synthetic Workflow
The following diagram illustrates how this compound serves as a central hub for generating a diverse library of kinase inhibitor candidates through two primary synthetic routes.
Caption: General workflow for diversifying this compound.
Experimental Protocols
The following protocols provide a generalized framework. Note: These reactions must be performed under an inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation and undesirable side reactions.[12]
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol details the formation of a C-C bond, coupling an aryl group to the pyridine core. This is a foundational step for exploring the hydrophobic regions of the kinase active site.[13]
Objective: To synthesize a 2-aryl-4-methoxypyridine derivative from this compound and an arylboronic acid.
Reaction Principle: The reaction proceeds via a palladium(0) catalytic cycle involving three key steps: oxidative addition of the palladium catalyst into the C-Br bond, transmetalation of the aryl group from the boron species to the palladium center, and reductive elimination to form the final product and regenerate the catalyst.[10][14]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed Solvent System: 1,4-Dioxane and Water (4:1 ratio)
-
Schlenk flask or sealed reaction tube
-
Standard laboratory glassware for inert atmosphere chemistry
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[12]
-
Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 4 to 18 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired 2-aryl-4-methoxypyridine product.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Provides a reliable and active catalytic system for this type of coupling.[13] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Essential for activating the boronic acid to facilitate the transmetalation step.[14] |
| Solvent | Dioxane/Water, Toluene/Water | The aqueous component is crucial for dissolving the base and aiding in the catalytic cycle.[12] |
| Temperature | 80-110 °C | Provides the necessary thermal energy to drive the catalytic cycle efficiently. |
Protocol 2: Buchwald-Hartwig Amination
This protocol details the formation of a C-N bond, a critical step for introducing groups that can form additional hydrogen bonds or improve the solubility and pharmacokinetic properties of the final compound.[15]
Objective: To synthesize a 2-(substituted-amino)-4-methoxypyridine derivative.
Reaction Principle: This palladium-catalyzed reaction couples an amine with the aryl halide. The catalytic cycle involves oxidative addition of Pd(0) to the C-Br bond, coordination and deprotonation of the amine by a strong base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[11][16]
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.2 eq)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., XPhos, BINAP, 4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 eq)
-
Anhydrous, Degassed Toluene
-
Sealed reaction tube
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
In a glovebox, add the palladium pre-catalyst, phosphine ligand, and sodium tert-butoxide to an oven-dried sealed reaction tube.
-
Add this compound (1.0 eq) and anhydrous toluene.
-
Add the desired amine (1.2 eq) to the mixture.
-
Seal the tube tightly and remove it from the glovebox.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. Reaction times typically range from 6 to 24 hours.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water.
-
Filter the mixture through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos or BINAP | Bulky, electron-rich phosphine ligands stabilize the palladium center and promote the crucial reductive elimination step.[16][17] |
| Base | NaOtBu, K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.[17] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are necessary to prevent quenching of the strong base.[15] |
| Atmosphere | Strictly Inert (Argon/N₂) | The Pd(0) catalyst and phosphine ligands are highly sensitive to oxidation. |
Application in Kinase Inhibitor Design & SAR
The derivatization of the this compound scaffold allows for a systematic exploration of the structure-activity relationship (SAR).
-
Hinge-Binding: The core 4-methoxypyridine moiety is designed to interact with the kinase hinge region.
-
Exploring Hydrophobic Pockets: Aryl and heteroaryl groups introduced via Suzuki coupling can be tailored to fit into specific hydrophobic pockets near the ATP-binding site, which can significantly enhance potency and selectivity.[18]
-
Improving Solubility and PK Properties: Amine functionalities introduced via Buchwald-Hartwig amination can be used to append solubilizing groups (e.g., morpholine, piperazine) or chains that can interact with the solvent-exposed region of the kinase, improving the drug-like properties of the compound.[18]
The diagram below depicts a simplified representation of a kinase inhibitor, derived from our scaffold, binding within the ATP pocket of a target kinase.
Caption: Binding model of a synthesized kinase inhibitor.
Conclusion
This compound is a high-value, versatile starting material for the efficient synthesis of kinase inhibitors. Its strategic functionalization through robust and well-established palladium-catalyzed methods, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provides medicinal chemists with a powerful platform to rapidly generate diverse libraries of compounds. The protocols and principles outlined in this guide offer a solid foundation for researchers and drug development professionals to leverage this key building block in the rational design and discovery of next-generation targeted therapeutics.
References
- Pipzine Chemicals. This compound.
- Chem-Impex. This compound.
- Benchchem. Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.
- Sigma-Aldrich. 2-Bromo-4-methylpyridine 97.
- Benchchem. Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery.
- Benchchem.
- Benchchem. Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
- Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- Benchchem. Application of 2-Amino-4-bromo-3-nitropyridine in Kinase Inhibitor Synthesis.
- Benchchem.
- MDPI. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.
- ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry.
- Wikipedia.
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
- PubChem. This compound | C6H6BrNO | CID 4738484.
- Benchchem. Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine.
- ResearchGate.
- Santa Cruz Biotechnology. This compound | CAS 89488-29-9 | SCBT.
- PMC.
- Organic Chemistry Portal. Suzuki Coupling.
- PubMed. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound Supplier & Manufacturer in China | Properties, Applications, Safety Data – High Purity Chemical for Research & Industry [pipzine-chem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C6H6BrNO | CID 4738484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Novel PI3K/mTOR Dual Inhibitors Utilizing 2-Bromo-4-methoxypyridine
Abstract
The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival.[1][2] Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][3] Dual inhibitors that simultaneously target both PI3K and mTOR kinases offer a compelling strategy to overcome feedback loop-mediated resistance and enhance anti-tumor efficacy.[2][3] This document provides a detailed guide for the synthesis of potent PI3K/mTOR dual inhibitors, leveraging the versatile chemical intermediate, 2-Bromo-4-methoxypyridine. We present the strategic rationale, step-by-step synthetic protocols, and key analytical methods, designed for researchers in medicinal chemistry and drug development.
Introduction: The Rationale for Dual PI3K/mTOR Inhibition
The PI3K/AKT/mTOR cascade is a critical intracellular signaling network. Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a second messenger that recruits and activates downstream effectors, including the kinase AKT. mTOR, a serine/threonine kinase, functions in two distinct complexes, mTORC1 and mTORC2, which regulate a multitude of cellular processes.
Inhibition of mTORC1 alone can trigger a negative feedback loop that leads to the activation of AKT, thereby diminishing the therapeutic effect.[2] By concurrently inhibiting both PI3K and mTOR, it is possible to achieve a more profound and durable blockade of the entire pathway, preventing this reactivation and potentially reducing the development of drug resistance.[2][3]
The pyridine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and its ability to form key interactions with kinase hinge regions.[4][5] Specifically, this compound serves as an exceptionally useful starting material.[6][7] The bromine atom at the 2-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The methoxy group at the 4-position can be strategically employed to enhance solubility and modulate binding affinity within the kinase active site.[4][5][8]
Caption: The PI3K/AKT/mTOR signaling pathway and points of dual inhibition.
Overall Synthetic Strategy
The synthesis of a target PI3K/mTOR inhibitor from this compound typically involves a multi-step sequence. The core strategy hinges on a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, to append a substituted aryl or heteroaryl moiety. This is followed by functionalization of other positions on the pyridine or the newly introduced ring system to install pharmacophoric features necessary for potent and selective inhibition. A common feature in many PI3K inhibitors is a morpholine group, which often imparts favorable pharmacokinetic properties.[1][9]
Caption: General synthetic workflow for pyridine-based PI3K/mTOR inhibitors.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., Argon or Nitrogen). Appropriate personal protective equipment (PPE) must be worn at all times.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
Objective: To synthesize a key biaryl intermediate by coupling this compound with a functionalized arylboronic acid. This reaction forms a critical carbon-carbon bond, establishing the core scaffold of the inhibitor.
Expertise & Causality: The Suzuki-Miyaura coupling is chosen for its broad functional group tolerance and reliable performance. The use of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is critical to facilitate both the oxidative addition of the palladium(0) catalyst to the C-Br bond and the subsequent reductive elimination step, which can be sluggish for electron-rich pyridines.[10][11] An inert atmosphere is mandatory to prevent oxidation and deactivation of the Pd(0) catalyst.[10]
Table 1: Reagents and Stoichiometry for Suzuki-Miyaura Coupling
| Reagent | Formula | MW ( g/mol ) | Equiv. | Amount (mmol) | Mass/Volume |
| This compound | C₆H₆BrNO | 188.02 | 1.0 | 5.0 | 940 mg |
| Arylboronic Acid Partner | (Varies) | (Varies) | 1.2 | 6.0 | (Varies) |
| Pd(OAc)₂ | C₄H₆O₄Pd | 224.50 | 0.02 | 0.1 | 22.5 mg |
| SPhos | C₂₄H₂₇OP | 378.44 | 0.04 | 0.2 | 75.7 mg |
| K₃PO₄ | K₃PO₄ | 212.27 | 2.5 | 12.5 | 2.65 g |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | - | 20 mL |
| Water | H₂O | 18.02 | - | - | 5 mL |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried 100 mL Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).
-
Catalyst Addition: In a glovebox or under a positive stream of argon, add the palladium acetate (Pd(OAc)₂, 2 mol%) and SPhos ligand (4 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.[10]
-
Solvent Addition: Add degassed 1,4-dioxane (20 mL) and degassed water (5 mL) via syringe. The solvent mixture is crucial for dissolving both the organic and inorganic reagents.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl intermediate.
Trustworthiness - Self-Validation System:
-
LC-MS Analysis: Confirm the mass of the purified product matches the expected molecular weight of the coupled product.
-
¹H NMR Spectroscopy: Verify the disappearance of the characteristic proton signals of the starting materials and the appearance of new signals corresponding to the coupled product.
Protocol 2: Buchwald-Hartwig Amination for Morpholine Installation
Objective: To introduce a morpholine moiety, a common pharmacophore in PI3K inhibitors, onto the synthesized biaryl scaffold via a C-N cross-coupling reaction. (This assumes the coupled intermediate from Protocol 1 has a suitable halide or triflate for this subsequent reaction).
Expertise & Causality: The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds.[10][12] The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is essential to deprotonate the amine and facilitate the catalytic cycle without competing side reactions. Toluene is a common high-boiling solvent suitable for this transformation.
Table 2: Reagents and Stoichiometry for Buchwald-Hartwig Amination
| Reagent | Formula | MW ( g/mol ) | Equiv. | Amount (mmol) | Mass/Volume |
| Biaryl Halide Intermediate | (Varies) | (Varies) | 1.0 | 2.0 | (Varies) |
| Morpholine | C₄H₉NO | 87.12 | 1.3 | 2.6 | 0.23 mL |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.02 | 0.04 | 36.6 mg |
| XPhos | C₃₃H₄₅P | 484.68 | 0.08 | 0.16 | 77.5 mg |
| NaOtBu | C₄H₉NaO | 96.10 | 1.4 | 2.8 | 269 mg |
| Toluene (anhydrous) | C₇H₈ | 92.14 | - | - | 15 mL |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add the biaryl halide intermediate (1.0 equiv.) and sodium tert-butoxide (1.4 equiv.).
-
Catalyst Addition: In a glovebox, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%) and XPhos (8 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.[10]
-
Reagent Addition: Add anhydrous toluene (15 mL) followed by morpholine (1.3 equiv.) via syringe.
-
Reaction: Heat the sealed tube to 100-110 °C with vigorous stirring for 6-18 hours.
-
Monitoring: Track the reaction's progress using LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to obtain the final inhibitor.
Protocol 3: Final Product Characterization
Objective: To rigorously confirm the identity, structure, and purity of the synthesized PI3K/mTOR dual inhibitor.
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment, confirming the connectivity of the molecule and the successful incorporation of all fragments.
-
¹³C NMR: Confirms the carbon skeleton of the final compound.
-
-
High-Resolution Mass Spectrometry (HRMS): Determines the exact mass of the molecule, confirming its elemental composition with high accuracy (typically <5 ppm error).
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound, which should ideally be >95% for biological testing.
Table 3: Representative Analytical Data Summary
| Analysis | Parameter | Expected Result | Purpose |
| HRMS (ESI+) | [M+H]⁺ | Calculated vs. Found (Δ < 5 ppm) | Confirms elemental composition |
| ¹H NMR | Chemical Shifts (δ), Integration | Match predicted spectrum | Confirms structure and proton count |
| HPLC | Peak Area at λ=254 nm | >95% | Quantifies purity |
Troubleshooting and Key Considerations
-
Low Coupling Yields: If cross-coupling yields are low, consider screening different ligands, bases, or solvents. The pyridine nitrogen can sometimes coordinate to the palladium catalyst, inhibiting its activity; using bulkier ligands can mitigate this issue.[11]
-
Homocoupling Side Product: Formation of a bipyridine product from the starting material can occur.[11] This can often be minimized by lowering the reaction temperature, ensuring a strictly inert atmosphere, and using a precise stoichiometry of the boronic acid partner.
-
Purification Challenges: Pyridine-containing compounds can be basic and may streak on silica gel. Adding a small amount of triethylamine (~0.5-1%) to the chromatography eluent can improve peak shape and separation.
By adhering to these detailed protocols and considerations, researchers can effectively utilize this compound as a cornerstone for the synthesis of novel and potent PI3K/mTOR dual inhibitors, paving the way for the development of next-generation cancer therapeutics.
References
- Pipzine Chemicals. This compound.
- Chem-Impex. This compound.
- PMC. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- Sigma-Aldrich. 2-Bromo-4-methylpyridine 97.
- MDPI. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C.
- BenchChem. Technical Support Center: Catalyst Selection for Difficult Couplings with 2-Bromo-4-methylpyridine.
- BenchChem. A Comparative Guide to the Kinetic Analysis of 2-Bromo-4-methylpyridine Cross-Coupling Reactions.
- PubMed. Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives.
- MDPI. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.
- ResearchGate. (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors.
- PubMed Central. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.
- BenchChem. Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine.
- ResearchGate. Synthesis and structure–activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives.
- ACS Publications. Discovery of the First Potent PI3K/mTOR Dual-Targeting PROTAC Degrader for Efficient Modulation of the PI3K/AKT/mTOR Pathway.
- PubMed Central. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors.
- NIH. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors.
- ResearchGate. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Supplier & Manufacturer in China | Properties, Applications, Safety Data – High Purity Chemical for Research & Industry [pipzine-chem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. mdpi.com [mdpi.com]
- 9. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Utility of 2-Bromo-4-methoxypyridine in Modern Agrochemical Synthesis
Introduction: Positioning 2-Bromo-4-methoxypyridine as a Cornerstone Intermediate
In the relentless pursuit of novel, effective, and environmentally conscious crop protection agents, the role of versatile chemical intermediates cannot be overstated. This compound has emerged as a pivotal building block in the synthesis of a diverse array of agrochemicals.[1] Its value lies in a strategically functionalized pyridine core: a reactive bromine atom at the 2-position, which serves as a versatile handle for sophisticated carbon-carbon and carbon-heteroatom bond formations, and a methoxy group at the 4-position that modulates the electronic properties and metabolic stability of the resulting active ingredients.[1][2]
This document serves as a technical guide for researchers, chemists, and process development professionals in the agrochemical sector. It moves beyond simple procedural outlines to provide a deeper understanding of the causality behind experimental choices, offering detailed, field-proven protocols for the deployment of this compound in the synthesis of next-generation fungicides and herbicides. The protocols are designed to be self-validating, incorporating checkpoints and troubleshooting insights to ensure reproducibility and success.
Core Synthetic Applications in Agrochemical Design
The unique substitution pattern of this compound makes it an ideal precursor for several classes of high-value agrochemicals. The primary applications involve leveraging the C-Br bond for palladium-catalyzed cross-coupling reactions to construct complex molecular architectures.
Synthesis of Pyridyl-Based Fungicides
The pyridine scaffold is a well-established toxophore in many commercial fungicides.[3][4] Specifically, the picolinamide class of fungicides, inspired by natural products like UK-2A, has shown remarkable efficacy.[5] this compound is an excellent starting point for creating novel picolinamide analogues, such as the recently developed Florylpicoxamid.[5][6] A general approach involves the transformation of the 2-bromo position into a carboxylic acid derivative, followed by amide bond formation.
Development of Novel Herbicides
Analogous structures, such as pyridinylureas, are known to exhibit herbicidal activity, often by inhibiting essential plant processes like photosynthesis.[7] Furthermore, the formation of N-arylpyridines via Buchwald-Hartwig amination is a powerful strategy for synthesizing herbicides that can act as inhibitors of key plant enzymes.[4] The 4-methoxy substituent can play a crucial role in tuning the selectivity and potency of these herbicides.
Foundational Synthetic Strategy: A Workflow for Diversification
The true power of this compound lies in its capacity to serve as a central hub for divergent synthesis. By selecting the appropriate reaction pathway, a wide range of agrochemical candidates can be accessed from this single intermediate.
Caption: Synthetic diversification from this compound.
Experimental Protocols & Mechanistic Insights
The following sections provide detailed, step-by-step protocols for key transformations. Each protocol is accompanied by an explanation of the critical parameters and the rationale for their selection.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This reaction is a cornerstone of modern synthesis, enabling the creation of biaryl structures commonly found in fungicides.[8] The primary challenge with pyridine substrates is the potential for the lone pair on the nitrogen atom to coordinate with and deactivate the palladium catalyst.[9][10] The use of bulky, electron-rich phosphine ligands is therefore critical to shield the palladium center and promote the catalytic cycle.[10]
Application: Synthesis of a 2-Aryl-4-methoxypyridine core, a key structural motif in pyridyl-pyrazole fungicides that target the succinate dehydrogenase (SDH) enzyme.[4]
Detailed Protocol:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity argon or nitrogen gas. Repeat this cycle three times to ensure a completely oxygen-free environment. The rigorous exclusion of oxygen is crucial to prevent the oxidative degradation of the Pd(0) active catalyst and to minimize the homocoupling of the boronic acid.[10]
-
Reagent Addition: Add potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.) to the flask. Via syringe, add the degassed solvent system, typically a 4:1 mixture of 1,4-dioxane and water (5 mL).[9][11] The biphasic solvent system is often optimal as it solubilizes both the organic substrates and the inorganic base.[11]
-
Reaction Execution: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously for 8-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic mixture with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-4-methoxypyridine product.
-
Data Presentation: Representative Suzuki-Miyaura Conditions
| Entry | Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 90-98 |
| 2 | 4-Chlorophenylboronic acid | PdCl₂(dppf) (3) | dppf (3) | Cs₂CO₃ (2) | DMF | 90 | 88-96 |
| 3 | 1-Methyl-1H-pyrazole-4-boronic acid | Pd(PPh₃)₄ (5) | PPh₃ (5) | K₂CO₃ (2) | Dioxane/H₂O | 90 | >85 |
Yields are illustrative and collated from protocols for analogous substrates. Optimization for specific partners is recommended.[12]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is indispensable for synthesizing N-arylpyridines, a scaffold present in some modern herbicides.[4] The choice of a strong, non-nucleophilic base like sodium tert-butoxide is critical for deprotonating the amine coupling partner without competing in the reaction.
Application: Synthesis of N-aryl-4-methoxypyridin-2-amines, precursors to potential herbicides.
Detailed Protocol:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd) and Xantphos (0.04 mmol, 4 mol%) to a flame-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.), the desired aniline or amine (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.).[13] Caution: NaOtBu is highly hygroscopic and should be handled in an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 8-24 hours.
-
Monitoring: Track the disappearance of starting materials using TLC or LC-MS.
-
Work-up and Purification:
-
Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Troubleshooting Common Issues
| Symptom | Potential Cause(s) | Recommended Action |
| Low or No Yield | Catalyst Inactivity: Oxygen contamination, poor quality catalyst. | Ensure rigorous degassing of all solvents and use a fresh batch of catalyst. Consider a pre-catalyst.[11][14] |
| Inappropriate Ligand/Base: Ligand does not prevent catalyst inhibition; base is too weak or insoluble. | For Suzuki, screen bulky ligands (SPhos, XPhos) and stronger bases (K₃PO₄, Cs₂CO₃).[15] | |
| Protodebromination | Presence of Protic Impurities: Water in solvents or reagents. | Use anhydrous solvents and dry reagents thoroughly.[14] |
| Formation of Palladium Hydride Species: Can be influenced by base/solvent choice. | Screen different anhydrous solvent and base combinations. Attempt the reaction at a lower temperature.[14] | |
| Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen promotes this side reaction. | Rigorously degas all reagents and maintain a positive inert gas pressure throughout the reaction.[10] |
Conclusion
This compound is a high-potential intermediate for the discovery and development of novel agrochemicals. Its utility is maximized through the strategic application of modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this document offer a robust framework for researchers to efficiently construct diverse molecular libraries for biological screening. By understanding the underlying principles of these key transformations, scientists can troubleshoot effectively and accelerate the journey from a versatile building block to a next-generation crop protection solution.
References
- ACS Fall 2025.
- PubChem. This compound. [Link]
- RSC Publishing.
- Google P
- Pipzine Chemicals. This compound. [Link]
- Patsnap.
- Google Patents. Methods for synthesis of oxypicolinamides.
- ResearchGate. Toward a Continuous-Flow Synthesis of Boscalid (R) | Request PDF. [Link]
- Google Patents. Use of picolinamide compounds with fungicidal activity.
- PubMed. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. [Link]
- ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
- Google Patents. USE OF PICOLINAMIDE COMPOUNDS AS FUNGICIDES.
- PMC - NIH.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound Supplier & Manufacturer in China | Properties, Applications, Safety Data – High Purity Chemical for Research & Industry [pipzine-chem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and fungicidal activity of macrocyclic and acyclic analogs of natural product UK-2A - American Chemical Society [acs.digitellinc.com]
- 6. US11639334B2 - Methods for synthesis of oxypicolinamides - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-methoxypyridine
Introduction: The Strategic Importance of 2-Substituted 4-Methoxypyridines
The 4-methoxypyridine scaffold is a privileged structural motif in modern pharmacopeia and materials science. The introduction of diverse substituents at the 2-position via robust and versatile synthetic methods is a critical endeavor for drug discovery professionals and researchers. Palladium-catalyzed cross-coupling reactions have emerged as the premier strategy for forging carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and functional group tolerance.[1]
This guide provides an in-depth technical overview and field-proven protocols for the palladium-catalyzed cross-coupling of 2-Bromo-4-methoxypyridine. We will explore the mechanistic underpinnings, experimental best practices, and troubleshooting strategies for several cornerstone reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
A key challenge in the cross-coupling of pyridine-based substrates is the potential for the pyridine nitrogen to coordinate with the palladium catalyst. This can lead to the formation of inactive or less active catalytic species, thereby impeding the reaction.[2][3] The selection of appropriate ligands, particularly bulky, electron-rich phosphines, is often crucial to mitigate this catalyst inhibition and achieve high yields.[3] The protocols detailed herein are designed to provide researchers with a robust starting point for their synthetic campaigns.
Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-4-methoxypyridines
The Suzuki-Miyaura reaction is the most widely utilized method for constructing C(sp²)–C(sp²) bonds, offering a powerful route to biaryl and heteroaryl-aryl compounds from organoboron reagents.[2][4]
Reaction Principle & Mechanism
The reaction proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step.[5]
-
Transmetalation: The organic group from the activated boronic acid (as a borate complex formed with the base) is transferred to the Pd(II) center.[6]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond, regenerating the active Pd(0) catalyst, and completing the cycle.[2]
Caption: Generalized workflow for the Suzuki-Miyaura catalytic cycle.
Comparative Reaction Conditions
The choice of catalyst, ligand, and base is critical for success. The following table summarizes representative conditions for the Suzuki-Miyaura coupling of 2-bromopyridine analogues.
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 81 | [7] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 92 (est.) | [7][8] |
| 3-Thienylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | Good (est.) | [7] |
| Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | ~90-98 | [9] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific boronic acids.[2][9]
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst system (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this process three times to ensure an oxygen-free environment.[3]
-
Solvent Addition: Using a syringe, add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio). The typical reaction concentration is 0.1-0.5 M with respect to the starting bromide.[2]
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 90-110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-aryl-4-methoxypyridine.[2]
Buchwald-Hartwig Amination: Synthesis of 2-Amino-4-methoxypyridines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of C-N bonds, providing access to a vast array of N-aryl and N-heteroaryl amines, which are prevalent scaffolds in pharmaceuticals.[10][11]
Reaction Principle & Mechanism
This reaction follows a catalytic cycle similar to the Suzuki coupling, but with key differences in the transmetalation step.[10]
-
Oxidative Addition: Pd(0) adds to the this compound to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center. The base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl and amino groups are eliminated from the palladium, forming the C-N bond of the product and regenerating the Pd(0) catalyst.[12]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
Application Notes & Protocols: A Guide to Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-methoxypyridine with Aryl Boronic Acids
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its facility in constructing C-C bonds.[1] This guide offers a detailed exploration of the reaction between 2-bromo-4-methoxypyridine and various aryl boronic acids. 2-Aryl-4-methoxypyridine motifs are significant structural units in medicinal chemistry and materials science. However, the coupling of electron-deficient pyridine rings can present unique challenges, including potential catalyst inhibition by the nitrogen lone pair.[2][3] These application notes provide researchers, scientists, and drug development professionals with a robust framework for reaction optimization, including detailed protocols, an analysis of critical reaction parameters, and troubleshooting strategies to ensure high-yield synthesis.
The Suzuki-Miyaura Reaction: Mechanism and Rationale
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species (like an aryl boronic acid) with an organic halide or triflate.[4] The catalytic cycle, which is fundamental to understanding experimental design, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-bromine bond of this compound. This forms a square-planar Pd(II) complex. The reactivity of the organic halide is a key factor, with the general trend being I > Br > OTf >> Cl.[7][8] For substrates like 2-bromopyridine, this step is generally efficient.
-
Transmetalation: This is often the rate-determining step. The aryl group from the boronic acid is transferred to the palladium center. This process requires activation of the boronic acid by a base, which forms a more nucleophilic boronate species (-ate complex).[7][9] The choice of base and solvent is therefore critical to facilitate this ligand exchange.
-
Reductive Elimination: In the final step, the two organic groups (the pyridine and the aryl moiety) on the Pd(II) complex couple and are expelled, forming the desired 2-aryl-4-methoxypyridine product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][7] Bulky ligands on the palladium catalyst often promote this step.[7]
Below is a diagram illustrating the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Core Components and Optimization Strategy
Achieving high yields in the coupling of this compound requires careful selection of four key components: the palladium catalyst, the ligand, the base, and the solvent system.[1]
Palladium Catalyst and Ligand Selection
The combination of a palladium precursor and a supporting ligand is critical. The ligand stabilizes the Pd(0) species, prevents the formation of inactive palladium black, and modulates the catalyst's reactivity.[10]
-
Palladium Precursors: Common choices include Pd(PPh₃)₄, [Pd(dppf)Cl₂], Pd(OAc)₂, and Pd₂(dba)₃. For challenging substrates like 2-halopyridines, using a combination of a precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a specific ligand is often more effective than a pre-formed complex like Pd(PPh₃)₄.[11]
-
Ligand Choice: The coupling of electron-deficient pyridines benefits from ligands that are both electron-rich and sterically bulky.[2][11]
-
Bulky Phosphines: Ligands such as SPhos, XPhos, and P(t-Bu)₃ are highly effective. Their electron-donating nature facilitates the oxidative addition of the C-Br bond, while their steric bulk promotes the final reductive elimination step.[7][11]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strongly electron-donating and can form very stable and active palladium complexes. Pre-catalysts like PEPPSI-IPr are commercially available and show excellent activity for coupling chloropyridines, indicating their utility for bromopyridines as well.[2]
-
The Role of the Base
The base is essential for the transmetalation step, where it activates the boronic acid to form a more reactive boronate species.[7][9] The choice of base can significantly impact reaction yield and rate.
-
Common Bases: A screening of bases is often recommended.[11]
-
Potassium Carbonate (K₂CO₃): A widely used, cost-effective choice, often sufficient for many couplings.
-
Potassium Phosphate (K₃PO₄): A stronger base that can be effective in more challenging couplings.
-
Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base, often used when other bases fail. Its higher solubility in organic solvents can be advantageous.
-
Solvent System
The solvent must solubilize the reagents and facilitate the reaction. A mixture of an organic solvent and water is frequently used. Water aids in dissolving the inorganic base and activating the boronic acid.[10]
-
Recommended Solvents:
-
1,4-Dioxane/H₂O: A common and effective combination.
-
Toluene/H₂O or 2-MeTHF/H₂O: Good alternatives, especially for higher temperature reactions.
-
DMF or Acetonitrile: Can also be used but may require more careful optimization.
-
Experimental Protocols
The following protocols provide a general framework. Optimization may be required for specific aryl boronic acids.[12]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted for a 1.0 mmol scale reaction.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Aryl boronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium Catalyst (e.g., [Pd(dppf)Cl₂], 3-5 mol%) or (Pd₂(dba)₃, 2.5 mol% with ligand)
-
Ligand (e.g., SPhos, 5-10 mol%, if using a precursor like Pd₂(dba)₃)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, 5 mL)
-
High-purity Nitrogen or Argon gas
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the aryl boronic acid, the palladium catalyst (and ligand, if separate), and the base.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with nitrogen or argon. Repeat this process three times to ensure the atmosphere is inert.[6]
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Heating and Monitoring: Immerse the flask in a preheated oil bath and stir the mixture at the desired temperature (typically 80-110 °C).[12] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[2]
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly shorten reaction times.[13][14]
Materials:
-
This compound (0.5 mmol)
-
Aryl boronic acid (0.6 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 1.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1, 3 mL)
-
Microwave vial with a stir bar
Procedure:
-
Setup: In a microwave vial, combine all solid reagents.
-
Solvent Addition: Add the solvent and seal the vial.
-
Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[13]
-
Work-up and Purification: Follow steps 5 and 6 from Protocol 1.
Data Presentation: Comparative Performance
The choice of aryl boronic acid influences the reaction outcome. The table below summarizes expected yields for the coupling of 2-bromo-4-methylpyridine (a close analog) with various boronic acids, providing a reasonable expectation for this compound.[12]
| Aryl Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 90-98 |
| 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 80-90 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 82-92 |
Note: Yields are based on studies with 2-bromo-4-methylpyridine and serve as a predictive guide.[12] Electron-donating groups (like methoxy) on the boronic acid tend to result in higher yields.
Workflow and Decision Making
The selection of reaction conditions is a logical process based on substrate reactivity and optimization goals.
Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst or unsuitable ligand. | Screen different catalyst/ligand systems. Increase catalyst loading to 3-5 mol%.[11] |
| Suboptimal base or solvent. | Screen stronger bases (K₃PO₄, Cs₂CO₃) or different solvent systems.[11] | |
| Protodeborylation of boronic acid. | Use a slight excess (1.2-1.5 equiv.) of the boronic acid. Ensure a thoroughly inert atmosphere.[10] | |
| Formation of Side Products | Homocoupling of boronic acid. | Ensure the reaction is free of oxygen. Use degassed solvents. |
| Hydrolysis of the C-Br bond. | Ensure anhydrous conditions before adding the aqueous base solution. |
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Kempasiddaiah, M., et al. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... ResearchGate.
- Organic Reactions. The Suzuki-Miyaura Cross-Coupling Reaction.
- ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics.
- Wikipedia. Suzuki reaction.
- Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- CovaSyn. Optimizing Suzuki Coupling Reactions.
- MDPI. (2023). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis.
- ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- RSC Publishing. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst.
- Canadian Science Publishing. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- WWJMRD. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
Sources
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organicreactions.org [organicreactions.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. wwjmrd.com [wwjmrd.com]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: 2-Bromo-4-methoxypyridine Synthesis
Welcome to the technical support guide for the synthesis of 2-Bromo-4-methoxypyridine. This resource is designed for researchers, chemists, and process development professionals to troubleshoot common challenges and identify impurities encountered during the synthesis of this critical building block. We will explore the mechanistic origins of common impurities and provide actionable protocols for their identification and removal.
Introduction
This compound is a versatile intermediate widely used in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its preparation, while conceptually straightforward, is often complicated by the formation of structurally similar impurities that can be challenging to separate and may compromise the outcome of subsequent reactions. This guide focuses on the two most prevalent synthetic strategies: Directed ortho-Metalation (DoM) and Nucleophilic Aromatic Substitution (SNAr) , providing a framework for diagnosing and resolving common purity issues.
Part 1: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your synthesis, presented in a question-and-answer format.
Route 1: Directed ortho-Metalation (DoM) of 4-Methoxypyridine
This route typically involves the regioselective deprotonation of 4-methoxypyridine at the C2-position using a strong organolithium base, followed by quenching with an electrophilic bromine source.[2]
Answer: The presence of unreacted 4-methoxypyridine is typically due to incomplete lithiation. The efficiency of this step is highly sensitive to reaction conditions.
Causality & Mechanism: The directed ortho-metalation relies on the coordination of the organolithium base (e.g., n-BuLi) to the pyridine nitrogen, which directs deprotonation at the adjacent C2 position.[3] Incomplete deprotonation can result from several factors:
-
Insufficient Base: The stoichiometry of the organolithium reagent must be precise. Ensure you have at least 1.0 equivalent of active base.
-
Inactive Base: n-Butyllithium solutions degrade over time, especially with improper storage. The titer (concentration) of your n-BuLi may be lower than stated.
-
Presence of Water: Organolithium reagents react rapidly with trace amounts of water. Ensure all glassware is flame-dried or oven-dried, and all solvents are anhydrous.[4]
-
Suboptimal Temperature: While the reaction is typically run at -78 °C to prevent side reactions, some lithiations require slightly higher temperatures to proceed at a reasonable rate.
Troubleshooting Steps:
-
Titrate Your Base: Before starting, always titrate your n-butyllithium solution (e.g., using the Watson-Eastham method) to determine its exact concentration.[5]
-
Use an Additive: The addition of a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up n-BuLi aggregates, increasing its basicity and accelerating the rate of metalation.[5][6]
-
Rigorous Anhydrous Technique: Use syringe/cannula techniques under a positive pressure of an inert gas (Argon or Nitrogen) to transfer all reagents and solvents.
-
Temperature Control: After adding the n-BuLi at -78 °C, consider allowing the reaction to slowly warm to -40 °C for a short period before re-cooling for the bromine quench.
Answer: You are likely observing 3-Bromo-4-methoxypyridine . While the pyridine nitrogen and methoxy group strongly direct lithiation to the C2-position, a small amount of lithiation can occur at the C3-position, leading to this isomeric byproduct upon bromination.
Causality & Mechanism: The proton at the C3 position of 4-methoxypyridine is less acidic than the C2 proton. However, under certain conditions, particularly if the C2-directing coordination is disrupted or if a very strong, hindered base is used, competitive deprotonation at C3 can occur.[2]
Identification & Resolution:
-
NMR Analysis: The coupling patterns and chemical shifts in ¹H NMR are distinct for each isomer. The C2-proton of 4-methoxypyridine is the most downfield, and its substitution in the desired product leads to a specific pattern. The 3-bromo isomer will have a different set of proton environments. A detailed 2D-NMR analysis (COSY, HMBC) can definitively confirm the structure.[7][8]
-
Purification: Careful flash column chromatography is the most effective method for separating these isomers. Due to their polarity differences, a gradient elution (e.g., hexane/ethyl acetate) should provide good separation.[6]
Answer: This is characteristic of a di-brominated product, likely 2,5-Dibromo-4-methoxypyridine . Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. A compound with two bromine atoms will show a characteristic M, M+2, and M+4 isotopic pattern.
Causality & Mechanism: Over-bromination can occur through two primary pathways:
-
Excess Brominating Agent: Using more than one equivalent of the bromine source can lead to a second bromination event.
-
Lithium-Halogen Exchange: After the initial product (this compound) is formed, it can react with any remaining n-BuLi via lithium-halogen exchange at the C2 position. This newly lithiated species can then react with the brominating agent. More commonly, the initial lithiated intermediate may undergo a second lithiation at the next most acidic site (C5) if excess base is present, followed by reaction with the brominating agent.[2]
Troubleshooting Steps:
-
Control Stoichiometry: Use the brominating agent as the limiting reagent (e.g., 1.0-1.05 equivalents relative to the starting material).
-
Reverse Addition: Add the lithiated pyridine solution slowly to a solution of the brominating agent at -78 °C. This ensures the brominating agent is always in excess relative to the organolithium intermediate, minimizing the chance of the product reacting with the base.
Route 2: Nucleophilic Aromatic Substitution (SNAr) of 2-Bromo-4-chloropyridine
This route involves the displacement of the chloride at C4 with a methoxide source, typically sodium methoxide in a polar aprotic solvent like DMSO or DMF.[1]
Answer: Incomplete conversion in an SNAr reaction is usually related to the nucleophile, solvent, or temperature.
Causality & Mechanism: The SNAr mechanism proceeds via a high-energy Meisenheimer complex intermediate.[9][10] The rate of this reaction is influenced by:
-
Nucleophile Potency: The sodium methoxide must be anhydrous and of high quality. Commercial solutions can degrade. It is often best to prepare it fresh from sodium metal and anhydrous methanol.
-
Solvent Purity: Polar aprotic solvents like DMSO and DMF must be anhydrous. Water can protonate the methoxide, reducing its nucleophilicity.
-
Temperature: SNAr reactions on deactivated or moderately activated rings require thermal energy to overcome the activation barrier for forming the Meisenheimer complex. The literature often cites temperatures of 120 °C or higher for this specific transformation.[1]
Troubleshooting Steps:
-
Use Fresh Nucleophile: Prepare sodium methoxide fresh or use a newly opened bottle of solid sodium methoxide.
-
Ensure Anhydrous Conditions: Use dry, high-purity solvents.
-
Increase Temperature: Gradually increase the reaction temperature (e.g., in 10 °C increments) while monitoring the reaction progress by TLC or GC-MS.
Answer: While possible under forcing conditions, displacement of the C4-chloro group is strongly favored over the C2-bromo group. The byproduct is more likely an impurity from your starting material or a result of a side reaction.
Causality & Mechanism: In nucleophilic aromatic substitution on pyridines, attack is favored at the 2- and 4-positions because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative ring nitrogen.[9][11] The rate of displacement of halogens in SNAr reactions generally follows the order F > Cl > Br > I. This is because the rate-determining step is typically the nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of the more electronegative halogens. Therefore, the C-Cl bond is significantly more activated toward nucleophilic attack than the C-Br bond in this substrate.
Potential Byproduct Identity:
-
Starting Material Impurity: The most likely source is an impurity in the commercial 2-bromo-4-chloropyridine. Verify its purity before starting.
-
2-methoxy-4-chloropyridine: While kinetically disfavored, a very small amount of this isomer could form if the reaction is run at excessively high temperatures for a prolonged period.
Resolution:
-
Analyze Starting Material: Run a GC-MS or NMR of your 2-bromo-4-chloropyridine before the reaction.
-
Purification: The desired this compound is typically purified by distillation, column chromatography, or preparative HPLC to remove any starting material or isomeric byproducts.[1]
Part 2: Analytical & Purification Protocols
Protocol 1: Analytical Identification of Impurities by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent tool for identifying volatile impurities such as starting materials, isomers, and over-brominated products.
-
Objective: To separate and identify components in a crude reaction mixture.
-
Sample Preparation: Dissolve ~1 mg of the crude oil or solid in 1 mL of a volatile solvent like ethyl acetate or dichloromethane.
-
GC Method:
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Inlet Temp: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 min, then ramp at 15 °C/min to 280 °C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Method:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Interpretation:
| Compound | Expected Retention Time | Key Mass Spec Features (m/z) |
| 4-Methoxypyridine | Early Eluting | 109 (M⁺) , 94, 80 |
| This compound | Main Peak | 187/189 (M⁺) , isotopic pattern for 1 Br |
| 3-Bromo-4-methoxypyridine | Very close to main peak | 187/189 (M⁺) , similar fragmentation but different RT |
| 2-Bromo-4-chloropyridine | Varies | 191/193/195 (M⁺) , isotopic pattern for 1 Br, 1 Cl |
| 2,5-Dibromo-4-methoxypyridine | Late Eluting | 265/267/269 (M⁺) , isotopic pattern for 2 Br |
Protocol 2: Purification by Flash Column Chromatography
This is the most versatile method for separating the target compound from both more polar and less polar impurities.
-
Objective: To isolate pure this compound.
-
Stationary Phase: Silica gel, 230-400 mesh.
-
Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane. Add a small amount of silica gel, concentrate the slurry to a dry powder ('dry loading').
-
Mobile Phase (Eluent): A gradient system of Ethyl Acetate in Hexane is recommended.
-
Start with 100% Hexane to elute non-polar byproducts.
-
Gradually increase the polarity, e.g., to 5% Ethyl Acetate in Hexane, to elute the product.
-
A typical starting point for elution of the product is in the range of 5-15% Ethyl Acetate/Hexane.
-
-
Procedure:
-
Pack a glass column with a slurry of silica gel in hexane.
-
Add a layer of sand to the top of the silica.
-
Carefully add the dry-loaded sample to the top of the column.
-
Begin elution with the non-polar solvent, collecting fractions.
-
Gradually increase the eluent polarity according to the separation needs.
-
Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Part 3: Visualization of Impurity Formation
The following diagrams illustrate the key reaction pathways and the points at which common impurities are generated.
Diagram 1: Impurity Formation in the Directed ortho-Metalation (DoM) Pathway
Caption: Key impurity pathways in the DoM synthesis.
Diagram 2: Troubleshooting Workflow for Purification
Caption: A logical workflow for purifying crude product.
References
- Grokipedia. (n.d.).
- Bertuzzi, G., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
- University of Rochester. (n.d.). Directed (ortho)
- Agilent Technologies. (n.d.). NMR Deconvolution: Quantitative Profiling of Isomeric Mixtures. [Link]
- ResearchGate. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. [Link]
- Katritzky, A. R., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc. [Link]
- Myers, A. G. Research Group, Harvard University. (n.d.).
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]
- Wikipedia. (n.d.).
- YouTube. (2021). Proton NMR Analysis to identify Isomers. [Link]
- YouTube. (2019).
- Dr. Wainwright's Website. (n.d.).
- Myers, A. G. Research Group, Harvard University. (n.d.). Organolithium Reagents. [Link]
- Barlin, G. B., et al. (1986). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Wikipedia. (n.d.). n-Butyllithium. [Link]
- Oriental Journal of Chemistry. (2017). A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. [Link]
- Chemistry Stack Exchange. (2018).
- PubChem. (n.d.). This compound. [Link]
- Chemistry LibreTexts. (2022). 16.
- PubChem. (n.d.). 4-Methoxypyridine. [Link]
- Bruker. (n.d.). Quantitative NMR Measurements for the Analysis of Enantiomeric Purity and E/Z Isomer Content. [Link]
- ResearchG
- Sisco, E., et al. (2021). A Framework for the Development of Targeted Gas Chromatography Mass Spectrometry (GC-MS) Methods: Synthetic Cannabinoids. Journal of Forensic Sciences. [Link]
- ResearchGate. (2015). Am I overlooking something in n-BuLi reactions?. [Link]
- ResearchGate. (2006).
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. people.uniurb.it [people.uniurb.it]
- 6. grokipedia.com [grokipedia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Dehalogenation of 2-Bromo-4-methoxypyridine
This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing 2-Bromo-4-methoxypyridine in cross-coupling reactions. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common side reaction of dehalogenation, leading to the formation of 4-methoxypyridine.
Introduction: The Challenge of Dehalogenation
This compound is a valuable building block in medicinal chemistry and materials science. However, its use in popular palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is often plagued by an undesired side reaction: dehalogenation. This process replaces the bromine atom with a hydrogen atom, yielding 4-methoxypyridine. This not only consumes the starting material and reduces the yield of the desired product but also complicates purification. Understanding the underlying mechanisms is key to mitigating this issue.
The primary culprit behind dehalogenation is the in-situ formation of palladium-hydride (Pd-H) species within the catalytic cycle.[1][2] These Pd-H species can arise from various sources within the reaction mixture and can intercept the palladium intermediate, leading to the undesired dehalogenated product instead of the cross-coupled product.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of cross-coupling reactions with this compound?
A1: Dehalogenation is an undesired side reaction where the bromine atom at the C2 position of the this compound is replaced by a hydrogen atom. This results in the formation of 4-methoxypyridine as a byproduct, which consumes the starting material, lowers the yield of the desired product, and complicates purification.[1]
Q2: What are the primary sources of hydride that lead to the formation of Pd-H species and subsequent dehalogenation?
A2: In palladium-catalyzed reactions, the formation of palladium-hydride (Pd-H) species is the main cause of dehalogenation.[1][2] Sources for these hydride species can include:
-
Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can generate hydrides through processes like β-hydride elimination, especially at elevated temperatures.[1][3]
-
Solvents: Protic solvents like alcohols can act as hydride donors. Additionally, solvents like DMF can degrade, especially in the presence of water, to provide a hydride source.[1]
-
Reagents: Trace impurities in reagents, such as borane (B-H) species in boronic acids, can contribute to the formation of Pd-H.[1]
-
Water: The presence of water in the reaction mixture can react with bases or other reagents to generate hydride sources.[1]
Q3: How does the choice of phosphine ligand influence the extent of dehalogenation?
A3: The ligand coordinated to the palladium catalyst is critical. Bulky, electron-rich phosphine ligands are highly recommended because they accelerate the desired reductive elimination step of the catalytic cycle, which outcompetes the dehalogenation pathway.[1][4] For Suzuki and Buchwald-Hartwig reactions, ligands such as XPhos, SPhos, and RuPhos often provide excellent results by stabilizing the palladium catalyst and promoting the desired coupling.[1] Generally, phosphine ligands with high electron density increase the reactivity for oxidative addition, and their bulkiness improves reductive elimination.
Q4: Which bases are recommended to minimize the dehalogenation of this compound?
A4: Weaker, non-nucleophilic inorganic bases are generally the preferred choice for minimizing dehalogenation in Suzuki and Buchwald-Hartwig reactions with 2-bromopyridines.[1] Bases such as K₃PO₄ and Cs₂CO₃ are often effective.[1][5] If a strong base is necessary for your specific transformation, it should be anhydrous and used at the lowest effective temperature.[1]
Troubleshooting Guide
This section provides specific solutions for researchers encountering significant dehalogenation of this compound during their experiments.
Issue: Significant formation of 4-methoxypyridine in a Suzuki-Miyaura coupling reaction.
| Potential Cause | Recommended Solution |
| Use of a strong alkoxide base (e.g., NaOtBu, KOtBu) | Switch to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous and finely powdered.[1][5][6] |
| Inappropriate ligand | Screen bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. These promote the desired C-C bond formation and suppress dehalogenation.[1][7] |
| Presence of protic impurities | Use anhydrous and degassed solvents. Ensure all reagents are thoroughly dried.[1][7] |
| High reaction temperature | Lower the reaction temperature and monitor for a longer duration. Elevated temperatures can favor dehalogenation.[7] |
Issue: Dehalogenation observed during a Buchwald-Hartwig amination.
| Potential Cause | Recommended Solution |
| Strong alkoxide base promoting β-hydride elimination | Consider alternative non-nucleophilic strong bases like LHMDS or K₃PO₄ if compatible with your substrate. Ensure the base is anhydrous.[1] |
| Ligand choice | Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) that accelerate the C-N bond formation and suppress dehalogenation.[1][8] |
| Presence of water or other protic species | Use anhydrous solvents and reagents. Water and other protic species can serve as proton sources for hydrodehalogenation.[1] |
| Prolonged reaction time at high temperature | Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to prevent prolonged exposure to conditions that favor dehalogenation.[1] |
Visualizing the Reaction Pathways
The following diagrams illustrate the desired cross-coupling pathway versus the undesired dehalogenation side reaction.
Caption: Competing pathways: Desired Suzuki coupling (green) vs. dehalogenation (red).
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Minimized Dehalogenation
This protocol is optimized to reduce the dehalogenation of this compound.
Reagents and Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.3 mol%)
-
K₃PO₄ (2.0 eq, finely powdered and dried)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere setup (glovebox or Schlenk line)
Procedure:
-
Preparation: In a glovebox or under a strict argon atmosphere, add the palladium precatalyst (Pd₂(dba)₃), the ligand (XPhos), and potassium phosphate (K₃PO₄) to an oven-dried Schlenk tube.
-
Substrate Addition: Add this compound and the desired arylboronic acid to the tube.
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
-
Reaction: Seal the tube and heat the mixture to 80-100°C.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue via column chromatography.
Caption: A step-by-step troubleshooting workflow for minimizing dehalogenation.
References
- Gurovets, A. S., Sharf, V. Z., & Belen'kii, L. I. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. Chemistry of Heterocyclic Compounds, 21(9), 1033-1037. [Link]
- Viciosa, M., et al. (2001). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. Organic Letters, 3(10), 1475-1478. [Link]
- Chelucci, G. (2012). Hydrodehalogenation of halogenated pyridines and quinolines by sodium borohydride/N,N,N′,N′-tetramethylethylenediamine under palladium catalysis. Tetrahedron Letters, 53(34), 4589-4591. [Link]
- Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(10), 3606-3609. [Link]
- Viciosa, M., et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. The Journal of Organic Chemistry, 66(24), 8010-8014. [Link]
- Reddy, K. S., et al. (2006). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. Organic Letters, 8(23), 5421-5424. [Link]
- Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia.
- Lipshutz, B. H., et al. (2015). Ligand-Free, Palladium-Catalyzed Dihydrogen Generation from TMDS: Dehalogenation of Aryl Halides on Water. Organic Letters, 17(5), 1232-1235. [Link]
- Chen, C., et al. (2017). The influence of phosphine ligand substituted [2Fe2S] model complexes as electro-catalyst on proton reduction. Scientific Reports, 7(1), 1-8. [Link]
- Moody, C. J., & Roff, G. J. (2004). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Organic Letters, 6(16), 2721-2723. [Link]
- Li, J. J., Wang, Z., & Mitchell, L. H. (2007).
- Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. [Link]
- Suzuka, T., et al. (2018). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst.
- Li, J. J., Wang, Z., & Mitchell, L. H. (2007).
- Ahrens, S., et al. (2020). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 10(18), 6142-6148. [Link]
- LibreTexts. (2023). 2.9: Phosphines. Chemistry LibreTexts. [Link]
- University of Illinois. (n.d.). Phosphine Ligands. University of Illinois Urbana-Champaign.
- Winterhalter, U., et al. (2021). The influence of phosphine ligands on the redox properties of 1,4-divinylanthrylene-bridged diruthenium complexes and a derived metallamacrocycle. KOPS - University of Konstanz. [Link]
- Reddy, K. S., et al. (2012). Palladium‐catalyzed dehalogenation of 5‐halopyrazoles. Journal of Heterocyclic Chemistry, 49(4), 934-937. [Link]
- Suzuka, T., et al. (2018). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)
- Thomas, S. A., et al. (2015). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. [Link]
- PubChem. (n.d.). This compound. PubChem.
- PubChem. (n.d.). This compound. PubChem.
- Pipzine Chemicals. (n.d.). This compound. Pipzine Chemicals.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.
- Dziuk, B., et al. (2015). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 80(11), 5645-5657. [Link]
Sources
Technical Support Center: Optimizing Yield of 2-Bromo-4-methoxypyridine Coupling Reactions
Prepared by the Gemini Senior Application Scientist Team
Welcome to the technical support center for optimizing cross-coupling reactions with 2-Bromo-4-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting and enhancing the yield of these critical synthetic transformations.
Introduction: Understanding the Challenges of this compound
This compound is a valuable building block in medicinal chemistry. However, its use in palladium-catalyzed cross-coupling reactions is often plagued by challenges that can lead to low yields and complex product mixtures. The primary difficulty stems from the pyridine nitrogen atom, whose lone pair of electrons can coordinate to the palladium catalyst, leading to the formation of inactive species and inhibiting catalytic turnover[1][2]. This guide provides a systematic approach to overcoming these challenges in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
General Troubleshooting Workflow
Before diving into specific reaction types, it's crucial to have a logical troubleshooting workflow. When a reaction provides a low yield, a systematic evaluation of your setup and reagents is the first step[3].
Caption: A decision tree for troubleshooting low-yielding coupling reactions.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, with 2-bromopyridine substrates, success is highly dependent on the careful selection of the catalyst system and reaction conditions[4][5].
Troubleshooting Guide: Suzuki-Miyaura Reactions
Q1: My Suzuki-Miyaura reaction with this compound is giving a very low yield or not working at all. What are the most common reasons for this?
A1: This is a frequent challenge. The primary culprits often revolve around catalyst deactivation, inefficient transmetalation, or degradation of the boronic acid coupling partner[1][2].
-
Catalyst Inhibition/Deactivation: The pyridine nitrogen can bind to the palladium center, forming inactive complexes[2]. The use of bulky, electron-rich phosphine ligands is crucial to sterically shield the palladium and promote the desired catalytic cycle[1][6].
-
Inefficient Transmetalation: This step, where the organic group is transferred from boron to palladium, can be slow. The choice of base is critical to activate the boronic acid, forming a more nucleophilic boronate species that facilitates this transfer[7][8].
-
Protodeboronation: The boronic acid can be unstable, especially in the presence of aqueous bases, leading to its replacement with a hydrogen atom[1][2]. This side reaction consumes your coupling partner.
Q2: I am observing significant byproduct formation, specifically homocoupling of my boronic acid and debromination of my starting material. How can I minimize this?
A2: These side reactions point to specific flaws in your reaction setup and conditions.
-
Minimizing Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is almost always caused by the presence of oxygen[2][9].
-
Solution: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes[2]. Maintain a positive pressure of inert gas throughout the reaction. Using a pre-formed Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) sources[9].
-
-
Minimizing Debromination (Protodehalogenation): The replacement of the bromine atom with hydrogen is typically caused by moisture or the generation of palladium hydride species[10].
-
Solution: Use scrupulously dry, anhydrous solvents. Ensure your base is dry. High reaction temperatures can also promote this side reaction, so consider running the reaction at a lower temperature for a longer duration[10].
-
Key Parameter Optimization for Suzuki-Miyaura Coupling
Systematic screening of reaction parameters is crucial for optimizing yield. The following tables provide examples of how different components can affect the outcome.
Table 1: Catalyst & Ligand Selection
| Palladium Source | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ / Pd₂(dba)₃ | XPhos, SPhos, RuPhos | 1-5% | Bulky, electron-rich biarylphosphine ligands are often essential to shield the Pd center from the pyridine nitrogen and promote reductive elimination[1][11]. |
| Pd(PPh₃)₄ | None (ligand included) | 2-5% | A reliable, pre-formed Pd(0) catalyst. Can be effective but may require higher temperatures[12]. |
| Pd(dppf)Cl₂ | None (ligand included) | 2-5% | Another common pre-catalyst, often effective with a range of substrates[13]. |
Table 2: Base & Solvent Selection
| Base (Equivalents) | Solvent System | Temperature (°C) | Notes |
| K₃PO₄ (2-3) | Dioxane/H₂O, Toluene/H₂O | 80-110 | A strong, effective base for activating boronic acids. The aqueous co-solvent can improve solubility but may increase protodeboronation risk[5][14]. |
| K₂CO₃ (2-3) | DME/H₂O, Dioxane/H₂O | 80-100 | A very common and effective base, shown to give high yields with 2-bromo-4-methylpyridine[7][12]. |
| Cs₂CO₃ (2-3) | Dioxane, THF | 80-110 | A highly effective but more expensive base, often used for difficult couplings due to its high solubility in organic solvents[7]. |
Experimental Protocol: General Suzuki-Miyaura Coupling
Note: This is a generalized procedure and requires optimization for specific substrates.
-
Reaction Setup: In an oven-dried Schlenk tube or reaction vial, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (e.g., K₃PO₄, 2.0-3.0 eq.)[14].
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent(s) (e.g., 1,4-Dioxane/H₂O 4:1) via syringe[14].
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring[2].
-
Monitoring & Workup: Monitor the reaction's progress by TLC or LC-MS. Once complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine[15]. Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel[15].
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for forming C-N bonds[16]. With this compound, the reaction is sensitive to the choice of base and ligand, which must be carefully selected to accommodate both the pyridine and the amine coupling partner[17].
Troubleshooting Guide: Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination is failing. I see only starting material. What should I investigate first?
A1: The most critical components of this reaction are the base and the ligand.
-
Incorrect Base: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex[17][18]. The base must be strong enough for this deprotonation to occur effectively[19]. Strong alkoxide bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly required[20]. Weaker inorganic bases like K₂CO₃ are generally ineffective for this transformation.
-
Inappropriate Ligand: The ligand's role is paramount. For primary amines, bidentate phosphine ligands like BINAP or DPPF can be effective. However, for more sterically hindered amines or challenging substrates, bulky biarylphosphine ligands (e.g., XPhos, RuPhos) are often necessary to facilitate the reductive elimination step[3][17].
-
Catalyst Pre-formation: Sometimes, pre-forming the active Pd(0) catalyst by stirring the palladium precursor, ligand, and base in the solvent for 10-15 minutes before adding the substrates can improve results[17].
Q2: My reaction is sluggish and gives low conversion, and I'm also seeing debromination of my starting material. What adjustments can I make?
A2: Sluggish reactions and debromination often have overlapping causes related to temperature and base selection.
-
Temperature: While heat is required (typically 80-110 °C), excessively high temperatures can accelerate catalyst decomposition and side reactions[1]. Try running the reaction at the lower end of this range (e.g., 80-90 °C) for a longer period.
-
Base Choice and Compatibility: While a strong base is needed, it can also promote side reactions if not chosen carefully. The choice of base is highly context-dependent and can vary significantly with the specific substrates[19][21]. If you are using NaOtBu and see degradation, screening a different strong base like LHMDS or a weaker, more soluble inorganic base like Cs₂CO₃ might be necessary, though the latter may require more forcing conditions[21].
Visualizing the Catalytic Cycle
Understanding the mechanism helps in troubleshooting. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination[17].
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction[17].
Experimental Protocol: General Buchwald-Hartwig Amination
-
Setup: To an oven-dried Schlenk tube or sealed tube, add the palladium precursor (1-5 mol%), the phosphine ligand (1.5-10 mol%), and the base (e.g., NaOtBu, 1.4-2.0 eq.)[17].
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent & Pre-formation: Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe. Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation[17].
-
Substrate Addition: Add this compound (1.0 eq.) and the amine (1.2-1.5 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring until TLC or LC-MS analysis indicates consumption of the starting material[17].
-
Workup & Purification: Follow the general workup and purification procedure described in the Suzuki-Miyaura section.
Section 3: Sonogashira Coupling
The Sonogashira coupling is the most reliable method for forming C(sp²)-C(sp) bonds between aryl halides and terminal alkynes[22][23]. The reaction typically uses a dual catalyst system of palladium and copper(I)[24].
Troubleshooting Guide: Sonogashira Coupling
Q1: My Sonogashira reaction is giving a low yield of the desired product, but I see a significant amount of a byproduct that I suspect is the alkyne homocoupled dimer (Glaser coupling). How can I prevent this?
A1: Glaser coupling is the most common side reaction in Sonogashira couplings and is a clear indication of oxygen in your reaction system[10][14].
-
Strictly Anaerobic Conditions: Oxygen promotes the oxidative dimerization of the alkyne, a process catalyzed by the copper(I) co-catalyst[10]. Rigorous degassing of all solvents and reagents is absolutely critical. Ensure the reaction is maintained under a positive pressure of inert gas at all times.
-
Reduce Copper Loading: A high concentration of the copper co-catalyst can favor Glaser coupling[14]. Try reducing the amount of CuI to 1-2 mol%.
-
Consider Copper-Free Protocols: Many modern "copper-free" Sonogashira protocols have been developed specifically to eliminate this side reaction[10][25][26]. These reactions often require a slightly different catalyst system or base (e.g., using pyrrolidine or a larger excess of an amine base like piperidine) but can be very effective[22][27].
Q2: My reaction is not going to completion, and I'm recovering unreacted this compound. What should I try?
A2: Incomplete conversion points to issues with catalyst activity or reaction conditions.
-
Catalyst System: The classic Pd(PPh₃)₂Cl₂/CuI system is often effective. If it fails, ensure your catalysts are fresh. Pd(PPh₃)₄ can also be used[10].
-
Base Selection: An amine base (e.g., Et₃N, DIPEA) is required to deprotonate the terminal alkyne, forming the reactive copper acetylide intermediate[14]. The amine often serves as the solvent or co-solvent. Ensure it is high purity and anhydrous.
-
Temperature: While many Sonogashira couplings proceed at room temperature, sluggish reactions with heteroaryl halides can benefit from gentle heating to 40-60 °C[10].
Experimental Protocol: General Sonogashira Coupling (with Copper)
-
Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper co-catalyst (e.g., CuI, 5 mol%)[10].
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent/Base and Alkyne Addition: Add anhydrous, degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0 eq.). Finally, add the terminal alkyne (1.2 eq.) via syringe[10].
-
Reaction: Stir the reaction at room temperature or heat gently to 40-60 °C for 4-24 hours, monitoring by TLC or LC-MS[10].
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove catalyst residues, washing with an organic solvent like ethyl acetate. Wash the filtrate with saturated aqueous NH₄Cl (to remove copper salts) and brine. Dry the organic layer, concentrate, and purify by chromatography[10].
References
- Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. BenchChem.
- Troubleshooting low yield in 3-Butylpyridine functionaliz
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. BenchChem.
- Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. BenchChem.
- Role of the base in Buchwald-Hartwig amin
- Suzuki reaction. Wikipedia. [Link]
- Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine. BenchChem.
- Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products. BenchChem.
- Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. BenchChem.
- Technical Support Center: 2-Bromo-4-methylpyridine Coupling Reactions. BenchChem.
- The Role of the Base in Buchwald-Hartwig Amination.
- Technical Support Center: Purification of 2-Bromo-4-methylpyridine Deriv
- A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. BenchChem.
- Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines.
- A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. BenchChem.
- Technical Support Center: Suzuki Coupling with 2-Bromopyridines. BenchChem.
- Technical Support Center: Catalyst Selection for Difficult Couplings with 2-Bromo-4-methylpyridine. BenchChem.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health (NIH). [Link]
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing). [Link]
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Semantic Scholar. [Link]
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC (NIH). [Link]
- Buchwald-Hartwig amin
- Copper-free Sonogashira coupling.
- Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine. BenchChem.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine. BenchChem.
- Application Notes and Protocols: 2-Bromo-3-methoxypyridine in Pharmaceutical Development. BenchChem.
- Effect of base selection on Buchwald-Hartwig amination with 4-dibenzofuranamine. BenchChem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
- A General Solution for the 2-Pyridyl Problem. PMC (NIH). [Link]
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetall
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Sonogashira coupling. Wikipedia. [Link]
- Sonogashira Coupling. Organic Chemistry Portal. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- Sonogashira Cross-Coupling. J&K Scientific LLC. [Link]
- A Comparative Guide to the Reactivity of 2- Bromo-4-methylpyridine and 2-Chloro-4. BenchChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 24. jk-sci.com [jk-sci.com]
- 25. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 26. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 27. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling of 2-Bromo-4-methoxypypyridine
Welcome to the technical support center for the Suzuki-Miyaura coupling of 2-Bromo-4-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific reaction. We provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols, with a special focus on the critical role of the base in achieving high yields and purity.
Troubleshooting Guide: Base-Related Issues
The selection of a base is a critical parameter that significantly influences the yield, rate, and selectivity of the Suzuki-Miyaura reaction.[1][2] For an electron-deficient substrate like this compound, this choice is even more crucial. The pyridine nitrogen can coordinate with the palladium catalyst, leading to deactivation, a common issue with heteroaryl substrates.[3][4]
Issue 1: Low to No Conversion
You've set up your reaction, but analysis shows a majority of unreacted starting material.
| Potential Cause | Scientific Explanation & Solution |
| Insufficient Base Strength or Solubility | The base's primary role is to activate the boronic acid by forming a more nucleophilic "ate" complex (boronate), which is essential for the transmetalation step.[1][2] If the base is too weak or not soluble enough in the reaction medium, this activation is inefficient. Solution: Switch to a stronger or more soluble base. For instance, if you are using Na₂CO₃ with low conversion, consider switching to K₂CO₃, K₃PO₄, or Cs₂CO₃.[2] Cesium carbonate is often more soluble in organic solvents than its potassium or sodium counterparts.[5] |
| Incorrect Base Stoichiometry | An insufficient amount of base will lead to incomplete activation of the boronic acid, stalling the catalytic cycle. Reaction selectivity can depend on the amount of base used.[6] Solution: Ensure you are using at least 2-3 equivalents of the base relative to the limiting reagent. A slight excess is often beneficial. |
| Poor Mixing in Biphasic Systems | Many Suzuki protocols use aqueous base solutions with an organic solvent, creating a biphasic system. The reaction occurs at the interface, and poor mixing can severely limit the reaction rate. Solution: Increase the stirring rate to ensure efficient mixing of the two phases. Vigorous stirring maximizes the interfacial area where the catalyst, substrates, and base can interact. |
Issue 2: Significant Debromination of Starting Material
You observe the formation of 4-methoxypyridine, indicating the bromine atom has been replaced by hydrogen.
| Potential Cause | Scientific Explanation & Solution |
| Base is Too Strong | Very strong bases, particularly in the presence of trace water or alcohol, can promote protodebromination as a side reaction. This is a known issue in couplings with electron-deficient heteroaryl halides.[4] Solution: Switch to a milder base. If you are using a strong base like NaOH or KOH, consider changing to a carbonate (K₂CO₃, Cs₂CO₃) or a phosphate (K₃PO₄).[1] Potassium fluoride (KF) can also be a mild and effective option, especially if your substrate has base-labile functional groups.[7] |
| High Reaction Temperature | Elevated temperatures, especially when combined with a strong base, can accelerate the rate of debromination. Solution: Lower the reaction temperature. It is often a trade-off between reaction rate and selectivity. Try running the reaction at a lower temperature (e.g., 80 °C instead of 100 °C) for a longer period. |
Issue 3: Formation of Homocoupling Byproducts
Your analysis shows the presence of biphenyls from the boronic acid coupling with itself.
| Potential Cause | Scientific Explanation & Solution |
| Presence of Oxygen | The homocoupling of boronic acids is often catalyzed by the palladium catalyst in the presence of oxygen.[3] Solution: Ensure your reaction is performed under a strictly inert atmosphere. Degas your solvents and the reaction mixture thoroughly by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[3] |
| Base-Promoted Boronic Acid Decomposition | Some bases can promote the decomposition of the boronic acid, which can lead to homocoupling. Solution: While less common, screening different bases can sometimes mitigate this issue. Using more stable boronic esters (e.g., pinacol esters) instead of boronic acids can also prevent this side reaction.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki coupling?
The base has several crucial roles in the catalytic cycle.[8] Its main function is to activate the organoboron compound (e.g., boronic acid).[7] This occurs via one of two primary pathways:
-
Boronate Pathway: The base deprotonates the boronic acid to form a more nucleophilic boronate "ate" complex, which readily undergoes transmetalation with the palladium(II) complex.[1]
-
Hydroxide/Alkoxide Pathway: The base can react with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide species. This complex then reacts with the neutral boronic acid in the transmetalation step.[1][8]
The base is essential for the transmetalation step, which is often the rate-determining step of the reaction.[2][9]
Q2: Which base should I start with for this compound?
For electron-deficient heteroaryl bromides like this compound, a moderately strong inorganic base is a good starting point. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices.[2] They provide a good balance of reactivity and selectivity, minimizing side reactions like debromination. Cesium carbonate (Cs₂CO₃) is also a highly effective, albeit more expensive, option that often gives superior results due to its higher solubility and the "cesium effect".[10][11][12]
Q3: What is the "cesium effect"?
The "cesium effect" refers to the often-observed enhancement in reaction rate and yield when cesium bases (like Cs₂CO₃) are used compared to their sodium or potassium counterparts.[11][12] This is attributed to several factors, including the higher solubility of cesium salts in organic solvents and the larger, more polarizable nature of the Cs⁺ cation, which can influence the stability of intermediates in the catalytic cycle.[5][11]
Q4: Can I use organic bases like triethylamine (TEA) or DIPEA?
While organic bases can be used, they are generally less effective for the Suzuki coupling of aryl bromides compared to inorganic bases.[13] Inorganic bases are typically superior for promoting the necessary activation of the boronic acid for efficient transmetalation. For this specific substrate, it is recommended to start with inorganic bases like carbonates or phosphates.
Data Summary and Visualization
Comparison of Common Bases for Suzuki Coupling
The following table provides a comparative overview of commonly used bases.
| Base | Formula | Strength | Typical Use Case | Advantages | Disadvantages |
| Sodium Carbonate | Na₂CO₃ | Moderate | General purpose, cost-effective | Inexpensive, widely available | Lower solubility in some organic solvents |
| Potassium Carbonate | K₂CO₃ | Moderate | Widely used for aryl bromides | Good balance of reactivity and cost | Can be hygroscopic[5] |
| Cesium Carbonate | Cs₂CO₃ | Moderate | Difficult couplings, high yields | High solubility, "cesium effect"[5][11] | More expensive[3] |
| Potassium Phosphate | K₃PO₄ | Strong | Less reactive substrates, hindered systems | Very effective, often gives high yields[3] | Can be too strong for sensitive substrates |
| Potassium Fluoride | KF | Mild | Substrates with base-labile groups | Mild, unique activation mechanism | May be less reactive for challenging substrates |
Visualizing the Role of the Base
The base is integral to the transmetalation step of the Suzuki catalytic cycle.
Caption: The Suzuki catalytic cycle, highlighting the base-mediated activation of the boronic acid for the crucial transmetalation step.
Troubleshooting Flowchart for Base Selection
Caption: A decision-making workflow for troubleshooting base-related issues in the Suzuki coupling of this compound.
Experimental Protocols
Protocol 1: Standard Conditions using Potassium Carbonate
This protocol provides a robust starting point for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Under a positive pressure of inert gas, add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Sparge the resulting suspension with argon or nitrogen for 15-20 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask under a positive flow of inert gas.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Optimized Conditions for Difficult Couplings using Cesium Carbonate
This protocol is recommended when standard conditions result in low conversion or for particularly challenging coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.3 equiv)
-
Pd₂(dba)₃ (0.015 equiv) and SPhos (0.03 equiv)
-
Cesium Carbonate (Cs₂CO₃) (3.0 equiv)
-
Anhydrous, degassed Toluene
Procedure:
-
To a glovebox or a flame-dried Schlenk flask, add this compound, the arylboronic acid pinacol ester, cesium carbonate, Pd₂(dba)₃, and SPhos.
-
If using a Schlenk flask, seal and thoroughly evacuate and backfill with argon (3x).
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
- Role of a base in Suzuki-Miyaura reaction | Request PDF. (2025).
- Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Suzuki reaction - Wikipedia. (n.d.).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry.
- Effect of Cs2CO3 and K2CO3 on the synthesis and isomerization of chromene-2-carboxylate. (n.d.). ResearchGate.
- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (n.d.). ResearchGate.
- What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling? (2018). Quora.
- Table 2 : The effect of various bases on the Suzuki coupling reaction a. (n.d.). ResearchGate.
- Effect of different bases on the Suzuki-Miyaura coupling a. (n.d.). ResearchGate.
- How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
- Exploring and Quantifying the Caesium Effect I. (2020). Compunetics.
- Table 2 Effect of various bases in Suzuki cross-coupling reaction. (n.d.). ResearchGate.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate.
- Dent, T. J. (n.d.). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. University of Bristol.
- Billingsley, K. L., & Buchwald, S. L. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Angewandte Chemie International Edition.
- Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. (n.d.). ResearchGate.
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. compunetics.net [compunetics.net]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for 2-Bromo-4-methoxypyridine Cross-Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst selection for the cross-coupling of 2-Bromo-4-methoxypyridine. The content is structured to address specific experimental challenges, explaining the chemical principles behind each recommendation to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why can cross-coupling reactions with this compound be challenging?
The primary challenge arises from the pyridine nitrogen atom. This nitrogen can coordinate with the palladium catalyst, forming inactive or less active catalytic species, which can slow down or halt the catalytic cycle.[1][2][3] The electron-donating methoxy group at the 4-position further increases the electron density on the pyridine ring, potentially enhancing this inhibitory coordination. Therefore, careful selection of the catalyst system, particularly the ligand, is crucial to mitigate this effect.[1]
Q2: What are the most common and effective cross-coupling reactions for this substrate?
This compound is a versatile substrate for several key cross-coupling reactions used extensively in pharmaceutical and materials science. The most suitable transformations include:
-
Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds with a wide array of aryl, heteroaryl, or vinyl boronic acids and esters.[4]
-
Buchwald-Hartwig Amination: A powerful method for synthesizing carbon-nitrogen bonds by coupling with primary or secondary amines.[4][5]
-
Sonogashira Coupling: Used to form carbon-carbon bonds with terminal alkynes.[1][4]
-
Heck Coupling: Effective for creating C-C bonds by reacting with alkenes.[1][6][7]
Q3: What are the recommended starting catalyst systems for a Suzuki-Miyaura coupling of this compound?
For Suzuki-Miyaura couplings, a combination of a palladium precursor and a bulky, electron-rich phosphine ligand is the standard approach.[1] This combination helps to sterically hinder the pyridine nitrogen from coordinating to the palladium center and facilitates the key steps of the catalytic cycle.[2]
Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Mol% / Equivalents | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | 1-3 mol% | Common, reliable Pd(II) and Pd(0) sources that are readily reduced in situ.[4] |
| Ligand | SPhos, XPhos, RuPhos | 2-6 mol% | Bulky, electron-rich biaryl phosphine ligands that promote oxidative addition and reductive elimination.[1][4][8] |
| Base | K₃PO₄, Cs₂CO₃ | 2.0-3.0 equiv. | Strong inorganic bases are effective at promoting the transmetalation step.[2][9] |
| Solvent | 1,4-Dioxane/H₂O, Toluene | 0.1 - 0.5 M | Aprotic solvents, often with water as a co-solvent, are standard for Suzuki reactions.[3] |
| Temperature | 80-110 °C | - | Sufficient thermal energy is typically required to drive the reaction to completion.[2] |
Q4: Can I use 2-Chloro-4-methoxypyridine instead of the bromo- analog to save costs?**
While 2-chloropyridines are often more cost-effective, they are significantly less reactive in palladium-catalyzed cross-coupling reactions.[1] The carbon-chlorine (C-Cl) bond is stronger than the carbon-bromine (C-Br) bond, making the initial oxidative addition step of the catalytic cycle more difficult and often rate-limiting.[10][11] Consequently, reactions with 2-chloro-4-methoxypyridine typically require more forcing conditions, such as higher temperatures, stronger bases, and more active (and often more expensive) catalyst systems.[1] For initial studies and milder conditions, this compound is the preferred substrate.
Troubleshooting Guide
This section addresses common issues encountered during the cross-coupling of this compound, providing a logical framework for troubleshooting.
Problem 1: Low or No Conversion of Starting Material
This is the most common issue, where the this compound remains largely unreacted.
Logical Flow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.
| Symptom | Potential Cause | Recommended Action |
| No reaction observed | Catalyst Inactivity: The palladium precursor or pre-catalyst may have degraded. | Use a fresh batch of catalyst. Consider a more active pre-catalyst (e.g., a G3 or G4 palladacycle). Increase catalyst loading incrementally from 1-2 mol% to 3-5 mol%.[1] |
| Inappropriate Ligand: The chosen ligand may not be effective at preventing catalyst inhibition by the pyridine nitrogen or promoting the catalytic cycle. | For Suzuki and Buchwald-Hartwig reactions, screen a panel of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[1][4] For Sonogashira, standard PPh₃ is often sufficient, but ligand screening may be necessary. | |
| Sluggish or incomplete reaction | Poor Solubility: Reagents, particularly the base, may not be fully dissolved in the reaction solvent. | Try a different solvent system (e.g., dioxane/water, toluene, DMF). Gentle heating can also improve solubility. For biphasic systems, ensure vigorous stirring to maximize interfacial contact.[1][12] |
| Insufficient Base Strength: For Suzuki couplings, the base may not be strong enough to facilitate the transmetalation step. | Switch to a stronger inorganic base. K₃PO₄ and Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ or K₂CO₃ for challenging substrates.[2][9] | |
| Low Reaction Temperature: The reaction may have a high activation energy barrier. | Cautiously increase the reaction temperature in 10-20 °C increments. Monitor for byproduct formation or catalyst decomposition.[2] |
Problem 2: Significant Byproduct Formation
The desired product is formed, but it is contaminated with one or more significant byproducts.
| Symptom | Potential Cause | Recommended Action |
| Homocoupling of Boronic Acid (Suzuki) | Presence of Oxygen: Oxygen can cause oxidative coupling of the boronic acid, a common side reaction.[2] | Rigorously degas all solvents and the reaction mixture using freeze-pump-thaw cycles or by sparging with an inert gas (Ar or N₂) for an extended period.[1][2] Maintain a positive pressure of inert gas throughout the reaction. |
| In-situ Reduction Issues: The reduction of a Pd(II) precatalyst can sometimes initiate homocoupling. | Consider starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.[1][13] | |
| Protodebromination (Hydrodehalogenation) | Presence of Protic Impurities: Water or other protic impurities can lead to the replacement of the bromine atom with hydrogen. | Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and thoroughly dry the base before use.[1] |
| Formation of Palladium Hydride: Certain base and solvent combinations can generate palladium hydride species that cause protodebromination. | Screen different anhydrous bases and solvents. Lowering the reaction temperature may also disfavor this pathway.[1] | |
| Glaser Coupling (Sonogashira) | Presence of Oxygen: This is a copper-catalyzed oxidative homocoupling of the terminal alkyne. | Ensure the reaction is run under strictly anaerobic conditions.[9] |
| High Copper Loading: An excess of the copper(I) co-catalyst can promote Glaser coupling. | Reduce the amount of CuI to 1-5 mol%. In some cases, "copper-free" Sonogashira protocols can be employed to eliminate this side reaction entirely.[9] |
Problem 3: Catalyst Decomposition (Formation of Palladium Black)
The reaction mixture turns black, and the reaction stalls, indicating that the soluble, active palladium catalyst has decomposed into insoluble, inactive palladium black.
| Symptom | Potential Cause | Recommended Action |
| Solution turns black, reaction stops | Ligand Degradation: The phosphine ligand may be unstable at the reaction temperature. | Consider a more robust ligand, such as an N-heterocyclic carbene (NHC) ligand, which can be more thermally stable.[13] |
| High Temperature: Excessive heat can accelerate the decomposition of the catalytic complex. | Try running the reaction at the lowest effective temperature that still provides a reasonable reaction rate.[13] | |
| Poor Solubility/Phase Transfer: In biphasic or slurry-like reactions, the catalyst can be prone to decomposition. | For reactions with poor solubility, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes stabilize the palladium catalyst and improve performance.[13] |
Experimental Protocols
The following are generalized, starting-point protocols. Optimization for specific coupling partners is highly recommended.
General Protocol for Suzuki-Miyaura Coupling
Caption: A flowchart of the general experimental workflow for the Suzuki coupling reaction.
-
Reaction Setup: In a dry Schlenk tube, combine this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[2][14]
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[4]
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[3]
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe to achieve a concentration of 0.1-0.5 M with respect to the starting halide.[3]
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.[2]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[3]
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[14]
General Protocol for Buchwald-Hartwig Amination
-
Catalyst Pre-formation (Optional but Recommended): To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).[4]
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).[4]
-
Reagent Addition: Add the degassed solvent (e.g., toluene), followed by this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).[4][5]
-
Reaction: Seal the tube tightly and heat the mixture to 80-110 °C with vigorous stirring.[5]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an appropriate organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Concentrate the solution and purify the residue by column chromatography.[9]
References
- BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
- BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Difficult Couplings with 2-Bromo-4-methylpyridine.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine.
- BenchChem. (2025). A Comparative Guide to the Kinetic Analysis of 2-Bromo-4-methylpyridine Cross-Coupling Reactions.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine.
- BenchChem. (2025). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
- NIH. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- BenchChem. (2025). Technical Support Center: 2-Bromo-4-methylpyridine Coupling Reactions.
- BenchChem. (2025). Application Notes and Protocols for the Heck and Stille Coupling of 2-Amino-5-bromo-4-methylpyridine.
- NROChemistry. (n.d.). Heck Coupling.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Heck Coupling | NROChemistry [nrochemistry.com]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
low yield in 2-Bromo-4-methoxypyridine reactions and solutions
Introduction: Navigating the Challenges of 2-Bromo-4-methoxypyridine
This compound is a vital heterocyclic building block, prized in pharmaceutical and materials science for constructing complex molecular architectures.[1][2] However, its unique electronic and structural properties present common challenges in the lab, often leading to frustratingly low yields. The electron-deficient nature of the pyridine ring, combined with the coordinating ability of the ring nitrogen, can complicate many standard protocols, particularly transition-metal-catalyzed cross-coupling reactions.[3][4]
This guide is structured to function as a dedicated technical support resource. It moves from direct troubleshooting of common in-lab failures to broader frequently asked questions, providing not just solutions but the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve robust, reproducible results.
Troubleshooting Guide: Low-Yield Reactions
This section addresses the most frequent issues encountered during reactions with this compound in a direct question-and-answer format.
Issue 1: My reaction shows low or no conversion of the starting material.
Question: I've run my Suzuki-Miyaura (or Buchwald-Hartwig) coupling overnight, but TLC/LC-MS analysis shows mostly unreacted this compound. What's going wrong?
Answer: This is a classic problem when working with 2-halopyridine substrates. The primary cause is often related to the catalyst's activity, which is compromised by the pyridine nitrogen itself.[3] The nitrogen lone pair can coordinate to the palladium center, forming inactive or less active catalytic species, effectively slowing down or halting the catalytic cycle.[3][5]
Here is a systematic approach to troubleshoot this issue:
-
Catalyst & Ligand Selection is Critical:
-
Cause: Your palladium source or ligand is not robust enough to overcome catalyst inhibition by the pyridine nitrogen. Standard ligands like PPh₃ may be insufficient.
-
Solution: Switch to bulky, electron-rich phosphine ligands. For Suzuki-Miyaura, ligands like SPhos, XPhos, or RuPhos are designed to promote the crucial reductive elimination step and sterically hinder the pyridine nitrogen from binding to the palladium.[5] For Buchwald-Hartwig aminations, ligands such as BINAP or DPPF can be effective, though a ligand screen is often necessary.[5][6] Consider using a modern pre-catalyst (e.g., a G3 or G4 palladacycle) which forms the active Pd(0) species more cleanly and efficiently than sources like Pd(OAc)₂.[5]
-
-
Evaluate Your Base:
-
Cause: The base may be too weak, insufficiently soluble, or not fully anhydrous. The base's role is crucial for activating the coupling partner (e.g., the boronic acid in Suzuki coupling) or the nucleophile (in Buchwald-Hartwig amination).[7]
-
Solution: For Suzuki couplings, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃ or NaHCO₃.[7] For Buchwald-Hartwig reactions, a strong base like NaOtBu or LHMDS is typically required.[5] Ensure the base is finely powdered to maximize surface area and is rigorously dried before use.
-
-
Check Solubility and Temperature:
-
Cause: Poor solubility of reagents at lower temperatures can prevent the reaction from initiating.
-
Solution: If reagents are not fully dissolved, the reaction will be slow or incomplete.[5] Try a different solvent system (e.g., dioxane/water, toluene, DMF) or gently increase the reaction temperature.[5] For instance, if a reaction is sluggish at 80 °C, incrementally increasing to 100-110 °C can make a significant difference.[3]
-
Troubleshooting Decision Tree for Low Conversion
Caption: A decision tree for troubleshooting low-yielding coupling reactions.
Issue 2: My desired product is formed, but it's contaminated with significant byproducts.
Question: I'm getting my coupled product, but I'm also seeing a lot of 4-methoxypyridine (from protodebromination) and/or a homocoupled dimer of my boronic acid. How can I suppress these side reactions?
Answer: The formation of these byproducts points to specific, preventable issues within your reaction setup, primarily the presence of water/protic sources or oxygen.
-
Protodebromination (Hydrodehalogenation):
-
Symptom: Mass spectrometry shows a significant peak for 4-methoxypyridine (M+H = 110.1).
-
Cause: This occurs when the bromine atom is replaced by a hydrogen. It is often caused by protic impurities (especially water) reacting with catalytic intermediates or the formation of palladium hydride species.[5]
-
Solution:
-
Rigorous Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry your base thoroughly in a vacuum oven.[5]
-
Stable Boronic Acid Partner: Boronic acids can undergo protodeboronation, especially with aqueous bases.[3] Using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can prevent this side reaction.[3]
-
Temperature Control: High temperatures can sometimes promote this pathway. Try running the reaction at a slightly lower temperature for a longer duration.[5]
-
-
-
Homocoupling of Coupling Partner (e.g., Boronic Acid Dimer):
-
Symptom: You observe the formation of a biaryl product derived from the coupling of two boronic acid molecules.
-
Cause: This side reaction is almost always caused by the presence of oxygen in the reaction mixture, which promotes oxidative homocoupling.[3][7]
-
Solution:
-
Thorough Degassing: Before heating, rigorously degas your reaction mixture. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (15-30 minutes) or by using several freeze-pump-thaw cycles, which is highly effective.[3][5]
-
Maintain Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of an inert gas (e.g., via a balloon or Schlenk line) throughout the entire process.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: Why are 2-bromopyridines generally more challenging in cross-coupling than standard aryl bromides like bromobenzene?
A1: The core issue is the endocyclic nitrogen atom. Its lone pair of electrons can coordinate to the palladium catalyst. This coordination can stabilize the catalyst in an off-cycle state, effectively sequestering it and preventing it from participating in the desired reaction, leading to sluggish or incomplete conversion.[3][5] The use of bulky, electron-rich ligands is a direct countermeasure to this problem, as they sterically block the pyridine nitrogen from accessing the metal center.[5]
Q2: My synthesis allows for it, should I use 2-chloro-4-methoxypyridine instead of this compound?
A2: This choice involves a trade-off between reactivity and stability/cost. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond.[8][9]
-
Reactivity: this compound is significantly more reactive in palladium-catalyzed cross-coupling reactions. The oxidative addition of the C-Br bond to Pd(0) is much faster, allowing for milder reaction conditions (lower temperatures, lower catalyst loadings).[9][10]
-
Stability & Cost: 2-Chloro-4-methoxypyridine is generally more stable and often less expensive. However, its lower reactivity necessitates more forcing conditions (higher temperatures, more active and expensive catalysts/ligands) to achieve good yields.[5]
-
SNAr Reactions: Interestingly, for Nucleophilic Aromatic Substitution (SNAr), the trend is often reversed, with 2-chloropyridines being more reactive than 2-bromopyridines.[10]
For initial investigations and milder conditions, the bromo derivative is generally preferred.[5]
Q3: How does the 4-methoxy group affect the reactivity of the molecule?
A3: The methoxy group at the 4-position is an electron-donating group. It increases the electron density of the pyridine ring through resonance. This has two main effects:
-
Deactivation towards Nucleophilic Attack: Compared to unsubstituted 2-bromopyridine, the electron-donating methoxy group slightly deactivates the ring towards nucleophilic attack (both SNAr and the oxidative addition step in cross-coupling).[4]
-
Positional Influence: While it deactivates the ring overall, its influence is felt most strongly at the ortho and para positions (C3, C5). The reactivity at the C2 position is still dominated by the presence of the bromine leaving group and the electron-withdrawing nature of the ring nitrogen.
Data Presentation: Illustrative Reaction Conditions
The following table provides a starting point for optimizing cross-coupling reactions with 2-bromo-pyridine analogues. Actual yields are highly substrate-dependent.
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yield Range |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 70-95% |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3.0) | NaOtBu (1.4) | Toluene | 100 | 65-90% |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (2.0) | THF | 60 | 75-95% |
Data compiled from general protocols for similar substrates.[5][6]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized starting point and requires optimization for specific substrates.
Caption: A general experimental workflow for the Suzuki coupling reaction.
Methodology:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst and ligand.
-
Solvent Addition & Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add the degassed solvent(s) via syringe. Purge the resulting mixture with argon for another 10-15 minutes.[11]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Methodology:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to a dry Schlenk tube or sealed vial.
-
Reagent Addition: Add this compound (1.0 eq.) and the anhydrous, degassed solvent (e.g., toluene, dioxane). Finally, add the primary or secondary amine (1.2 eq.).
-
Reaction: Seal the tube/vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring & Workup: Follow steps 5-7 from the Suzuki-Miyaura protocol above. The workup should be performed carefully, as residual strong base may be present.
References
- This compound synthesis.ChemicalBook.
- This compound.Pipzine Chemicals.
- Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine.Benchchem.
- Stability Under Pressure: A Comparative Analysis of 2-Bromo-4-methylpyridine in Synthetic Chemistry.Benchchem.
- Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine.Benchchem.
- The Versatility of this compound in Modern Synthesis.NINGBO INNO PHARMCHEM CO.,LTD..
- Technical Support Center: 2-Bromo-4-methylpyridine Coupling Reactions.Benchchem.
- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions.PubMed Central.
- A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine.Benchchem.
- An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles.Benchchem.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine.Benchchem.
- A Comparative Guide to the Kinetic Analysis of 2-Bromo-4-methylpyridine Cross-Coupling Reactions.Benchchem.
- This compound.Chem-Impex.
- Spectroscopic Insights into the Fleeting Intermediates of 2-Bromo-4-methylpyridine Reactions: A Comparative Guide.Benchchem.
- An In-depth Technical Guide to 2-Bromo-4-methylpyridine: Structure, Nomenclature, and Synthetic Applications.Benchchem.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Removal of Tin Byproducts in the Stille Coupling of 2-Bromo-4-methoxypyridine
Introduction
The Stille cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry, enabling the formation of carbon-carbon bonds under mild conditions with excellent functional group tolerance.[1][2][3] The coupling of 2-bromo-4-methoxypyridine with various organostannanes is a key transformation in the synthesis of numerous pharmaceutical intermediates and advanced materials. However, a significant challenge inherent to this methodology is the removal of stoichiometric tin byproducts from the reaction mixture.[1][4] These organotin compounds are highly toxic, and their removal to parts-per-million (ppm) levels is a critical regulatory and safety requirement, particularly in drug development.[5][6]
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and effectively removing tin byproducts from the Stille coupling of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is it so critical to remove organotin byproducts from my final compound?
A1: Organotin compounds, such as the tributyltin and trimethyltin reagents frequently used in Stille couplings, are known to be highly toxic.[2][4][5] For any application in medicinal chemistry, materials science, or other fields involving biological contact, removing these toxic residues to trace levels (often low ppm) is an absolute necessity for both safety and regulatory compliance.[5]
Q2: What are the most common tin-containing impurities I should expect in my crude product?
A2: The primary byproducts are trialkyltin halides (e.g., Bu₃SnBr from the reaction with this compound) and any unreacted organostannane reagent.[5] You may also encounter hexaalkyldistannanes (e.g., Bu₃SnSnBu₃), which are formed from the homocoupling of the organostannane, a common side reaction.[2][5]
Q3: Can't I just use a standard silica gel column to purify my product?
A3: While standard silica gel chromatography can reduce the amount of tin, it is often insufficient to achieve the stringent purity levels required for pharmaceutical applications.[5] Many organotin byproducts are relatively non-polar and can have similar retention factors (Rƒ) to the desired coupled product, leading to co-elution.[5]
Q4: Are there alternative cross-coupling reactions I could use to avoid tin byproducts entirely?
A4: Yes, several alternatives exist. The Suzuki-Miyaura coupling, which utilizes generally less toxic boronic acids and their derivatives, is a very popular choice.[5] However, Stille coupling remains valuable due to the exceptional stability, ease of handling, and broad functional group tolerance of the organostannane reagents, which are often stable to air and moisture.[1][2][4]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the workup and purification process.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Persistent Tin Contamination After Aqueous KF Wash | 1. Insufficient mixing/contact time: The reaction between the fluoride ion and the organotin species is heterogeneous and requires efficient mixing to form the insoluble precipitate. 2. Formation of a fine, hard-to-separate precipitate: The tributyltin fluoride (Bu₃SnF) precipitate can sometimes be colloidal or form an inseparable layer at the interface.[7][8] 3. Presence of unreacted tin hydrides or distannanes: Species like Bu₃SnH or Bu₃SnSnBu₃ are not efficiently removed by a simple KF wash.[8] | 1. Increase Stirring: Ensure vigorous stirring of the biphasic mixture for at least one hour, or even overnight, to drive the precipitation to completion.[8] 2. Filter through Celite: Filter the entire biphasic mixture through a pad of Celite®. This will effectively remove the fine solid precipitate.[5][7][8] 3. Iodine Pre-treatment: Before the KF wash, treat the crude mixture with a solution of iodine (I₂) to convert residual Bu₃SnH and Bu₃SnSnBu₃ into Bu₃SnI, which is readily precipitated by fluoride.[8] |
| Co-elution of Tin Byproducts During Flash Chromatography | Similar Polarity: The organotin byproducts have a polarity that is too close to that of the desired 4-methoxy-2-substituted pyridine product, resulting in poor separation on standard silica gel.[5] | 1. Use Triethylamine-Treated Silica: Add 2-5% triethylamine (Et₃N) to the eluent during chromatography. The amine deactivates acidic sites on the silica and can chelate the tin species, altering their retention and improving separation.[5][7][8] 2. Use K₂CO₃-Impregnated Silica: Prepare a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel. This basic stationary phase is highly effective at retaining organotin impurities.[5][6][9] |
| Low Recovery of Desired Product | 1. Product Adsorption: The desired product may adsorb onto the Bu₃SnF precipitate or the Celite® filter aid.[8] 2. Product Degradation: The pyridine nitrogen in your product can make it sensitive to the acidic nature of standard silica gel, leading to degradation during chromatography.[8] | 1. Wash the Filter Cake: After filtration, wash the Celite® cake thoroughly with several portions of the organic solvent to recover any adsorbed product.[8] 2. Use Deactivated Stationary Phase: For chromatography, use a less acidic stationary phase like neutral alumina, basic alumina, or silica gel that has been pre-treated with triethylamine.[8] |
| Emulsion Formation During Aqueous Extraction | High concentration of polar species: The presence of polar solvents (like DMF from the reaction) or amphiphilic molecules can lead to the formation of stable emulsions that are difficult to separate.[8] | Add Brine: During the aqueous wash, add a saturated solution of NaCl (brine). The increased ionic strength of the aqueous phase helps to break up emulsions and facilitate phase separation.[7][8] |
Decision Tree for Tin Removal Strategy
This flowchart provides a logical path to selecting the most appropriate purification method based on your experimental observations and product characteristics.
Caption: Decision tree to guide the selection of a suitable tin removal method.
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
This is the most common first-line defense for removing the bulk of tributyltin byproducts. The high affinity of fluoride for tin results in the formation of tributyltin fluoride (Bu₃SnF), a salt that is insoluble in common organic solvents and can be removed by filtration.[7][10]
Step-by-Step Methodology:
-
Cool and Dilute: Once the Stille reaction is complete, cool the reaction mixture to room temperature. Dilute it with a suitable organic solvent such as ethyl acetate or diethyl ether (approx. 10-20x the reaction volume).
-
Aqueous KF Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 1M aqueous KF solution.
-
Vigorous Mixing: Stopper the funnel and shake vigorously for at least 1-2 minutes.[5][7] A white precipitate of Bu₃SnF should become visible, often at the interface between the two layers.[7] For best results, stir the biphasic mixture in a flask for at least one hour before separation.[8]
-
Filtration (Crucial Step): Filter the entire biphasic mixture through a pad of Celite® to remove the solid Bu₃SnF. Wash the Celite® pad with additional organic solvent to recover any adsorbed product.[5][7][8]
-
Separation and Final Washes: Transfer the filtrate back to the separatory funnel. Separate the organic layer. Wash the organic layer with brine to help remove residual water and break any minor emulsions.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be analyzed for purity or subjected to further purification.
Caption: Workflow for removing tin byproducts using an aqueous KF wash.
Protocol 2: Flash Chromatography with Triethylamine-Treated Silica Gel
This method is highly effective when the KF wash is insufficient or when the product is sensitive to aqueous conditions. The basic triethylamine passivates the acidic silica surface and helps to bind the tin species, allowing the desired product to elute cleanly.[7][8]
Step-by-Step Methodology:
-
Prepare Eluent: Prepare the desired solvent system (e.g., Hexane/Ethyl Acetate) for chromatography. Add 2-5% (v/v) of triethylamine to this eluent mixture.
-
Pack Column: Pack a flash chromatography column with silica gel using the triethylamine-containing eluent.
-
Sample Loading: Dissolve the crude product (ideally after a KF wash) in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Run the column using the triethylamine-treated eluent, collecting fractions as usual.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and concentrate under reduced pressure.
Protocol 3: Flash Chromatography with Potassium Carbonate-Impregnated Silica
This is a powerful alternative to the triethylamine method and has been shown to reduce tin impurities to very low levels (~15 ppm).[6] The solid base is highly effective at scavenging tin residues.
Step-by-Step Methodology:
-
Prepare K₂CO₃-Silica: Thoroughly mix 10g of finely powdered, anhydrous potassium carbonate with 90g of silica gel (10% w/w).[9] This mixture is stable and can be stored for several months.[5]
-
Pack Column: Dry-pack a chromatography column with the prepared K₂CO₃-silica mixture. Tap the column gently to ensure even packing.
-
Sample Loading: Concentrate the crude reaction mixture and dissolve the residue in a minimal amount of a non-polar solvent (e.g., dichloromethane or hexanes). Carefully load the sample onto the column.
-
Elution and Analysis: Elute the column with an appropriate solvent system, collect fractions, and analyze by TLC to isolate the pure product.
Protocol 4: Recrystallization
If the final coupled product is a solid, recrystallization is an excellent and often overlooked method for achieving very high purity.[11] This technique works by exploiting differences in solubility between the desired compound and impurities at different temperatures.[12][13]
Step-by-Step Methodology:
-
Solvent Screening: Find a suitable solvent or solvent system. The ideal solvent will dissolve your product when hot but not at room temperature, while the tin impurities remain in solution upon cooling.[12][13] Common systems include ethanol, ethyl acetate/hexanes, or dichloromethane/hexanes.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture until the solid completely dissolves.
-
Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of pure crystals.[14]
-
Induce Crystallization: If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.
-
Isolation: Collect the pure crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[12]
-
Drying: Dry the crystals under vacuum to remove residual solvent. The Stille product from a large-scale reaction has been successfully purified by recrystallization from ethyl acetate.[15]
Quantification of Residual Tin
After purification, it is essential to confirm that tin levels have been reduced to an acceptable threshold.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the gold standard for quantifying trace metals. It is highly sensitive and can accurately measure tin concentrations down to ppm or even parts-per-billion (ppb) levels.[5]
-
Atomic Absorption Spectroscopy (AAS): Another sensitive and robust technique for quantifying metal content.[5]
-
¹H NMR Spectroscopy: While not as sensitive as atomic spectroscopy, ¹H NMR can be used to detect the presence of organotin byproducts if they are present in significant amounts (>1 mol%). The characteristic multiplets of the butyl groups on tin are easily identifiable in the upfield region of the spectrum.[5]
References
- NROChemistry. Stille Coupling. [Link]
- University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. [Link]
- Myers, A. The Stille Reaction - Chem 115. [Link]
- SHANDONG LOOK CHEMICAL. An efficient method for removing organotin impurities. [Link]
- University of Rochester, Department of Chemistry.
- UCLA, Department of Chemistry and Biochemistry.
- Michigan State University, Department of Chemistry. Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. [Link]
- Wikipedia. Stille reaction. [Link]
- University of Calgary, Department of Chemistry.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- University of Colorado Boulder, Department of Chemistry.
- Michigan State University, Department of Chemistry. Stille Couplings Catalytic in Tin: The “Sn-O” Approach. [Link]
- ResearchGate. Workup for removing tin byproducts? [Link]
- ResearchGate. Does anyone have experience in the purification and stability of Ar-Sn(Bu)3 organic compounds? [Link]
- J&K Scientific LLC. Stille Cross-Coupling. [Link]
- University of Windsor. The Mechanisms of the Stille Reaction. [Link]
Sources
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sdlookchem.com [sdlookchem.com]
- 7. Workup [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.msu.edu [chemistry.msu.edu]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. Recrystallization [sites.pitt.edu]
- 13. Home Page [chem.ualberta.ca]
- 14. How To [chem.rochester.edu]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
preventing homocoupling in Sonogashira reactions of 2-Bromo-4-methoxypyridine
Answering the user's request.## Technical Support Center: Sonogashira Coupling of 2-Bromo-4-methoxypyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Sonogashira cross-coupling reaction with this compound. Our goal is to provide in-depth, field-proven insights to help you overcome common challenges, with a specific focus on preventing the formation of undesired homocoupled alkyne byproducts (Glaser coupling).
Troubleshooting Guide: Specific Experimental Issues
This section addresses targeted problems you may encounter during your experiments.
Q1: My primary byproduct is the dimer of my terminal alkyne. What is causing this, and how can I prevent it?
A1: The formation of a symmetric butadiyne byproduct, known as the Glaser coupling product, is the most common side reaction in Sonogashira couplings.[1][2] This occurs when your terminal alkyne reacts with itself instead of with the this compound.
Primary Causes:
-
Copper(I) Co-catalyst: The copper(I) salt (typically CuI), while accelerating the desired reaction, is the primary catalyst for the oxidative dimerization of the alkyne.[1][3]
-
Presence of Oxygen: Oxygen promotes the oxidative coupling of the copper acetylide intermediate, which is the key mechanistic step in the unwanted homocoupling pathway.[1][2][3] Even trace amounts of air can significantly increase the rate of this side reaction.[4]
-
High Copper Concentration: An excessive amount of the copper(I) co-catalyst can disproportionately accelerate the rate of homocoupling compared to the cross-coupling.[1]
Solutions & Optimization Strategies:
-
Implement Rigorous Inert Conditions: The most critical first step is to scrupulously remove oxygen.
-
Use Schlenk line techniques or a glovebox.
-
Thoroughly degas your solvents (e.g., by freeze-pump-thaw cycles or by sparging with argon or nitrogen for at least 30 minutes).
-
Ensure all reagents are added under a positive pressure of an inert gas.
-
-
Switch to Copper-Free Conditions: The most definitive way to eliminate copper-mediated homocoupling is to remove the copper co-catalyst entirely.[1][3][4] Copper-free protocols have been extensively developed to avoid the Glaser side reaction.[5][6][7]
-
Rationale: The copper-free mechanism relies on the palladium catalyst to facilitate both the activation of the aryl halide and the deprotonation and activation of the alkyne, bypassing the copper acetylide intermediate central to homocoupling.[8]
-
-
Reduce Copper Catalyst Loading: If a copper-catalyzed system is necessary, minimize the CuI loading to the lowest effective concentration (e.g., 1-2 mol%).
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly via syringe pump can maintain a low instantaneous concentration, which disfavors the bimolecular homocoupling reaction relative to the cross-coupling reaction.[3]
Q2: I'm running a copper-free reaction but still observe a small amount of alkyne dimer. Why is this happening?
A2: While less common, observing homocoupling in a nominally "copper-free" reaction is possible. This can be attributed to a few factors:
-
Trace Copper Contamination: Reagents, particularly the palladium source or solvents, can contain trace amounts of copper impurities sufficient to catalyze the side reaction.[1][8] Using high-purity reagents and acid-washed glassware can help mitigate this.
-
Palladium-Mediated Dimerization: Under certain conditions, some palladium complexes can themselves promote alkyne dimerization, although this pathway is generally much less efficient than the copper-catalyzed route.[1]
-
Air Exposure During Workup: If the reaction mixture containing the palladium catalyst and unreacted alkyne is exposed to air during workup, some oxidative coupling can still occur.
Q3: My reaction with this compound is sluggish, and heating seems to increase homocoupling more than the desired product. What should I do?
A3: This is a common challenge. Aryl bromides are inherently less reactive than aryl iodides in Sonogashira couplings, often requiring higher temperatures to promote the rate-limiting oxidative addition step.[4][9] However, elevated temperatures can also accelerate the undesired homocoupling pathway.[1]
Key Optimization Parameters:
-
Ligand Choice: The ligand on the palladium catalyst is critical. For a less reactive C-Br bond on an electron-rich pyridine, a more electron-rich and sterically bulky phosphine ligand can significantly accelerate the oxidative addition step, allowing the reaction to proceed at a lower temperature.[8] Consider switching from standard PPh₃ to ligands like P(t-Bu)₃ or bulky biaryl phosphine ligands (e.g., SPhos, XPhos).
-
Base and Solvent System: The choice of base and solvent is crucial and can influence the competition between the desired and undesired pathways.[3] For heteroaryl halides, amine bases like triethylamine (Et₃N) or diisopropylamine (DIPA) are common, often used as a co-solvent.[10] Ensure the base is strong enough to deprotonate the alkyne effectively.[11]
-
Palladium Pre-catalyst: Using a more active palladium pre-catalyst, such as Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, in combination with an appropriate ligand, can be more effective than using pre-formed complexes like Pd(PPh₃)₂Cl₂.[8]
Comparative Reaction Protocols
The following tables summarize starting conditions for both a traditional and an optimized copper-free Sonogashira reaction for your specific substrate.
| Parameter | Standard Cu-Catalyzed Protocol | Optimized Cu-Free Protocol | Rationale for Change |
| Palladium Source | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Pd(OAc)₂ (2 mol%) | More versatile precursor for forming active catalyst with custom ligands. |
| Ligand | (none added) or PPh₃ | SPhos or P(t-Bu)₃ (4-5 mol%) | Bulky, electron-rich ligands accelerate oxidative addition for the C-Br bond.[8] |
| Copper Co-catalyst | CuI (2-5 mol%) | None | Directly eliminates the primary pathway for Glaser homocoupling. [3][4] |
| Base | Et₃N or DIPA (2-3 equiv.) | Cs₂CO₃ or K₂CO₃ (2 equiv.) | Inorganic bases are often effective in copper-free systems.[1] |
| Solvent | THF or DMF | Toluene or Dioxane | Choice of solvent can impact solubility and reaction rates. |
| Temperature | 60-100 °C | Room Temp to 80 °C | A more active catalyst system may allow for lower reaction temperatures. |
| Atmosphere | Inert (Argon/N₂) | Inert (Argon/N₂) | Critical for both methods to prevent catalyst degradation and side reactions. |
Note: These are starting points. Yields and side-product ratios are highly dependent on the specific alkyne, reagent purity, and reaction scale.
Experimental Workflow: Copper-Free Sonogashira
This protocol is designed to minimize homocoupling of the terminal alkyne when coupling with this compound.
Caption: Copper-Free Sonogashira Experimental Workflow.
Detailed Steps:
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add palladium acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and anhydrous cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 mmol, 1.0 equiv.) followed by 5 mL of degassed anhydrous toluene via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium black, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude oil or solid by flash column chromatography on silica gel.
Mechanistic Insights: Desired vs. Undesired Pathways
Understanding the mechanisms is key to troubleshooting. The Sonogashira reaction involves two interconnected catalytic cycles, while the Glaser coupling represents a parasitic off-cycle pathway.
Caption: Competing Sonogashira and Glaser catalytic cycles.
As the diagram illustrates, the copper acetylide (Cu-C≡CR) is a key intermediate.[4] It can either undergo transmetalation with the palladium complex to yield the desired cross-coupled product or undergo oxidative dimerization in the presence of oxygen to form the unwanted homocoupled product.[1] Eliminating copper from the reaction mixture shuts down this dimerization pathway.
Frequently Asked Questions (FAQs)
-
Why is this compound a challenging substrate? The C-Br bond is less reactive than a C-I bond, requiring more forcing conditions (higher temperature, more active catalyst) for the initial oxidative addition step.[4][9] Additionally, the pyridine nitrogen can potentially coordinate to the palladium catalyst, sometimes influencing its catalytic activity.
-
What is the role of the amine base in a traditional Sonogashira reaction? The amine base serves two primary functions: it deprotonates the terminal alkyne to form the reactive acetylide species, and it acts as a scavenger for the hydrogen halide (HBr) that is generated as a byproduct during the reaction.[4][11]
-
Can I use a protecting group on my alkyne to prevent homocoupling? Yes, using an alkyne with a protecting group, such as trimethylsilyl (TMS), is a valid strategy.[4][12] The TMS-protected alkyne can be coupled under Sonogashira conditions without the risk of homocoupling. The TMS group can then be removed in a subsequent step using a fluoride source (like TBAF) or a base.[4] However, this adds extra steps to your synthesis.
-
Are there alternatives to palladium catalysts? While palladium is the most common and versatile catalyst, research has explored the use of other transition metals. Nickel-catalyzed Sonogashira-type couplings have been developed, and in some specific cases, iron or gold have been investigated as cheaper alternatives, though their substrate scope and efficiency may be more limited.[4]
References
- Google. (2026).
- Wikipedia. (n.d.). Sonogashira coupling.
- BenchChem. (2025).
- BenchChem. (2025). preventing homocoupling in Sonogashira reactions of terminal alkynes.
- MDPI. (2020).
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- RSC Publishing. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- ResearchGate. (n.d.). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions.
- RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
- Alfa Chemistry. (n.d.). Glaser Coupling.
- RSC Publishing. (n.d.). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- ResearchGate. (2025).
- ElectronicsAndBooks. (n.d.).
- NROChemistry. (n.d.). Sonogashira Coupling.
- BenchChem. (2025). Troubleshooting homocoupling byproducts in Sonogashira reactions.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ResearchGate. (2025). Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF.
- Organic Chemistry Portal. (2020).
- Wikipedia. (n.d.). Glaser coupling.
- RSC Publishing. (2019). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques.
- MDPI. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.
- ResearchGate. (2025). Copper-free Sonogashira coupling reactions catalyzed by a water-soluble Pd–salen complex under aerobic conditions.
- ACS Publications. (2025).
- Dalton Transactions (RSC Publishing). (n.d.).
- RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
- Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.).
- BenchChem. (2025). Technical Support Center: 2-Bromo-4-methylpyridine Coupling Reactions.
- Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on 2-Bromo-4-methoxypyridine Reaction Kinetics
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for troubleshooting and optimizing reactions involving 2-Bromo-4-methoxypyridine, with a specific focus on the critical impact of solvent choice on reaction kinetics. The following information is structured in a question-and-answer format to directly address common challenges and provide actionable solutions based on established chemical principles.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with this compound is sluggish or failing. How can the solvent be the cause?
A1: Solvent selection is paramount in palladium-catalyzed cross-coupling reactions as it influences multiple stages of the catalytic cycle. A suboptimal solvent can lead to poor solubility of reagents, catalyst deactivation, and slow reaction rates. For this compound, an electron-rich heteroaryl halide, the key solvent properties to consider are polarity, coordinating ability, and the capacity to form a biphasic mixture with water, especially in Suzuki-Miyaura couplings.
In Suzuki-Miyaura reactions , a mixture of an organic solvent and water is often optimal.[1] The aqueous phase is crucial for dissolving inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), which are necessary to activate the boronic acid partner.[2] The organic solvent solubilizes the this compound substrate and the palladium catalyst.[1] Common and effective solvent systems include mixtures of 1,4-dioxane/water or toluene/water.[1][3]
For Buchwald-Hartwig amination , non-polar aprotic solvents such as toluene or 1,4-dioxane are generally preferred.[4][5] These solvents facilitate the solubility of the catalyst, substrate, and amine, while minimizing unwanted side reactions.
A common pitfall is insufficient degassing of the solvent. Palladium(0) catalysts are highly sensitive to oxidation, which leads to their deactivation into palladium black.[6] It is imperative to thoroughly degas all solvents by sparging with an inert gas (e.g., argon or nitrogen) prior to use.[1]
Q2: I am observing significant debromination of this compound to 4-methoxypyridine in my cross-coupling reaction. What is the role of the solvent in this side reaction?
A2: Protodebromination, the replacement of the bromine atom with a hydrogen atom, is a common side reaction that can be significantly influenced by the solvent.[1] This undesired reaction is often mediated by the formation of palladium-hydride (Pd-H) species.[7]
The solvent can contribute to the formation of these hydride species in several ways:
-
Protic Solvents: Alcohols or residual water can act as a proton source.
-
Solvent Degradation: Solvents like DMF can degrade at elevated temperatures, especially in the presence of a base, to produce formate species that can be a source of hydrides.
-
Slow Kinetics: If the desired cross-coupling reaction is slow, it allows more time for competing side reactions like protodebromination to occur.[1]
To mitigate protodebromination, consider the following solvent-related strategies:
-
Use anhydrous, aprotic solvents.
-
If a protic co-solvent is necessary (e.g., water in Suzuki coupling), ensure the reaction kinetics are sufficiently fast to outcompete the debromination pathway. This can be achieved by optimizing the catalyst, ligand, and temperature.
-
For reactions prone to this side reaction, toluene is often a better choice than ethereal solvents like dioxane or THF.[1]
Q3: How does solvent polarity affect the rate of Nucleophilic Aromatic Substitution (SNAr) on this compound?
A3: In Nucleophilic Aromatic Substitution (SNAr) reactions, the solvent's ability to stabilize the charged intermediate, known as the Meisenheimer complex, is a key determinant of the reaction rate. The SNAr mechanism proceeds via a two-step addition-elimination pathway. The addition of the nucleophile to the aromatic ring is often the rate-determining step, leading to the formation of a negatively charged intermediate.
Polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally the solvents of choice for SNAr reactions.[8] These solvents possess high dielectric constants and are excellent at solvating cations, leaving the anionic nucleophile "naked" and more reactive.[8] They also effectively stabilize the negatively charged Meisenheimer complex, thereby lowering the activation energy of the reaction.
Conversely, polar protic solvents like water and alcohols can hinder SNAr reactions. They do this by forming strong hydrogen bonds with the nucleophile, which decreases its nucleophilicity and slows the reaction rate.[8] While protic solvents can also solvate the Meisenheimer complex, the deactivation of the nucleophile is often the more dominant effect.[9]
For the reaction of this compound with a nucleophile, switching from a protic to a polar aprotic solvent is expected to significantly increase the reaction rate. A synthesis of this compound from 2-bromo-4-chloropyridine and sodium methoxide is effectively carried out in DMSO.[10]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
| Symptom | Potential Solvent-Related Cause | Troubleshooting Steps & Rationale |
| Low conversion of starting material | 1. Poor solubility of the base in a purely organic solvent. 2. Suboptimal solvent mixture ratio. 3. Catalyst deactivation due to dissolved oxygen. | 1. Add water as a co-solvent. A common starting point is a 4:1 to 10:1 mixture of the organic solvent (e.g., 1,4-dioxane, toluene) to water.[3][11] This will dissolve the inorganic base and facilitate the formation of the active boronate species. 2. Screen different solvent ratios. The optimal ratio can be substrate-dependent. 3. Ensure rigorous degassing of all solvents. Sparge with argon or nitrogen for at least 30 minutes before use.[1] |
| Significant formation of homocoupled boronic acid byproduct | Presence of oxygen in the reaction mixture. | Improve degassing procedures. Oxygen promotes the oxidative homocoupling of the boronic acid.[6][12] Maintain a positive pressure of an inert gas throughout the reaction. |
| Formation of 4-methoxypyridine (debromination) | The reaction kinetics are too slow, allowing for the competing protodebromination pathway. | Switch to a solvent system known to promote faster reaction rates. For similar substrates, toluene/water mixtures with bulky phosphine ligands have proven effective.[1] |
Issue 2: Inefficient Buchwald-Hartwig Amination
| Symptom | Potential Solvent-Related Cause | Troubleshooting Steps & Rationale |
| Reaction does not proceed to completion | 1. Poor solubility of the amine, substrate, or catalyst. 2. Use of a coordinating solvent that inhibits the catalyst. | 1. Screen alternative aprotic solvents. Toluene and 1,4-dioxane are excellent starting points.[4] For certain substrates, more polar aprotic solvents may be beneficial, but should be used with caution. 2. Avoid highly coordinating solvents unless they are known to be effective for the specific catalytic system. |
| Catalyst decomposition (formation of palladium black) | High reaction temperatures in a solvent that does not adequately stabilize the catalyst. | Consider a more robust solvent or lower the reaction temperature. The addition of a phase-transfer catalyst can sometimes help stabilize the palladium catalyst.[6] |
Data Presentation
The choice of solvent can dramatically influence the outcome of a reaction. While specific kinetic data for this compound is not widely available in a comparative format, the following table provides a qualitative summary of the expected impact of different solvent types on common reactions of this substrate, based on established principles and data from analogous systems.
Table 1: Qualitative Impact of Solvent Choice on Reactions of this compound
| Reaction Type | Recommended Solvent Class | Common Examples | Rationale & Key Considerations |
| Suzuki-Miyaura Coupling | Aprotic (often with water) | 1,4-Dioxane/H₂O, Toluene/H₂O | Biphasic system solubilizes both organic components and the inorganic base. Water is crucial for base activity.[1][2] |
| Buchwald-Hartwig Amination | Aprotic (non-polar to moderately polar) | Toluene, 1,4-Dioxane | Good solubility for reactants and catalyst. Minimizes side reactions.[4][5] |
| Nucleophilic Aromatic Substitution (SNAr) | Polar Aprotic | DMSO, DMF, Acetonitrile | Stabilizes the charged Meisenheimer intermediate, leading to faster reaction rates.[8] |
Experimental Protocols
General Protocol for a Screening Experiment to Optimize Solvent in a Suzuki-Miyaura Coupling of this compound
This protocol outlines a parallel experiment to efficiently screen different solvent systems.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
A selection of degassed solvents (e.g., 1,4-dioxane, toluene, THF) and degassed deionized water
-
An array of reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation of Reagent Stock Solutions: If solubility allows, prepare stock solutions of this compound and the arylboronic acid in a suitable solvent to ensure accurate dispensing.
-
Reaction Setup (under inert atmosphere):
-
To each reaction vial, add the palladium catalyst (e.g., 2-5 mol%) and the base (e.g., 2.0 equivalents).
-
Add this compound (1.0 equivalent) and the arylboronic acid (1.2-1.5 equivalents) to each vial.
-
-
Solvent Addition:
-
To separate sets of vials, add the different degassed solvent systems to be tested (e.g., Toluene/H₂O 4:1, Dioxane/H₂O 4:1, THF/H₂O 4:1). Ensure the total volume and concentration are consistent across all experiments.
-
-
Reaction Execution:
-
Seal the vials and place them in a pre-heated reaction block (e.g., 80-100 °C).
-
Stir the reactions for a predetermined time (e.g., 12-24 hours).
-
-
Analysis:
-
After cooling to room temperature, take an aliquot from each reaction mixture.
-
Analyze the aliquots by a suitable method (e.g., LC-MS, GC-MS, or ¹H NMR with an internal standard) to determine the conversion and yield for each solvent system.
-
Visualizations
Logical Workflow for Troubleshooting a Low-Yielding Suzuki-Miyaura Reaction
Caption: A diagram illustrating how polar aprotic solvents accelerate SNAr reactions by stabilizing the Meisenheimer complex and maintaining a highly reactive nucleophile.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010).
- Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects on the Mechanism of a Nucleophilic Aromatic Substitution from QM/MM Simulations. Journal of the American Chemical Society, 126(34), 10641–10647.
- Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH.
- Hartwig, J. F. (2010).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Torrente, E., & Favier, I. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(10), 2539-2553. [Link]
- Monaghan, P. K., & Puddephatt, R. J. (1988). Reactivity and mechanism in oxidative addition to palladium(II) and reductive elimination from palladium(IV) and an estimate of the Pd-C bond energy. Organometallics, 7(11), 2328–2334.
- Buijs, W., Comba, P., Corneli, D., Mengerink, Y., & Peters, R. (2002). Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions. European Journal of Organic Chemistry, 2002(13), 2155-2160.
- Scott, J. D., & Puddephatt, R. J. (2022). Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). ChemRxiv. [Link]
- Schoenebeck, F., & Hartwig, J. F. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie International Edition, 50(35), 8192-8195. [Link]
- Reed, S. A., & Hartwig, J. F. (2012). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters, 14(15), 3986–3989.
- Grushin, V. V. (2018). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 83(24), 15068–15080.
- Chemistry LibreTexts. (2023).
- OCLUE. (n.d.). Chapter 4: Nucleophilic Substitution Part II. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Wikipedia. (2023).
- Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2021).
- Scott, J. D., & Puddephatt, R. J. (2024). Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. Chemistry – A European Journal, e202402282. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura Reagent Guide. [Link]
- Scribd. (n.d.). Catalytic Dehalogenation of Halogenated | PDF | Pyridine | Chemical Reactions. [Link]
- PubChem. (n.d.). This compound. [Link]
- ResearchGate. (n.d.).
- Buchwald, S. L., & Fu, G. C. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
Validation & Comparative
A Senior Application Scientist's Guide to Halopyridine Reactivity: 2-Bromo-4-methoxypyridine vs. 2-Chloro-4-methoxypyridine
Executive Summary
In the landscape of pharmaceutical and materials science research, 2-halopyridines are indispensable building blocks. The choice between a bromo- or chloro-substituted pyridine is a critical decision point that profoundly impacts reaction efficiency, cost, and scalability. This guide provides an in-depth, evidence-based comparison of 2-Bromo-4-methoxypyridine and 2-Chloro-4-methoxypyridine.
For palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), This compound is the more reactive substrate , enabling milder conditions, lower catalyst loadings, and faster reaction times. This makes it the preferred choice for rapid library synthesis and initial discovery phases. Conversely, 2-Chloro-4-methoxypyridine offers a significant cost advantage , making it highly desirable for large-scale synthesis. However, its reduced reactivity necessitates more forcing conditions, including higher temperatures and specialized, often more expensive, catalyst systems. In a notable reversal of reactivity, the chloro-derivative is generally superior for Nucleophilic Aromatic Substitution (SNAr) reactions due to the higher electronegativity of chlorine.
Introduction: The Strategic Choice of a Halogen
Substituted pyridines are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs. The halogen at the 2-position serves as a versatile synthetic handle, allowing for the introduction of diverse functionalities through transition metal-catalyzed cross-coupling or nucleophilic substitution. This guide dissects the fundamental principles governing the reactivity of 2-bromo- and 2-chloro-4-methoxypyridine and provides practical, data-driven recommendations to help researchers select the optimal reagent for their specific synthetic goals.
Fundamental Principles of Reactivity
The divergent reactivity of these two compounds is rooted in the distinct properties of the carbon-halogen bond and the electronic nature of the pyridine ring.
Palladium-Catalyzed Cross-Coupling Reactions
The workhorse of modern synthesis, these reactions (Suzuki, Buchwald-Hartwig, Sonogashira, etc.) universally proceed through a catalytic cycle, as illustrated below. The initial, and often rate-determining, step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[1][2]
The efficiency of this step is inversely related to the strength of the C-X bond. The bond dissociation energy for a C-Cl bond is significantly higher than for a C-Br bond (approx. 339 kJ/mol for C-Cl vs. 276 kJ/mol for C-Br in aromatic systems).[3] Consequently, the C-Br bond is cleaved more readily by the palladium catalyst.[2][4] This leads to the general reactivity trend in cross-coupling: C-I > C-Br > C-Cl > C-F .[1][2]
Therefore, this compound is inherently more reactive and requires less energetic input to participate in the catalytic cycle.[5] While retarded oxidative addition is the primary reason for the lower reactivity of aryl chlorides, other factors, such as the stability of intermediates, can also play a significant role.[6][7][8]
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. The pyridine nitrogen is strongly electron-withdrawing, activating the C2 and C4 positions for nucleophilic attack.[9][10] The reaction proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex.
The rate-determining step is typically the initial attack of the nucleophile. The stability of the transition state leading to the Meisenheimer complex is key. Here, the reactivity trend for halogens is often reversed: F > Cl > Br > I .[1] This is because the more electronegative halogen can better stabilize the developing negative charge in the transition state through its inductive effect.[11] Therefore, 2-chloro-4-methoxypyridine is generally the more reactive substrate in SNAr reactions .[1]
Comparative Reactivity Data
The following table summarizes the expected performance and typical conditions for key transformations. Yields are illustrative and highly dependent on the specific coupling partners and precise conditions.
| Reaction Type | Parameter | This compound | 2-Chloro-4-methoxypyridine | Rationale & Reference |
| Suzuki-Miyaura | Reactivity | High | Low to Moderate | Weaker C-Br bond facilitates oxidative addition.[1][2] |
| Temp. (°C) | 80 - 100 | 100 - 130 | C-Cl bond activation requires more thermal energy.[5] | |
| Catalyst/Ligand | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃ / XPhos, SPhos, RuPhos | Chloro-pyridines require bulky, electron-rich ligands.[5][12] | |
| Typical Yield | 80 - 98% | 70 - 95% (if optimized) | Higher reactivity often translates to higher yields. | |
| Buchwald-Hartwig | Reactivity | High | Low to Moderate | C-Br bond is more readily cleaved.[1] |
| Temp. (°C) | 90 - 110 | 110 - 140 | More forcing conditions are needed for the C-Cl bond.[13] | |
| Catalyst/Ligand | Pd₂(dba)₃ / BINAP, Xantphos | Pd G3/G4 Precatalysts with Buchwald ligands | Highly active, specialized catalysts are often required.[13][14] | |
| Typical Yield | 75 - 95% | 65 - 90% (if optimized) | Side reactions can be more prevalent at higher temperatures. | |
| SNAr | Reactivity | Moderate | High | Higher electronegativity of Cl stabilizes the Meisenheimer complex.[1][11] |
| Temp. (°C) | 50 - 100 | 25 - 80 | The more reactive substrate allows for lower temperatures.[15] | |
| Conditions | NaH, K₂CO₃ in DMF, DMSO | K₂CO₃, Cs₂CO₃ in DMF, MeCN | Standard SNAr conditions are generally effective. | |
| Typical Yield | 70 - 90% | 80 - 98% | Higher reactivity often leads to cleaner reactions and better yields. |
Practical Considerations & Recommendations
-
For Discovery Chemistry & Rapid Synthesis: Time and reliability are paramount. This compound is the superior choice. Its high reactivity ensures a greater probability of success under standard screening conditions, saving valuable time on optimization.[5]
-
For Process Development & Scale-Up: Cost becomes a dominant factor. 2-Chloro-4-methoxypyridine is the preferred starting point. While requiring an initial investment in reaction optimization (screening catalysts, ligands, bases, and temperatures), the significant cost savings on the starting material can be substantial on a multi-kilogram scale.[7]
-
For SNAr Reactions: The choice is clear. 2-Chloro-4-methoxypyridine will provide higher reactivity , likely leading to better yields, shorter reaction times, and milder conditions compared to its bromo counterpart.[1][11]
Experimental Protocols
The following protocols illustrate the practical differences in executing a Suzuki-Miyaura coupling with each substrate.
Protocol 5.1: Suzuki Coupling with this compound (Standard Conditions)
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Tricyclohexylphosphine (PCy₃, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene/Water (5:1 mixture, degassed)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and PCy₃.
-
Seal the flask, then evacuate and backfill with argon gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. A typical reaction time is 2-6 hours.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 5.2: Suzuki Coupling with 2-Chloro-4-methoxypyridine (Forcing Conditions)
-
Reagents:
-
2-Chloro-4-methoxypyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4.5 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous 1,4-Dioxane (degassed)
-
-
Procedure:
-
To a dry Schlenk flask, add 2-chloro-4-methoxypyridine, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos. Note: Using a pre-formed catalyst like XPhos Pd G3 can improve consistency.
-
Seal the flask, then evacuate and backfill with argon gas three times.
-
Add the degassed anhydrous dioxane via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Upon completion, follow steps 6-8 from Protocol 5.1.
-
Conclusion
The selection between 2-bromo- and 2-chloro-4-methoxypyridine is a strategic choice dictated by the specific goals of a synthetic campaign. The bromo-derivative offers superior reactivity and convenience for rapid, small-scale synthesis, while the chloro-derivative presents a compelling economic advantage for large-scale production, albeit at the cost of more challenging reaction development. For SNAr chemistry, the roles are reversed, with the chloro-compound being the more active partner. A thorough understanding of the underlying chemical principles detailed in this guide empowers researchers to make informed decisions, optimizing their synthetic routes for efficiency, cost, and success.
References
- (2020). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. [Link]
- Ananikov, V. P., et al. (2020). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step.
- Hartwig, J. F., & Sanford, M. S. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
- Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
- StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. [Link]
- Organic-Chemistry.org. Suzuki Reaction. Organic Chemistry Portal. [Link]
- Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
- ResearchGate. (2020). Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine.
- Yang, D., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
- Wikipedia.
- ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
- Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. Quora. [Link]
- Buchwald, S. L., & Fu, G. C. (2002). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Chemistry LibreTexts. (2023).
- Chemistry LibreTexts. (2025). Bond Energies. Chemistry LibreTexts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. echemi.com [echemi.com]
- 11. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jk-sci.com [jk-sci.com]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. chemrxiv.org [chemrxiv.org]
Comparative Yield Analysis: A Senior Application Scientist's Guide to 2-Bromo- vs. 2-Chloro-4-methoxypyridine Synthesis
Executive Summary
In the landscape of pharmaceutical and materials science research, 2-halo-4-methoxypyridines are indispensable building blocks. Their utility in pivotal C-C and C-N bond-forming reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, is well-established. The choice between a bromo or chloro substituent is a critical decision point in synthetic design, influencing not only downstream reactivity but also the efficiency and yield of the initial halogenation. This guide provides an in-depth, objective comparison of the synthetic yields for 2-bromo-4-methoxypyridine and 2-chloro-4-methoxypyridine, grounded in established experimental data and mechanistic principles. We will dissect the synthetic routes, explain the causality behind procedural choices, and present quantitative data to inform your selection of the optimal synthetic strategy.
Mechanistic Underpinnings: The Halogen's Role
The fundamental difference in reactivity between 2-bromo- and 2-chloro-4-methoxypyridine dictates their application. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. The C-Br bond is weaker than the C-Cl bond, leading to a general reactivity trend of C-I > C-Br > C-Cl.[1][2] Consequently, this compound is typically more reactive, often requiring milder conditions in cross-coupling protocols.[1]
Conversely, for nucleophilic aromatic substitution (SNAr), this trend can be inverted. The reaction proceeds via a Meisenheimer intermediate, and the more electronegative chlorine atom is better able to stabilize the developing negative charge in the transition state.[1] This makes 2-chloro-4-methoxypyridine a potentially more reactive substrate in SNAr reactions. Understanding the synthesis of each is therefore crucial for accessing the desired reactivity profile.
Synthesis of this compound via Directed Ortho-Metalation
A highly effective and regioselective method for the synthesis of this compound is through directed ortho-metalation of the starting material, 4-methoxypyridine. This strategy leverages the coordinating ability of the methoxy group and the ring nitrogen to direct a strong base, typically n-butyllithium (n-BuLi), to deprotonate the C2 position with high fidelity. The resulting lithiated intermediate is then quenched with an electrophilic bromine source.
Experimental Protocol
This protocol is adapted from established literature procedures that report a 62% yield .[3]
Materials:
-
4-methoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-dimethylethanolamine
-
1,2-dibromo-1,1,2,2-tetrachloroethane
-
Tetrahydrofuran (THF), anhydrous
-
Hexanes, anhydrous
-
Diethyl ether
-
Magnesium sulfate, anhydrous
Procedure:
-
To a solution of N,N-dimethylethanolamine (2.0 equiv.) in anhydrous hexanes at -20 °C under an inert nitrogen atmosphere, add n-BuLi (4.0 equiv.) dropwise.
-
Stir the resulting mixture for 30 minutes at -20 °C.
-
Add 4-methoxypyridine (1.0 equiv.) dropwise to the reaction mixture. The solution will typically turn orange.
-
Stir the solution for 1 hour at this temperature, then cool the flask to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (2.4 equiv.) in anhydrous THF.
-
Add the solution of the brominating agent dropwise to the cooled reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction at 0 °C by the careful addition of water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by distillation to yield this compound.[3]
Causality and Expertise:
-
Directed Ortho-Metalation: The use of n-BuLi in the presence of a directing group is a powerful tool for achieving regioselectivity that might not be possible with standard electrophilic aromatic substitution. N,N-dimethylethanolamine acts as a ligand that enhances the basicity and selectivity of the lithiation.
-
Brominating Agent: 1,2-dibromo-1,1,2,2-tetrachloroethane serves as a mild and efficient source of electrophilic bromine ("Br+"). It is often preferred over elemental bromine for its ease of handling and reduced side reactions.
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Synthesis of 2-Chloro-4-methoxypyridine via Vilsmeier-Haack Type Reaction
Direct, side-by-side comparative studies for the chlorination of 4-methoxypyridine are less prevalent in the literature. However, a robust and widely applicable method for the chlorination of electron-rich heteroaromatics is the Vilsmeier-Haack reaction.[4][5] This reaction involves the formation of a Vilsmeier reagent (a chloroiminium salt) from a formamide (like DMF) and a chlorinating agent (like phosphorus oxychloride, POCl₃), which then acts as the electrophile.[5] While yields can be substrate-dependent, analogous chlorinations of substituted pyrimidines have been reported with yields in the range of 50-60% .[6]
Proposed Experimental Protocol
This protocol is a representative procedure based on the principles of the Vilsmeier-Haack reaction for halogenation.[7]
Materials:
-
4-methoxypyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a flask containing anhydrous DCM at 0 °C under an inert atmosphere, add phosphorus oxychloride (1.5 equiv.).
-
Add DMF (1.5 equiv.) dropwise, maintaining the temperature at 0 °C. Stir for 30 minutes to pre-form the Vilsmeier reagent.
-
Add a solution of 4-methoxypyridine (1.0 equiv.) in anhydrous DCM dropwise to the reagent mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to 0 °C.
-
Carefully quench the reaction by slowly pouring it over crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield 2-chloro-4-methoxypyridine.
Causality and Expertise:
-
Vilsmeier Reagent: The combination of POCl₃ and DMF generates the electrophilic chloroiminium salt, which is reactive enough to attack the electron-rich 4-methoxypyridine ring. The methoxy group at the C4 position activates the ring towards electrophilic substitution, primarily at the C2 and C6 positions.
-
Reaction Control: Temperature control during the formation of the Vilsmeier reagent and the subsequent reaction is critical to minimize side reactions and decomposition. The aqueous workup hydrolyzes the intermediate iminium species and neutralizes the acidic environment.
Mechanism Diagram
Caption: Vilsmeier-Haack reaction mechanism for chlorination.
Comparative Yield Analysis
To provide a clear, objective comparison, the quantitative data is summarized below. It is important to note that the yield for the chloro-derivative is based on analogous reactions due to a scarcity of direct literature reports for this specific transformation.
| Feature | This compound | 2-Chloro-4-methoxypyridine |
| Synthetic Method | Directed Ortho-Metalation | Vilsmeier-Haack Type Reaction |
| Key Reagents | n-BuLi, 1,2-dibromo...ethane | POCl₃, DMF |
| Reported Yield | 62% [3] | ~53% (estimated from analogs)[6] |
| Mechanism | Nucleophilic (Deprotonation) | Electrophilic Substitution |
| Selectivity Driver | Directing group coordination | Electronic activation by MeO- group |
Discussion
The directed ortho-metalation route to This compound demonstrates a slightly higher reported yield (62%). This can be attributed to the high regioselectivity and efficiency of the lithiation-bromination sequence. The directing effect of the pyridine nitrogen and the methoxy group ensures that the C2 position is almost exclusively functionalized, minimizing the formation of isomers.
The proposed Vilsmeier-Haack route for 2-chloro-4-methoxypyridine is a robust and common industrial method for such chlorinations. The estimated yield of ~53% is respectable for an electrophilic aromatic substitution on a heterocyclic system. The yield in such reactions is highly dependent on the stability of the substrate to the strongly acidic conditions and the precise control of reaction parameters to avoid polymerization or side-product formation.
Conclusion and Recommendations
For researchers requiring This compound , the directed ortho-metalation pathway offers a well-documented and high-yielding approach. Its high regioselectivity is a significant advantage, providing a clean product suitable for subsequent high-stakes reactions like cross-couplings.
For the synthesis of 2-chloro-4-methoxypyridine , the Vilsmeier-Haack reaction represents a mechanistically sound and industrially relevant strategy. While the yield may be slightly lower than the bromination counterpart, it provides a direct route using common and cost-effective reagents.
The choice between these two valuable building blocks should be guided by both the required downstream reactivity and the synthetic efficiency. This guide provides the foundational data and mechanistic insight to make an informed decision, ensuring the strategic and successful execution of your synthetic campaigns.
References
- Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones.
- Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]
- Vilsmeier Reaction of Enaminones: Efficient Synthesis of Halogenated Pyridin-2(1 H )-ones.
- Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
- Sandmeyer reaction. Wikipedia. [Link]
- Sandmeyer Reaction Mechanism. BYJU'S. [Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]
- Vilsmeier–Haack reaction. Wikipedia. [Link]
- Vilsmeier reaction of enaminones: efficient synthesis of halogen
- Exploring 2-Chloro-4-Methoxypyridine: Properties, Applications, and Manufacturing Insights. LinkedIn. [Link]
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC, NIH. [Link]
- Sandmeyer Reaction. J&K Scientific LLC. [Link]
- Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis. LinkedIn. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 7. Vilsmeier reaction of enaminones: efficient synthesis of halogenated pyridin-2(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Purity Analysis of 2-Bromo-4-methoxypyridine Derivatives
For researchers, scientists, and professionals in drug development, the meticulous assessment of purity for pharmaceutical intermediates like 2-Bromo-4-methoxypyridine derivatives is a cornerstone of robust and reproducible research. The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of this critical class of compounds, offering data-driven insights to inform your analytical strategy.
The Critical Role of Purity in Drug Development
This compound and its derivatives are versatile building blocks in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The synthetic routes to these compounds can often yield a profile of related impurities, including starting materials, by-products, and degradation products.[1] A comprehensive understanding and control of these impurities are mandated by regulatory bodies and are essential for ensuring the quality and safety of the final drug product.[2][3]
Standard Reversed-Phase HPLC (RP-HPLC): The Workhorse Method
Reversed-phase HPLC is the most widely employed technique for the purity analysis of a broad range of pharmaceutical compounds, including pyridine derivatives.[4][5] Its popularity stems from its versatility, robustness, and ability to separate compounds with varying polarities.
A typical RP-HPLC method for a this compound derivative would involve a C18 stationary phase, which provides excellent retention for moderately polar to non-polar compounds. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol. Gradient elution is often preferred to ensure the separation of both early-eluting polar impurities and late-eluting non-polar components within a reasonable timeframe.[4]
Causality in Method Development:
-
Column Choice (C18): The octadecylsilyl (C18) bonded phase offers a hydrophobic surface that interacts favorably with the aromatic pyridine ring and the bromo substituent, providing good retention and selectivity.
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is a common choice due to its low viscosity, which allows for lower backpressure, and its UV transparency at the low wavelengths often used for detecting aromatic compounds. The water component allows for the modulation of polarity to achieve optimal separation.
-
UV Detection: The pyridine ring possesses a strong chromophore, making UV detection a sensitive and reliable method for quantification. A wavelength of around 254 nm is often a good starting point for these compounds.[6]
Experimental Workflow: RP-HPLC Purity Analysis
Caption: Standard workflow for RP-HPLC purity analysis.
Advanced and Alternative HPLC Techniques
While RP-HPLC is a robust starting point, certain analytical challenges may necessitate the exploration of alternative or more advanced techniques.
Ultra-High-Performance Liquid Chromatography (UPLC)
UPLC represents a significant advancement over traditional HPLC, utilizing columns packed with sub-2 µm particles.[7] This results in markedly improved resolution, shorter analysis times, and increased sensitivity.[8][9] For complex impurity profiles or high-throughput screening environments, UPLC offers a clear advantage.[10][11]
Key Advantages of UPLC:
-
Speed: Analysis times can be reduced by a factor of 5-10 compared to conventional HPLC.
-
Resolution: Sharper peaks allow for the better separation of closely eluting impurities.
-
Sensitivity: The narrower peaks lead to a higher signal-to-noise ratio, improving the detection of trace-level impurities.
-
Reduced Solvent Consumption: Shorter run times and lower flow rates contribute to greener and more cost-effective analyses.[10]
Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar derivatives of this compound or impurities that are poorly retained on a C18 column, HILIC presents a powerful alternative.[12][13] HILIC employs a polar stationary phase (e.g., bare silica, amide, or amino-bonded phases) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[14][15] Retention is based on a partitioning mechanism between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase.[16]
When to Consider HILIC:
-
Analysis of polar starting materials or degradation products.
-
When RP-HPLC fails to provide adequate retention for key analytes.
-
To achieve an orthogonal separation mechanism for comprehensive impurity profiling.[16]
Chiral HPLC
Many pharmaceutical compounds are chiral, and their enantiomers can exhibit significantly different pharmacological and toxicological profiles. If the this compound derivative possesses a stereocenter, a dedicated chiral HPLC method is essential to separate and quantify the enantiomers.[17][18] This is typically achieved using a chiral stationary phase (CSP) that can selectively interact with one enantiomer over the other.[19][20][21]
Comparative Performance of HPLC Methodologies
The choice of the optimal HPLC technique depends on the specific analytical requirements, including the complexity of the sample, the need for high throughput, and the polarity of the analytes.
| Parameter | Standard RP-HPLC | UPLC | HILIC | Chiral HPLC |
| Primary Application | Routine purity analysis of moderately polar to non-polar compounds. | High-throughput analysis, complex impurity profiles. | Analysis of highly polar compounds. | Separation of enantiomers. |
| Analysis Time | 15 - 30 minutes | 2 - 10 minutes | 10 - 25 minutes | 15 - 40 minutes |
| Resolution | Good | Excellent | Good (for polar analytes) | Specific for enantiomers |
| Sensitivity | Moderate | High | Moderate to High | Dependent on analyte |
| Solvent Consumption | High | Low | Moderate | Moderate to High |
| Key Advantage | Robustness and versatility. | Speed and resolution.[9] | Retention of polar compounds.[13] | Enantiomeric separation.[18] |
| Considerations | Longer run times. | Higher initial instrument cost. | Method development can be more complex. | Requires specialized columns. |
Stability-Indicating Method Development and Forced Degradation
A crucial aspect of purity analysis in the pharmaceutical industry is the development of a "stability-indicating" method. This is an analytical procedure that can accurately quantify the active ingredient in the presence of its degradation products, impurities, and excipients.[22][23] To achieve this, forced degradation studies are performed, where the drug substance is subjected to harsh conditions such as acid, base, oxidation, heat, and light to intentionally generate degradation products.[24][25][26] The HPLC method is then developed and validated to ensure that all significant degradation peaks are well-resolved from the main component peak.[27][28][29]
Forced Degradation Workflow
Caption: Workflow for developing a stability-indicating method.
Detailed Experimental Protocol: A Validated RP-HPLC Method
This protocol describes a self-validating system for the purity determination of a this compound derivative.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound derivative reference standard and dissolve in 25.0 mL of diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the sample to be tested and dissolve in 100.0 mL of diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
3. Data Analysis and Quantification:
-
Inject the working standard solution and the sample solution into the HPLC system.
-
Identify the peak corresponding to the this compound derivative based on the retention time of the reference standard.
-
Calculate the purity of the sample using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
4. Method Validation (as per ICH Q2(R1) Guidelines): [27][28][29]
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants. This is confirmed through forced degradation studies.
-
Linearity: Analyze a series of solutions with concentrations ranging from the quantitation limit (LOQ) to 150% of the working concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: Analyze six independent sample preparations at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and on a different instrument. The RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) to assess the method's reliability during normal use.
Conclusion
The selection of an appropriate HPLC method for the purity analysis of this compound derivatives is a critical decision that impacts the quality and reliability of research and development outcomes. While standard RP-HPLC remains a robust and versatile technique, UPLC offers significant advantages in terms of speed and resolution for high-throughput applications and complex samples. For challenging separations involving highly polar or chiral compounds, HILIC and chiral HPLC provide indispensable solutions. A thorough understanding of the principles behind each technique, coupled with a systematic approach to method development and validation, will ensure the generation of accurate and defensible purity data.
References
- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
- Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry.
- Hydrophilic Interaction (HILIC) Columns. Biocompare.
- HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC International.
- Hydrophilic interaction chromatography. Wikipedia.
- Steps for HPLC Method Validation. Pharmaguideline.
- Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Waters Corporation.
- HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders.
- The Role of HPLC and UPLC in Quality Control of Biopharmaceuticals and Biologics. International Journal of Research and Pharmaceutical Sciences.
- (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [https://www.researchgate.
- Prospects of UPLC in Pharmaceutical Analysis over HPLC. Journal of Pharmaceutical Research International.
- Enantiomeric Separation of (R)-5-(1-Hydroxyethyl)-2-(pyridine- 2-yl)-[12][13][14]-thiadiazole, an Intermediate of Nafithromycin on Immobilized Amylose Based Stationary Phase. Analytical Chemistry Letters.
- Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector. ResearchGate.
- METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
- Validation of high-performance liquid chromatography methods for pharmaceutical analysis. ResearchGate.
- HPLC enantiomer separation of a chiral 1,4-dihydropyridine monocarboxylic acid. ResearchGate.
- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI.
- Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed.
- Forced Degradation Studies Research Articles. R Discovery.
- HPLC Methods for analysis of Pyridine. HELIX Chromatography.
- HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies.
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. International Journal of Pharmaceutical Quality Assurance.
- Forced Degradation Studies. MedCrave online.
- This compound. Pipzine Chemicals.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. ijrpr.com [ijrpr.com]
- 9. biomedres.us [biomedres.us]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. waters.com [waters.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. biocompare.com [biocompare.com]
- 16. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 17. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 18. mdpi.com [mdpi.com]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. longdom.org [longdom.org]
- 23. biomedres.us [biomedres.us]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. discovery.researcher.life [discovery.researcher.life]
- 26. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 27. pharmtech.com [pharmtech.com]
- 28. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 29. chromatographyonline.com [chromatographyonline.com]
The Definitive Guide to Structural Validation: A Comparative Analysis of 2-Bromo-4-methoxypyridine Characterization by NMR and Complementary Techniques
In the landscape of pharmaceutical and materials science research, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent investigations are built. An erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and ultimately, the failure of a research program. For drug development professionals and synthetic chemists, mastering the tools of structural elucidation is not merely a technical skill but a fundamental necessity.
This guide provides an in-depth, comparative analysis of the validation of the 2-Bromo-4-methoxypyridine structure, a common building block in medicinal chemistry. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for structural determination and objectively compare its performance and utility against other key analytical techniques: Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy. This guide moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and the inherent self-validating nature of a multi-technique approach.
The Central Role of NMR in Structural Elucidation
NMR spectroscopy stands as the cornerstone of molecular structure determination in solution. Its power lies in its ability to provide a detailed map of the atomic connectivity and chemical environment of magnetically active nuclei, primarily ¹H and ¹³C. For a molecule like this compound, NMR allows us to "see" the individual protons and carbons and how they relate to one another.
Deciphering the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as chloroform (CDCl₃), provides a wealth of information through chemical shifts (δ), coupling constants (J), and integration.
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is dictated by the electronic environment of the proton. Electron-withdrawing groups, like the bromine atom and the nitrogen in the pyridine ring, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups, such as the methoxy group, shield protons, shifting their signals to a lower chemical shift (upfield).
-
Integration: The area under each signal is proportional to the number of protons it represents. This allows for a quantitative assessment of the relative number of each type of proton in the molecule.
-
Coupling Constant (J): The splitting of a signal into a multiplet (e.g., doublet, triplet) is due to the influence of neighboring, non-equivalent protons. The magnitude of this splitting, the coupling constant (measured in Hertz, Hz), provides information about the number of bonds separating the interacting protons and, in some cases, their dihedral angle.
Based on the structure of this compound, we can predict the following ¹H NMR signals:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-6 | ~8.17 | Doublet (d) | 1H | ~6.0 |
| H-3 | ~7.01 | Doublet (d) | 1H | ~2.4 |
| H-5 | ~6.79 | Doublet of Doublets (dd) | 1H | ~5.9, ~2.4 |
| -OCH₃ | ~3.86 | Singlet (s) | 3H | N/A |
Expert Insight: The downfield shift of H-6 is a classic example of the deshielding effect of the electronegative nitrogen atom in the pyridine ring. The doublet of doublets pattern for H-5 is a key diagnostic feature, indicating coupling to both H-6 and H-3 with different coupling constants. The singlet for the methoxy group confirms the absence of adjacent protons.
Unveiling the Carbon Skeleton with ¹³C NMR
While ¹H NMR reveals the proton framework, ¹³C NMR spectroscopy provides a direct look at the carbon backbone of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.
The chemical shifts in ¹³C NMR are also highly sensitive to the electronic environment. Carbons attached to electronegative atoms (like bromine and oxygen) or involved in double bonds are significantly deshielded and appear at higher chemical shifts.
For this compound, the expected ¹³C NMR signals are as follows[1]:
| Carbon Assignment | Observed Chemical Shift (δ, ppm) |
| C-4 | ~166.8 |
| C-6 | ~150.6 |
| C-2 | ~143.0 |
| C-5 | ~113.2 |
| C-3 | ~110.2 |
| -OCH₃ | ~55.6 |
Trustworthiness through Self-Validation: The number of signals in both the ¹H and ¹³C NMR spectra must be consistent with the number of unique protons and carbons in the proposed structure. Any discrepancy would immediately cast doubt on the structural assignment, highlighting the self-validating nature of NMR analysis.
A Multi-Faceted Approach: Comparison with Other Analytical Techniques
While NMR is exceptionally powerful, a truly robust structural validation relies on a convergence of evidence from multiple analytical techniques. Mass spectrometry and FTIR spectroscopy provide complementary information that, when combined with NMR data, leaves little room for ambiguity.
| Analytical Technique | Information Provided | Strengths for this compound | Limitations |
| NMR Spectroscopy | Detailed connectivity, chemical environment of atoms | Unambiguous confirmation of proton and carbon framework, stereochemistry (if applicable) | Lower sensitivity compared to MS, requires soluble sample |
| Mass Spectrometry | Molecular weight, elemental composition (with high resolution) | Confirms molecular formula (C₆H₆BrNO), isotopic pattern of bromine is a key identifier | Provides little information on connectivity, isomers can be indistinguishable |
| FTIR Spectroscopy | Presence of functional groups | Confirms presence of C-O (ether), C=N/C=C (aromatic ring), and C-Br bonds | Does not provide a detailed connectivity map, interpretation can be complex in the fingerprint region |
Mass Spectrometry: Confirming the Molecular Formula
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this compound, the most crucial piece of information from MS is the molecular weight. High-resolution mass spectrometry (HRMS) can provide an extremely accurate mass measurement, allowing for the determination of the elemental formula.
In the case of this compound, the expected monoisotopic mass is approximately 186.9633 Da. Experimental data often shows the protonated molecule ([M+H]⁺), which would have an m/z of around 187.9711. Indeed, a measured value of 189 for the [M+H]⁺ ion has been reported, confirming the molecular weight.[1]
Expert Insight: A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, providing a definitive signature for the presence of a single bromine atom.
FTIR Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific functional groups have characteristic absorption frequencies, making FTIR an excellent tool for identifying the types of bonds present in a molecule.
For this compound, the FTIR spectrum would be expected to show the following characteristic absorptions:
-
~3000-3100 cm⁻¹: C-H stretching of the aromatic pyridine ring.
-
~2850-2960 cm⁻¹: C-H stretching of the methoxy group.[1]
-
~1550-1610 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.
-
~1250 and 1050 cm⁻¹: Asymmetric and symmetric C-O-C stretching of the aryl ether (methoxy group).
-
~1000-1100 cm⁻¹: C-Br stretching.
Experimental Protocols for Robust Data Acquisition
The quality of spectroscopic data is paramount for accurate structural validation. The following are detailed, representative protocols for the acquisition of NMR data for this compound.
NMR Data Acquisition Workflow
Step-by-Step NMR Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is from a fresh, sealed ampule to minimize water contamination.
-
If an internal standard other than the residual solvent peak is desired, add a small amount of tetramethylsilane (TMS).
-
Gently swirl the vial to ensure complete dissolution.
-
Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃. This ensures the stability of the magnetic field during the experiment.
-
Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve high-resolution spectra with sharp lines.
-
Acquire the ¹H NMR spectrum. A standard pulse sequence is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis. For CDCl₃, the residual proton peak is at 7.26 ppm, and the carbon peak is at 77.16 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
-
Analyze the multiplicities and coupling constants in the ¹H spectrum to deduce the connectivity.
-
Correlate the ¹H and ¹³C data to build a complete picture of the molecular structure.
-
The Power of 2D NMR: A Glimpse into Advanced Structural Confirmation
While 1D NMR is often sufficient for simple molecules like this compound, for more complex structures, 2D NMR techniques are indispensable. Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide through-bond correlation information that can definitively establish connectivity.
-
COSY: A homonuclear correlation experiment that shows which protons are coupled to each other. In a COSY spectrum of this compound, we would expect to see a cross-peak between the signals for H-5 and H-6, and another between H-5 and H-3, confirming their neighboring relationships.
-
HSQC: A heteronuclear correlation experiment that shows which protons are directly attached to which carbons. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.
Conclusion: An Integrated and Authoritative Approach to Structural Validation
References
Sources
A Comparative Guide to Catalysts for Suzuki Coupling of 2-Bromo-4-methoxypyridine
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted pyridines is a critical endeavor. The 2-aryl-4-methoxypyridine scaffold is a privileged motif in medicinal chemistry, and its synthesis frequently relies on the robust and versatile Suzuki-Miyaura cross-coupling reaction. The choice of catalyst for this transformation is paramount, directly influencing reaction efficiency, yield, and overall success. This guide provides an in-depth comparison of common palladium catalyst systems for the Suzuki coupling of 2-bromo-4-methoxypyridine, offering experimental insights to inform your selection and optimization efforts.
The Challenge: Coupling with 2-Bromopyridines
The Suzuki coupling of 2-bromopyridines, including this compound, presents a unique challenge. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive or less active catalytic species.[1][2] This catalyst inhibition can result in sluggish reactions and low yields. The key to a successful coupling lies in selecting a catalyst system that can overcome this challenge.
Catalyst Systems: A Comparative Analysis
The efficacy of a palladium catalyst in the Suzuki coupling of this compound is largely dictated by the choice of both the palladium precursor and the associated ligand. Here, we compare the performance of several commonly employed catalyst systems. While direct comparative data for this compound is limited, the following analysis is based on extensive data from the closely related and electronically similar substrate, 2-bromo-4-methylpyridine, providing a strong predictive framework.
Traditional vs. Modern Ligands: A Performance Overview
Table 1: Comparison of Palladium Catalyst Systems for the Suzuki Coupling of 2-Bromopyridines
| Catalyst System | Palladium Precursor | Ligand | Typical Yield Range | Key Characteristics & Causality |
| Classical System | Pd(PPh₃)₄ | PPh₃ | Low to Moderate | A traditional, readily available catalyst. However, the less bulky triphenylphosphine ligand is often insufficient to shield the palladium center from coordination with the pyridine nitrogen, leading to catalyst deactivation.[1] |
| Robust Pre-catalyst | PdCl₂(dppf) | dppf | Moderate to High | A stable and reliable pre-catalyst that often delivers reproducible results. The bidentate dppf ligand offers a balance of steric bulk and electronic properties suitable for many applications. |
| Buchwald Ligand System | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | High to Excellent | These bulky, electron-rich biaryl phosphine ligands are highly effective for challenging couplings. Their steric hindrance prevents the pyridine nitrogen from deactivating the palladium center, while their electron-donating nature promotes the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1][3] |
| Advanced Pre-catalyst | XPhos Pd G3 | XPhos | High to Excellent | A highly active and stable pre-catalyst that incorporates the beneficial XPhos ligand. These well-defined pre-catalysts can offer improved reproducibility and are often effective at lower catalyst loadings for challenging substrates.[1] |
Note: The yield ranges are based on data for the Suzuki coupling of 2-bromo-4-methylpyridine and are intended as a general guide. Actual yields will depend on the specific boronic acid, base, solvent, and reaction conditions.
The Critical Role of Bases and Solvents
The choice of base and solvent is inextricably linked to the performance of the catalyst system. The primary role of the base is to activate the boronic acid, facilitating the transmetalation step, which is often rate-determining.[4]
Table 2: Influence of Base and Solvent on Suzuki Coupling of 2-Bromopyridines
| Base | Solvent System | Typical Yield Range | Mechanistic Insights |
| K₂CO₃ | Toluene/H₂O | Moderate to High | A cost-effective and commonly used base. The aqueous-organic biphasic system is effective for many couplings.[1][4] |
| Cs₂CO₃ | 1,4-Dioxane | High to Excellent | Often provides higher yields due to its greater solubility in organic solvents and the beneficial effect of the cesium cation.[1] |
| K₃PO₄ | THF/H₂O or 1,4-Dioxane | High to Excellent | A strong base that can be particularly effective for less reactive substrates or when dealing with boronic esters.[1] |
| Na₂CO₃ | DMF | Moderate to High | Dimethylformamide (DMF) can be advantageous for improving the solubility of starting materials.[1] |
Visualizing the Suzuki Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2] Understanding this cycle is crucial for troubleshooting and optimizing reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization for specific substrates is recommended.
Protocol 1: General Procedure using a Buchwald Ligand System
This protocol is recommended for achieving high yields, particularly with challenging coupling partners.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction's progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure product.
Protocol 2: Procedure using a Robust Pre-catalyst
This protocol offers good reproducibility and is suitable for a broad range of substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Using a syringe, add the degassed solvent mixture.
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at 80-100 °C.
-
Follow steps 5-9 from Protocol 1 for reaction monitoring, workup, and purification.
Caption: A general experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion
The Suzuki coupling of this compound is a highly valuable transformation for the synthesis of medicinally relevant compounds. While catalyst inhibition by the pyridine nitrogen is a potential pitfall, the use of modern catalyst systems, particularly those employing bulky, electron-rich Buchwald-type ligands such as SPhos and XPhos, provides a robust and high-yielding solution. Careful consideration and optimization of the base and solvent system are also critical for maximizing reaction efficiency. The protocols and comparative data presented in this guide offer a strong foundation for researchers to successfully implement this important reaction in their synthetic endeavors.
References
Sources
Introduction: The Strategic Importance of Substituted Pyridines
An In-Depth Technical Guide to the Reactivity of 2-Bromo-4-methoxypyridine and its Analogues
For Researchers, Scientists, and Drug Development Professionals
Halogenated pyridines are foundational building blocks in the synthesis of novel chemical entities, prized for the reactive "handle" they provide for constructing complex molecular architectures.[1] Among these, this compound and its analogues are particularly valuable intermediates in medicinal chemistry and materials science, finding application in the synthesis of anti-inflammatory drugs, anti-cancer agents, and advanced agrochemicals.[2][3]
The reactivity of these compounds is a nuanced interplay of electronic effects inherent to the pyridine ring, the nature of the carbon-halogen bond, and the steric and electronic influence of other substituents on the ring.[1][4] Understanding these principles is paramount for designing efficient synthetic strategies, optimizing reaction conditions, and predicting outcomes. This guide provides an objective comparison of the reactivity of this compound analogues across key transformation classes, supported by mechanistic insights and experimental data.
Pillar 1: Foundational Principles of Reactivity
The chemical behavior of a this compound analogue is governed by three primary factors:
-
Electronic Nature of the Pyridine Ring : The electronegative nitrogen atom induces a dipole moment, rendering the ring electron-deficient compared to benzene.[4] This deactivates the ring towards electrophilic aromatic substitution but critically activates the positions ortho (C2, C6) and para (C4) to the nitrogen for nucleophilic attack.[5][6] The formation of a stabilized anionic intermediate (a Meisenheimer complex) is the key to this enhanced reactivity.[6]
-
The Carbon-Bromine Bond : The C-Br bond is the primary site of reactivity in many essential transformations, particularly transition-metal-catalyzed cross-coupling reactions. The strength of the carbon-halogen bond is a critical determinant of reactivity. The C-Br bond (~276 kJ/mol) is significantly weaker than the C-Cl bond (~339 kJ/mol), which means that bromopyridines are generally more reactive than their chloropyridine counterparts in reactions where cleavage of this bond is rate-limiting, such as the oxidative addition step in palladium catalysis.[7][8]
-
Substituent Effects :
-
Electronic Influence : The 4-methoxy group is an electron-donating group (EDG) through resonance, which can slightly counteract the electron-deficient nature of the pyridine ring.[9] Conversely, analogues bearing electron-withdrawing groups (EWGs), such as a nitro or acetyl group, will further enhance the ring's susceptibility to nucleophilic attack.[10][11]
-
Steric Hindrance : Substituents positioned adjacent to the C-Br bond (at C3) or the nitrogen atom can sterically impede the approach of nucleophiles or bulky catalyst-ligand complexes, potentially reducing reaction rates.[11][12]
-
Pillar 2: Comparative Analysis of Key Reaction Classes
We will now examine the performance of this compound analogues in three critical classes of synthetic transformations.
A. Palladium-Catalyzed Cross-Coupling Reactions
These reactions represent the most powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.[9] The catalytic cycle generally involves an initial oxidative addition of the palladium(0) catalyst into the C-Br bond, a step that is often rate-determining.[1][8] The higher reactivity of the C-Br bond compared to the C-Cl bond makes 2-bromopyridines preferred substrates for achieving milder reaction conditions.[13]
1. Suzuki-Miyaura Coupling (C-C Bond Formation)
A cornerstone reaction for creating biaryl structures, the Suzuki-Miyaura coupling is indispensable in drug development.[14] The choice of base is critical, as it activates the boronic acid to form a more nucleophilic boronate species required for the transmetalation step.[14]
Comparative Data: Suzuki Coupling with Various Boronic Acids
| 2-Bromopyridine Analogue | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2-Bromo-4-methylpyridine | Phenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 120 | 81 | [14][15] |
| 2-Bromo-4-fluoro-5-methylpyridine | 4-Methoxyphenylboronic Acid | Not Specified | Not Specified | Not Specified | - | 92 | [15] |
| Generic 2-Bromopyridine | 4-Chlorophenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 80 | [15] |
| Generic 2-Bromopyridine | 3-Thienylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 73 |[15] |
Insight: Electron-donating groups on the boronic acid partner, such as a methoxy group, can lead to higher yields, likely by increasing the nucleophilicity of the organic fragment during transmetalation.[15] The reaction is robust and tolerates a variety of functional groups on both coupling partners.
2. Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction has revolutionized the synthesis of arylamines, largely replacing harsher classical methods.[16][17] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the final reductive elimination step and preventing catalyst decomposition.[18][19]
Comparative Data: Buchwald-Hartwig Amination Conditions
| 2-Bromopyridine Analogue | Amine Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 2-Amino-6-bromopyridine | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 85 | [7] |
| 6-Bromopyridin-3-amine | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 88 | [7] |
| 3-Bromo-2-aminopyridine | Cyclopentylamine | BrettPhos-precatalyst | LiHMDS | Toluene | 100 | 78 | [7] |
| Generic Bromopyridine | Benzophenone Imine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | High |[20] |
Insight: The versatility of the Buchwald-Hartwig amination allows for the coupling of a wide range of primary and secondary amines.[17] The catalyst system (palladium precursor and ligand) must be carefully selected based on the steric and electronic properties of the specific coupling partners to achieve optimal results.[16] For example, highly hindered amines may require more specialized ligands like BrettPhos.[7]
B. Nucleophilic Aromatic Substitution (SNAr)
In SNAr, a nucleophile attacks the electron-deficient pyridine ring, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the expulsion of the bromide leaving group.[1] The reaction rate is governed by the ability of the ring to stabilize the negative charge and the leaving group's ability to depart.[1][6]
Reactivity Comparison: Bromo- vs. Chloro-pyridines in SNAr
Contrary to cross-coupling reactions, chloro-pyridines are often more reactive than their bromo counterparts in SNAr.[1] This is because the rate-determining step is the initial nucleophilic attack, and the more electronegative chlorine atom is better at stabilizing the developing negative charge in the transition state leading to the Meisenheimer complex.[1]
A compelling example is the synthesis of this compound from 2-bromo-4-chloropyridine. Treatment with sodium methoxide selectively displaces the chloride, leaving the bromide untouched, demonstrating the higher reactivity of the C-Cl bond in this SNAr reaction.[1]
Representative SNAr Reactions
| Substrate | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Bromo-4-chloropyridine | Sodium Methoxide (NaOMe) | DMSO, 120 °C, 24h | This compound | [21] |
| 4-Bromo-2-methylpyridine | Sodium Methoxide (NaOMe) | Methanol, Reflux | 4-Methoxy-2-methylpyridine | [22] |
| 4-Bromo-2-methylpyridine | Pyrrolidine | Neat, 150 °C | 4-(Pyrrolidin-1-yl)-2-methylpyridine |[22] |
Insight: SNAr is a powerful method for installing oxygen, nitrogen, and sulfur nucleophiles.[22][23] The reaction is particularly effective when the pyridine ring is further activated by electron-withdrawing groups. The 4-methoxy group on our parent compound is electron-donating, which slightly deactivates the ring for SNAr compared to an unsubstituted 2-bromopyridine.
C. Halogen-Metal Exchange
This transformation converts the relatively unreactive C-Br bond into a highly nucleophilic carbon-metal (C-Li or C-Mg) bond.[24] This "inverts" the polarity of the carbon atom, turning it into a potent base or nucleophile that can react with a wide array of electrophiles. The reaction is typically very fast and must be performed at low temperatures (e.g., -78 °C) to prevent side reactions.[25]
Common Reagents and Considerations
-
Organolithium Reagents : n-Butyllithium (n-BuLi) or t-butyllithium (t-BuLi) are commonly used. The exchange is rapid, following the trend I > Br > Cl.[24]
-
Grignard Reagents : Turbo Grignard reagents like i-PrMgCl·LiCl are highly effective for Br-Mg exchange and often show better functional group tolerance than organolithiums.[26][27]
A significant challenge is the presence of acidic protons on other substituents, which can be deprotonated by the highly basic organometallic intermediate.[26] Careful selection of the exchange reagent and reaction conditions is crucial to ensure selectivity for halogen-metal exchange over deprotonation or direct nucleophilic attack on the ring.[25][26]
Pillar 3: Experimental Protocols and Workflows
A self-validating protocol is essential for reproducible results. The following are generalized, yet detailed, procedures that serve as a robust starting point for optimization.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Methodology:
-
Vessel Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-bromopyridine analogue (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).[15]
-
Inerting : Seal the flask, and evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an oxygen-free environment. The presence of oxygen can lead to catalyst deactivation and unwanted side reactions.[18]
-
Solvent Addition : Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction : Immerse the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-120 °C).
-
Monitoring : Track the reaction's progress by periodically taking aliquots for analysis by TLC or LC-MS until the starting material is consumed.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine to remove inorganic salts.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to obtain the desired product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Methodology:
-
Catalyst Pre-formation (Optional but Recommended) : In a dry Schlenk flask under inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-5 mol%), and the base (e.g., NaOtBu, 1.4 equiv).[7][16]
-
Reactant Addition : Add anhydrous, degassed solvent (e.g., toluene) and stir for 10-15 minutes. Then, add the 2-bromopyridine analogue (1.0 equiv) and the amine (1.2 equiv).[16]
-
Reaction : Heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C).
-
Monitoring & Workup : Follow steps 5-7 as described in the Suzuki-Miyaura protocol.
Conclusion
This compound and its analogues are exceptionally versatile synthetic intermediates whose reactivity is dictated by a predictable yet nuanced set of electronic and steric principles. Bromopyridines are generally superior substrates for palladium-catalyzed cross-coupling reactions due to the weaker C-Br bond, allowing for milder conditions. In contrast, for nucleophilic aromatic substitution, the corresponding chloropyridines are often more reactive. The ability to convert the C-Br bond to a nucleophilic C-metal center via halogen-metal exchange further expands the synthetic utility of this class of compounds. By understanding the underlying mechanisms and the influence of various substituents, researchers can strategically select the optimal analogue and reaction conditions to efficiently construct complex, high-value molecules for a range of applications in science and industry.
References
- Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermedi
- This compound.Pipzine Chemicals. [Link]
- Unusual t-BuLi Induced Ortholithiation versus Halogen-Lithium Exchange in Bromopyridines.De Gruyter. [Link]
- Pyridine.Wikipedia. [Link]
- Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine.
- Metalation and Halogen-Lithium Exchange of Sensitive Substrates and Mild Ester Homologation in Continuous Flow.LMU München University Library. [Link]
- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
- Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
- Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?
- Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?Stack Exchange. [Link]
- Buchwald–Hartwig amin
- Metal–halogen exchange.Wikipedia. [Link]
- Buchwald-Hartwig Amin
- Electronic versus steric effects of pyridinophane ligands on Pd(iii) complexes.Royal Society of Chemistry. [Link]
- Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines.
- Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups.
- Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal. [Link]
- Buchwald-Hartwig Coupling.Organic Synthesis. [Link]
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
- nucleophilic arom
- This compound.PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound Supplier & Manufacturer in China | Properties, Applications, Safety Data – High Purity Chemical for Research & Industry [pipzine-chem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. organic-synthesis.com [organic-synthesis.com]
- 21. This compound synthesis - chemicalbook [chemicalbook.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 25. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 26. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate [mdpi.com]
- 27. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
A Comparative Guide to Analytical Methods for the Quantification of 2-Bromo-4-methoxypyridine
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical intermediates is a cornerstone of reliable research and the development of safe, effective pharmaceuticals. 2-Bromo-4-methoxypyridine is a key building block in the synthesis of a variety of active pharmaceutical ingredients (APIs), making its accurate quantification critical for reaction monitoring, purity assessment, and quality control.[1] This guide provides an in-depth, objective comparison of the primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the theoretical underpinnings of these methods, provide detailed experimental protocols, and present comparative performance data to guide your selection of the most appropriate technique for your application.
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, including the nature of the sample matrix, the presence of potential impurities, and the desired sensitivity and resolution. Both HPLC and GC are powerful chromatographic techniques capable of providing high-quality quantitative data for this compound, but their suitability varies based on the analytical challenge.
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique, HPLC is particularly well-suited for the analysis of non-volatile or thermally labile compounds.[2] In the context of this compound, a reversed-phase HPLC method with UV detection is a robust choice for purity determination and the quantification of non-volatile impurities.[3]
-
Gas Chromatography (GC): Given that this compound is a volatile compound, GC presents an excellent, high-resolution alternative for its quantification.[3] It is especially powerful for the detection and quantification of volatile impurities and residual solvents.[4] Commercial suppliers often utilize GC to determine the assay of this compound.[3]
The following decision tree provides a logical framework for selecting the most appropriate technique based on your primary analytical concerns.
Caption: Decision tree for selecting an analytical method.
High-Performance Liquid Chromatography (HPLC) for this compound Analysis
HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[2] For a moderately polar compound like this compound, reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture (e.g., acetonitrile and water), is the method of choice.
Experimental Workflow for HPLC Method Validation
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The following diagram outlines a typical workflow for the validation of an HPLC method for the quantification of this compound.
Caption: General workflow for HPLC method validation.
Detailed HPLC Protocol
This protocol is a representative method for the quantification of this compound and may require optimization for specific instrumentation and laboratory conditions.
1. Instrumentation and Chromatographic Conditions:
-
System: HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of diluent.
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the diluent.
-
Sample Solution (100 µg/mL): Prepare the sample at a target concentration of 100 µg/mL in the diluent.
3. Validation Experiments:
-
Linearity: Prepare a series of at least five solutions from the stock solution ranging from the Limit of Quantification (LOQ) to 150% of the working standard concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working standard concentration).
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample solution at 100% of the target concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).
Gas Chromatography (GC) for this compound Analysis
GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.[4] For this compound, GC with a Flame Ionization Detector (FID) is a highly effective method for purity assessment and quantification.
Experimental Workflow for GC Method Validation
The validation workflow for a GC method is analogous to that of an HPLC method, focusing on demonstrating its suitability for the intended analytical purpose.
Sources
A Comparative Guide to the Structural Validation of 2-Bromo-4-methoxypyridine Derivatives by X-ray Crystallography
<Step>
This guide provides an in-depth technical comparison of X-ray crystallography for the structural validation of 2-bromo-4-methoxypyridine derivatives. Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the causality behind experimental choices, ensuring a robust and reliable structural determination. We will explore why X-ray crystallography is the definitive standard and how it compares to other common analytical techniques.
Introduction: The Critical Role of Structural Validation
Part 1: The Gold Standard - Single-Crystal X-ray Crystallography
X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal by diffracting a beam of incident X-rays in specific directions.[3] By measuring the angles and intensities of these diffracted beams, a crystallographer can generate a three-dimensional electron density map of the crystal, from which the mean positions of the atoms can be determined and their chemical bonds established.[2]
The Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a fully validated crystal structure is a multi-step process that requires precision and an understanding of the underlying principles.
Caption: A generalized workflow for small molecule X-ray crystallography.
Step-by-Step Experimental Protocol
1. Crystal Growth (The Art and Science): This is often the most challenging step. The goal is to encourage molecules to pack in a highly ordered, repeating lattice. For this compound derivatives, which can be sensitive, careful solvent selection is paramount.
-
Rationale: The choice of solvent is critical as it influences solubility and evaporation rates. A solvent in which the compound is moderately soluble is ideal.[4] Too high a solubility can lead to the formation of many small crystals, while very low solubility may prevent crystallization altogether.
-
Protocol - Slow Evaporation:
-
Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture like ethyl acetate/hexane) to near-saturation in a clean vial.
-
Cover the vial with a cap, perforated parafilm, or aluminum foil with small pinholes to allow for slow solvent evaporation.[4]
-
Place the vial in a vibration-free environment and leave it undisturbed for several days to weeks.[4]
-
-
Protocol - Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively non-volatile solvent (the "good" solvent).
-
Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is poorly soluble (the "bad" solvent).
-
The "bad" solvent will slowly diffuse into the "good" solvent, gradually reducing the compound's solubility and promoting crystallization.
-
2. Data Collection: Once a suitable crystal (typically 0.1-0.4 mm) is obtained, it is mounted on a diffractometer and cooled under a stream of liquid nitrogen (around 100 K).
-
Rationale: Cooling the crystal minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data.[1]
-
Procedure:
-
A single crystal is carefully selected and mounted on a loop.
-
The crystal is placed in the diffractometer and flash-cooled.
-
The diffractometer rotates the crystal while bombarding it with X-rays. A detector records the positions and intensities of the diffracted X-rays.[3]
-
3. Structure Solution and Refinement: The collected diffraction data is processed to solve the "phase problem" and generate an initial electron density map.[2] An atomic model is then built into this map and refined.
-
Rationale: Refinement is an iterative process that adjusts the atomic positions, bond lengths, and other parameters to best fit the experimental diffraction data. The quality of the final structure is assessed by metrics like the R-factor.
-
Software: Commonly used software includes SHELXL, OLEX2, and PLATON.
-
Quality Indicator: The R1 value is a key indicator of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value below 5% (0.05) is generally considered excellent for small molecules.[1]
Interpreting the Results: The Crystallographic Information File (CIF)
The final output is a Crystallographic Information File (CIF), a standard text format that contains all the information about the crystal structure and the experiment.[5][6]
-
Key Information in a CIF:
-
Unit Cell Parameters: The dimensions of the basic repeating unit of the crystal.
-
Space Group: The symmetry operations that describe the crystal lattice.
-
Atomic Coordinates: The precise x, y, z position of every atom.
-
Bond Lengths and Angles: Definitive geometric data.
-
R-factor: A measure of the quality of the refinement.[5]
-
A crucial aspect for this compound derivatives is the analysis of intermolecular interactions, such as halogen bonding, where the bromine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophile.[7][8][9] These interactions can significantly influence crystal packing and the resulting solid-state properties.[10][11]
Part 2: A Comparative Analysis with Alternative Techniques
While X-ray crystallography provides the definitive solid-state structure, it is often used in conjunction with other techniques that offer complementary information, particularly about the molecule's behavior in solution.
Caption: Relationship between analytical techniques and the primary structural information they provide.
Technique Comparison
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Absolute 3D structure in the solid state, bond lengths/angles, intermolecular interactions. | Unambiguous, high-resolution structural determination.[12] | Requires a suitable single crystal, which can be difficult to grow. Provides a static picture, not solution dynamics.[13] |
| NMR Spectroscopy | Atomic connectivity, solution-state conformation, and dynamics. | Provides data in a biologically relevant solution state. Does not require crystallization.[12][13] | Does not provide absolute 3D structure with the same precision as crystallography. Can be limited by molecular weight.[14] |
| Mass Spectrometry | Molecular weight and elemental formula (High-Resolution MS). | High sensitivity, requires very little sample. Confirms identity. | Provides no information about 3D structure or isomerism. |
| Computational (DFT) | Predicted stable conformers, bond energies, and theoretical spectroscopic data. | Complements experimental data, can help rationalize observed structures. | It is a theoretical model, not a direct measurement. Accuracy depends on the chosen methodology. |
Synergy in Validation
The most robust structural validation employs a combination of these techniques. A typical workflow involves:
-
MS and NMR: To confirm the molecular weight, formula, and basic connectivity after synthesis.
-
X-ray Crystallography: To determine the definitive 3D structure.
-
Comparison: The bond lengths and angles from the crystal structure can be compared with NMR data (e.g., NOE constraints) and computational models to build a comprehensive understanding of the molecule in both solid and solution states. This combination of techniques offers a powerful, self-validating system for structural elucidation.[15]
Conclusion
For this compound derivatives, single-crystal X-ray crystallography is the indispensable tool for unequivocal structural validation. It provides a level of detail—from precise atomic coordinates to subtle intermolecular interactions like halogen bonding—that no other technique can match.[1][3] While challenges in crystal growth can be a significant hurdle, the definitive nature of the resulting data justifies the effort. When complemented by solution-state techniques like NMR and the predictive power of computational chemistry, researchers can achieve a holistic and irrefutable understanding of their molecules, forming a solid foundation for further drug development and scientific inquiry.
References
- Small Molecule X-Ray Crystallography, Theory and Workflow - CoLab.
- Small Molecule X-Ray Crystallography, Theory and Workflow - ResearchGate.
- Halogen Bonding in Brominated BODIPY Crystals: a Crystallographic and Computational Study - ResearchGate.
- Small molecule crystallography - Excillum.
- x Ray crystallography - PMC - PubMed Central - NIH.
- Halogen Bonding in Brominated BODIPY Crystals: a Crystallographic and Computational Study - PubMed.
- X-ray crystallography - Wikipedia.
- Comparison of NMR and X-ray crystallography - University Medical School of Debrecen.
- (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines - ResearchGate.
- Thermomechanical effect in molecular crystals: the role of halogen-bonding interactions - International Union of Crystallography.
- Halogen Bonding in Two‐Dimensional Crystal Engineering - PMC - NIH.
- A short guide to Crystallographic Information Files - CCDC.
- Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure.
- The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides - MDPI.
- Accessing (raw) chemical data: a peek into the CIF format. - Henry Rzepa's Blog.
- X-Ray Crystallography vs. NMR Spectroscopy - News-Medical.Net.
- Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of - SciSpace.
- Crystal Growing Guide - University of Colorado Boulder.
Sources
- 1. excillum.com [excillum.com]
- 2. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. colorado.edu [colorado.edu]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. Accessing (raw) chemical data: a peek into the CIF format. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 7. Halogen Bonding in Brominated BODIPY Crystals: a Crystallographic and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Halogen Bonding in Two‐Dimensional Crystal Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Thermomechanical effect in molecular crystals: the role of halogen-bonding interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. news-medical.net [news-medical.net]
- 14. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 15. scispace.com [scispace.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-4-methoxypyridine
This guide provides essential safety and logistical information for the handling and disposal of 2-Bromo-4-methoxypyridine, tailored for researchers, scientists, and drug development professionals. The focus is on providing procedural, step-by-step guidance grounded in established safety protocols to ensure the well-being of laboratory personnel and compliance with safety standards.
Hazard Assessment: The Rationale for Stringent Controls
This compound is a halogenated pyridine derivative that necessitates careful handling due to its potential health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several hazard statements, underscoring the need for robust personal protective equipment (PPE).[1][2] The primary hazards include:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Can lead to serious and potentially damaging eye irritation.[1][2]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1]
Some aggregated GHS data also indicate potential harm if swallowed or in contact with skin.[2][3] Understanding these risks is the foundational step in establishing a self-validating safety protocol; the "why" informs the "how" of every handling procedure.
Core Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is non-negotiable when working with this compound. This involves creating multiple barriers to prevent chemical exposure through all potential routes—dermal, ocular, and inhalation.
Eye and Face Protection
Given the classification of "Causes serious eye irritation," standard safety glasses are insufficient.[1][4]
-
Primary Protection: Chemical splash goggles that form a seal around the eyes are mandatory.[1][5] They must be worn at all times when handling the chemical, even when working within a fume hood.
-
Secondary Protection: When there is a significant risk of splashing (e.g., during bulk transfers or reactions under pressure), a full-face shield should be worn over the chemical splash goggles.[1]
Skin and Body Protection
To mitigate the risk of skin irritation and potential dermal toxicity, appropriate gloves and lab coats are essential.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.[6] This coat should be buttoned completely.
| Glove Material | Recommendation Level | Rationale & Causality |
| Nitrile | Good | Offers good general chemical resistance and is a common choice for incidental contact. Not recommended for prolonged immersion.[7] |
| Neoprene | Better | Provides a broader range of chemical resistance than nitrile and is suitable for moderate-duration tasks.[7] |
| Butyl Rubber | Excellent | Highly recommended for handling pyridine and related compounds, offering superior resistance to permeation. Ideal for extended handling or in situations with a higher risk of direct contact.[6] |
Respiratory Protection
To prevent respiratory tract irritation, all handling of this compound should, by default, occur within a certified chemical fume hood.[6][7]
-
Primary Control: A properly functioning chemical fume hood is the primary engineering control to prevent inhalation of vapors.[7]
-
Secondary Control: In situations where a fume hood is not available or during a significant spill where vapor concentrations may be high, a respirator is required. An appropriate choice would be a respirator equipped with a Type ABEK (EN 14387) filter, which protects against organic vapors, inorganic vapors, acid gases, and ammonia.
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, sequential protocol minimizes the risk of exposure and ensures a controlled environment from preparation to cleanup.
Step 1: Preparation and Pre-Handling Checks
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and that the airflow is functioning correctly.
-
Assemble all Materials: Before introducing the chemical, place all necessary equipment (glassware, stir bars, reagents, and a designated waste container) inside the fume hood to minimize traffic in and out of the workspace.
-
Don PPE: Put on all required PPE in the correct order: lab coat, followed by chemical splash goggles, and finally, gloves.
Step 2: Safe Handling Procedure
-
Work Within the Fume Hood: Conduct all manipulations of this compound at least 6 inches inside the sash of the fume hood.
-
Keep Containers Closed: When not actively dispensing the chemical, ensure the container is tightly sealed.[1][7]
-
Dispense Carefully: Use appropriate tools (e.g., spatulas for solids, pipettes for solutions) to dispense the chemical, avoiding the generation of dust or aerosols.[8]
-
Immediate Cleanup: Address any minor drips or spills within the fume hood immediately with an inert absorbent material.
Step 3: Post-Handling and Decontamination
-
Secure the Chemical: Tightly close the primary container and store it in a cool, dry, well-ventilated area away from incompatible substances like acids and oxidizing agents.[4]
-
Decontaminate Workspace: Wipe down the interior surfaces of the fume hood.
-
Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid contaminating skin. Gloves should be removed first and disposed of in the designated hazardous waste container.
-
Wash Hands: Wash hands thoroughly with soap and water after removing all PPE.[1][9]
Emergency Response and Spill Management
Preparedness is key to managing unexpected events safely and effectively.
In Case of Exposure
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][4] If irritation persists, seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][4] If the person feels unwell, call a poison center or doctor.[1]
Spill Response Workflow
The response to a spill depends critically on its scale and location. For large spills, professional assistance from the institution's Environmental Health and Safety (EHS) department is mandatory.[6]
Caption: Decision workflow for responding to a this compound spill.
Waste Disposal Protocol
Proper disposal is a critical final step in the chemical handling lifecycle to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification: All materials contaminated with this compound, including gloves, absorbent materials, and empty containers, must be treated as hazardous waste.[6]
-
Containerization: Collect all waste in a designated, chemically compatible container with a secure lid.[6] Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[6]
-
Storage and Disposal: Store the sealed waste container in a designated satellite accumulation area.[6] Final disposal must be conducted through a licensed hazardous waste management company, typically via high-temperature incineration.[4][6]
References
- Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]
- PubChem. This compound.
- Loba Chemie. (2023). Safety Data Sheet: PYRIDINE FOR HPLC / UV SPECTROSCOPY. [Link]
- Jubilant Ingrevia Limited.
- PubChem. 4-Bromo-2-methoxypyridine.
Sources
- 1. aksci.com [aksci.com]
- 2. This compound | C6H6BrNO | CID 4738484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2-methoxypyridine | C6H6BrNO | CID 14062309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. actylislab.com [actylislab.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. echemi.com [echemi.com]
- 9. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
